Serdexmethylphenidate
説明
Structure
3D Structure
特性
Key on ui mechanism of action |
Attention Deficit Hyperactivity Disorder (ADHD) is an early-onset neurodevelopmental disorder that often extends into adulthood and is characterized by developmentally inappropriate and impaired attention, impulsivity, and motor hyperactivity. Proper diagnosis is hindered by a lack of biological markers (based on symptoms alone), a spectrum of severity, and frequent comorbidities such as autism spectrum disorder, reading disabilities, developmental coordination disorders, and tic disorders. Although the underlying cause(s) is unclear, dopaminergic, noradrenergic, serotonergic, cholinergic, glutaminergic, and opioid neurotransmission likely plays a role. Serdexmethylphenidate is a prodrug of the CNS stimulant [dexmethylphenidate](MPH), a common first-line treatment for ADHD. The main effect of MPH is to increase the extracellular levels of dopamine and norepinephrine, which has numerous potential downstream effects. This occurs mainly due to MPH's ability to inhibit the corresponding dopamine and norepinephrine monoamine transporters. Other studies have suggested additional possible MPH functions, including serotonin 5-HT1A receptor agonism, redistribution of vesicular monoamine transporter-2 (VMAT-2), and either direct or indirect activation of α2-adrenergic receptors. Overall, imaging studies reveal that MPH acts to alter brain activity in relevant regions associated with executive function, emotional regulation, reward processing, and working memory. |
|---|---|
CAS番号 |
1996626-29-9 |
分子式 |
C25H29N3O8 |
分子量 |
499.5 g/mol |
IUPAC名 |
(2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoate |
InChI |
InChI=1S/C25H29N3O8/c1-35-24(33)21(17-8-3-2-4-9-17)20-11-5-6-13-28(20)25(34)36-16-27-12-7-10-18(14-27)22(30)26-19(15-29)23(31)32/h2-4,7-10,12,14,19-21,29H,5-6,11,13,15-16H2,1H3,(H-,26,30,31,32)/t19-,20+,21+/m0/s1 |
InChIキー |
UBZPNQRBUOBBLN-PWRODBHTSA-N |
SMILES |
OC[C@@H](C([O-])=O)NC(C1=C[N+](COC(N2[C@@H]([C@@H](C3=CC=CC=C3)C(OC)=O)CCCC2)=O)=CC=C1)=O |
異性体SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)N[C@@H](CO)C(=O)[O-])C3=CC=CC=C3 |
正規SMILES |
COC(=O)C(C1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)NC(CO)C(=O)[O-])C3=CC=CC=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Serdexmethylphenidate |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Serdexmethylphenidate on Dopamine Transporters
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Serdexmethylphenidate (SDX) is a novel, long-acting prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate.[1][2] Its therapeutic efficacy in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) is not due to its direct action, but rather its systemic conversion to d-MPH.[3] In vitro studies have demonstrated that this compound itself possesses little to no affinity for monoaminergic reuptake transporters.[1] The core mechanism of action is therefore attributable entirely to dexmethylphenidate, which functions as a potent and selective inhibitor of the dopamine (B1211576) transporter (DAT) and, to a lesser extent, the norepinephrine (B1679862) transporter (NET).[2][4] This inhibition blocks the reuptake of dopamine from the synaptic cleft, leading to increased extracellular dopamine concentrations and enhanced dopaminergic neurotransmission.[5][6] This guide provides an in-depth examination of this mechanism, including quantitative binding and inhibition data, detailed experimental protocols for its characterization, and visualizations of the relevant molecular pathways.
The Prodrug Conversion Pathway
This compound is designed to be pharmacologically inert until it reaches the lower gastrointestinal tract, where it undergoes enzymatic conversion to release its active moiety, dexmethylphenidate.[1][7] This bioconversion is the rate-limiting step for drug activity, providing a controlled, extended-release profile of d-MPH throughout the day.[3] The combination of immediate-release d-MPH and the prodrug SDX in formulations like Azstarys® allows for a rapid onset of action followed by sustained therapeutic effects.[3][8]
Caption: Logical workflow of this compound's conversion to dexmethylphenidate.
Core Mechanism: Dopamine Transporter Inhibition by d-Methylphenidate
The primary molecular target of dexmethylphenidate is the presynaptic dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family of proteins.[9] In normal physiology, DAT terminates dopaminergic signaling by reabsorbing released dopamine from the synaptic cleft back into the presynaptic neuron.[6] Dexmethylphenidate acts as a reuptake inhibitor by binding to DAT and blocking this function.[4][10] This blockade results in a higher concentration of dopamine in the synapse for a longer duration, thereby amplifying and prolonging dopamine-mediated signaling to postsynaptic neurons.[2][5] This enhanced signaling in brain regions associated with executive function and attention, such as the prefrontal cortex and basal ganglia, is believed to be the basis of its therapeutic effects in ADHD.[10][11]
Quantitative Data: Transporter Binding and Inhibition
The efficacy and selectivity of d-methylphenidate are quantified by its binding affinity (Ki) and functional inhibition (IC50) at monoamine transporters. Data consistently show a high affinity and potent inhibition of DAT, a lower but significant effect on NET, and clinically insignificant interaction with the serotonin (B10506) transporter (SERT).[9]
| Compound | Transporter | Parameter | Value (nM) | Species | Source |
| d-Methylphenidate | Dopamine (DAT) | IC50 | 33 | Rat | [9] |
| Norepinephrine (NET) | IC50 | 244 | Rat | [9] | |
| Serotonin (SERT) | IC50 | >50,000 | Rat | [9] | |
| Racemic Methylphenidate | Dopamine (DAT) | Affinity (vs. SERT) | ~2200x higher | Human | [9][12] |
| Norepinephrine (NET) | Affinity (vs. SERT) | ~1300x higher | Human | [9][12] |
In vivo studies using Positron Emission Tomography (PET) have correlated plasma concentrations of d-methylphenidate with DAT occupancy in the human brain, establishing a direct link between systemic drug levels and target engagement.
| Compound | Parameter | Finding | Species | Source |
| d-Methylphenidate | DAT Occupancy | 5.7 ng/mL plasma concentration is associated with 50% DAT blockade | Human | [13] |
Downstream Signaling Pathways
The increase in synaptic dopamine resulting from DAT blockade by d-methylphenidate leads to enhanced activation of postsynaptic dopamine receptors. While d-MPH itself shows no direct affinity for these receptors, its indirect agonism triggers downstream signaling cascades.[9] For example, the activation of the Dopamine D4 receptor, a Gi-coupled protein, inhibits adenylate cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP), which in turn decreases the activity of Protein Kinase A (PKA), ultimately modulating neuronal excitability and gene expression.[10]
Caption: Dopaminergic synapse showing DAT inhibition by d-MPH and postsynaptic signaling.
Experimental Protocols
The characterization of d-methylphenidate's action on DAT relies on established neuropharmacological assays.
Protocol: In Vitro DAT Radioligand Binding Assay
This assay quantifies the binding affinity of a test compound by measuring its ability to displace a specific radioligand from the transporter.
Methodology:
-
Tissue Preparation: Homogenize rat striatal tissue, rich in DAT, in a suitable buffer. Centrifuge to isolate cell membranes and resuspend to a final protein concentration.
-
Assay Incubation: In a multi-well plate, combine the membrane preparation, a radioligand specific for DAT (e.g., [3H]WIN 35,428), and varying concentrations of the test compound (d-methylphenidate).[14]
-
Equilibrium & Termination: Incubate the mixture to allow binding to reach equilibrium. Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membrane-bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value (concentration inhibiting 50% of specific binding) and convert to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a dopamine transporter (DAT) binding assay.
Protocol: In Vitro [3H]Dopamine Reuptake Inhibition Assay
This functional assay measures how a compound inhibits the actual transport of dopamine into nerve terminals.
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes (resealed presynaptic nerve terminals) from fresh rat striatal tissue.
-
Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test compound (d-methylphenidate).
-
Uptake Initiation: Initiate the uptake reaction by adding a low concentration of [3H]Dopamine.[14]
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification & Analysis: Measure the amount of [3H]Dopamine taken up by the synaptosomes via liquid scintillation counting. Determine the IC50 value for the inhibition of dopamine uptake.
Conclusion
The mechanism of action of this compound on the dopamine transporter is indirect, mediated entirely by its active metabolite, dexmethylphenidate. Dexmethylphenidate is a high-affinity inhibitor of the presynaptic dopamine transporter. By blocking dopamine reuptake, it elevates synaptic dopamine levels, thereby enhancing dopaminergic neurotransmission in key brain circuits. This well-characterized mechanism, supported by extensive quantitative in vitro and in vivo data, establishes d-methylphenidate as a potent CNS stimulant and provides the pharmacological basis for the therapeutic utility of its prodrug, this compound, in the treatment of ADHD.
References
- 1. publications.aap.org [publications.aap.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. corium.com [corium.com]
- 4. Methylphenidate - Wikipedia [en.wikipedia.org]
- 5. deepdyve.com [deepdyve.com]
- 6. What is the mechanism of Methylphenidate Hydrochloride? [synapse.patsnap.com]
- 7. Dose Proportionality and Steady-State Pharmacokinetics of this compound/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound/dexmethylphenidate - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
- 10. PathWhiz [smpdb.ca]
- 11. This compound | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Chiral Purification of Serdexmethylphenidate
Introduction
Serdexmethylphenidate is a novel prodrug of dexmethylphenidate (B1218549), the pharmacologically active d-threo-enantiomer of methylphenidate.[1][2] Developed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), it is designed for a delayed onset and extended duration of action, which can be therapeutically advantageous.[3][4] The synthesis of this compound is a multi-step process that critically relies on the efficient preparation and chiral purification of its active component, dexmethylphenidate.[5] The stereochemistry of the molecule is paramount, as the therapeutic effects are almost exclusively attributed to the (2R,2'R)-threo isomer, while other isomers are less active or may contribute to side effects.[6][7] This guide provides a detailed overview of the core synthetic pathways and chiral purification methodologies for researchers, scientists, and drug development professionals.
Section 1: Synthesis of this compound
The synthesis of this compound can be conceptually divided into two primary stages: the preparation of the key precursor, dexmethylphenidate hydrochloride, and its subsequent conjugation with a nicotinoyl-L-serine linker.[3][8]
Stage 1: Synthesis of Dexmethylphenidate Hydrochloride
The industrial synthesis of dexmethylphenidate hydrochloride begins with simple starting materials and involves several key transformations, including diastereomer enrichment and chiral resolution.[8][9]
Step-by-Step Synthesis Protocol:
-
Formation of Racemic Nitrile: The synthesis starts with the coupling of benzyl (B1604629) cyanide and 2-chloropyridine (B119429) to yield a racemic nitrile intermediate (α-phenyl-2-pyridineacetonitrile).[8]
-
Hydration to Amide: The nitrile is then hydrated using concentrated sulfuric acid to form the corresponding racemic amide (α-phenyl-2-pyridineacetamide).[8]
-
Pyridine (B92270) Ring Reduction: The pyridine ring of the amide is reduced via catalytic hydrogenation, typically using a platinum(IV) oxide (PtO₂) catalyst. This step is not highly stereoselective and produces a mixture of diastereomers, predominantly a 4:1 ratio of the undesired erythro to the desired threo isomers.[8]
-
Epimerization: To increase the yield of the desired stereoisomer, the diastereomeric mixture is treated with a strong base, such as potassium t-butoxide in toluene. This process facilitates the epimerization of the erythro isomer into the more thermodynamically stable threo isomer.[8]
-
Chiral Resolution: This is the most critical step for isolating the desired enantiomer. The racemic threo-amide is resolved using a chiral resolving agent. A common and effective method is diastereomeric salt formation with an optically active acid, such as O,O'-dibenzoyl-D-tartaric acid (D-DBTA) or (+)-di-para-toluyl-D-tartaric acid (DPTTA).[8][10] The diastereomeric salt of the (2R,2'R)-threo-methylphenidate precipitates from the solution and is isolated.
-
Liberation of Free Base: The isolated diastereomeric salt is treated with an aqueous base (e.g., NaOH or aqueous ammonia) to break the salt and liberate the enantiomerically pure (2R,2'R)-threo-amide free base.[8][10] This step can achieve an enantiomeric excess (ee) of over 99%.[8]
-
Esterification: The purified amide is converted to the corresponding methyl ester, dexmethylphenidate, by reacting it with methanol (B129727) in the presence of a strong acid like concentrated sulfuric acid or hydrogen chloride gas.[8][11]
-
Salt Formation: Finally, the dexmethylphenidate free base is converted to its hydrochloride salt by treatment with ethereal HCl, which improves its stability and handling properties.[8]
Stage 2: Conjugation and Final Product Formation
With the enantiomerically pure precursor in hand, the final steps involve creating the prodrug linker and attaching it to dexmethylphenidate.
Step-by-Step Synthesis Protocol:
-
Linker Synthesis: The linker moiety is prepared by coupling commercially available O-t-Bu-protected L-serine with nicotinic acid. A coupling reagent such as propylphosphonic anhydride (B1165640) is used to facilitate this reaction, yielding a bis-O-t-Bu-protected nicotinoyl-L-serine motif.[8]
-
Activation of Dexmethylphenidate: A carboxymethylene unit is installed onto the piperidine (B6355638) nitrogen of dexmethylphenidate. This is achieved by treating dexmethylphenidate hydrochloride with a chloroformate (e.g., chloromethyl chloroformate) in the presence of a base.[3][8]
-
Coupling: The activated dexmethylphenidate intermediate is then reacted with the protected nicotinoyl-L-serine linker in a solvent like acetonitrile (B52724) (MeCN).[8]
-
Deprotection and Purification: The final step involves the removal of the tert-butyl protecting groups via acidification, typically with HCl in dioxane. The crude this compound product is then purified by crystallization from a suitable solvent system, such as methyl isobutyl ketone (MIBK)/heptane, to yield the final active pharmaceutical ingredient.[8][12]
Section 2: Chiral Purification Methods
The cornerstone of producing dexmethylphenidate and, by extension, this compound, is the effective separation of the desired (2R,2'R)-threo enantiomer from the other stereoisomers.
Diastereomeric Salt Resolution
This is the most widely used and industrially scalable method for the chiral purification of methylphenidate precursors.[7][10]
Experimental Protocol:
-
Materials: Racemic threo-methylphenidate (free base or HCl salt), chiral resolving agent (e.g., (+)-O,O'-Di-p-toluoyl-D-tartaric acid - DPTTA), solvent (e.g., methanol), aqueous base (e.g., aqueous ammonia), organic solvent for extraction (e.g., dichloromethane).[10]
-
Procedure:
-
A solution of racemic threo-methylphenidate free base in methanol is heated to approximately 40-45 °C.[10]
-
An equimolar amount of the chiral resolving agent, DPTTA, is added to the solution.[10]
-
The mixture is stirred until a clear solution is obtained and then allowed to cool to room temperature, during which the diastereomeric salt of the (2R,2'R)-enantiomer begins to precipitate.[10]
-
The suspension is stirred for several hours at room temperature and then further cooled to 0 °C to maximize precipitation.[10]
-
The precipitated salt is collected by filtration and washed with chilled methanol.[10]
-
To liberate the free base, the collected salt is suspended in a biphasic system of dichloromethane (B109758) and water. The pH is adjusted to 8.5-9.5 with an aqueous base.[10]
-
The organic layer, containing the purified dexmethylphenidate free base, is separated, washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated in vacuo to yield the product as an oil.[10]
-
Chromatographic Methods
While diastereomeric resolution is common for large-scale production, chromatographic techniques are invaluable for analytical quantification of enantiomeric purity and can also be used for preparative separation.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, offering high resolution and speed. It has been successfully applied to separate the enantiomers of methylphenidate and its metabolites.[13]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using columns with a chiral stationary phase (e.g., Chirobiotic V2), is a standard method for determining the enantiomeric excess of samples.[14][15] Advanced techniques like simulated moving columns (SMC) can enhance the efficiency of preparative chiral HPLC for difficult separations.[16]
-
Capillary Electrophoresis (CE): CE, utilizing chiral selectors like cyclodextrins mixed into the running buffer, can effectively resolve all three pairs of methylphenidate enantiomers (threo, erythro, and degradation products).[17]
Section 3: Data Presentation
Quantitative data from various reported synthetic and purification schemes are summarized below for comparison.
Table 1: Quantitative Yields and Purity in Key Synthetic Steps
| Step | Description | Starting Material | Product | Yield (%) | Purity/Ratio | Reference(s) |
| Hydrogenation | Reduction of pyridine ring | Racemic Amide | Erythro/Threo Amide Mixture | - | 1:4 | [8] |
| Chiral Resolution | Diastereomeric salt formation | Racemic Threo Amide | (2R,2'R)-Threo Amide Salt | 97% | >99% ee | [8][10] |
| Free Base Liberation | Salt break with aqueous base | (2R,2'R)-Threo Amide Salt | Dexmethylphenidate Free Base | 85-86% | >99.6% | [9][10] |
| Esterification | Amide to ester conversion | (2R,2'R)-Threo Amide | Dexmethylphenidate HCl | 70% | >99% ee | [18] |
| Overall | Enantioselective Synthesis | Phenylacetic Acid | Dexmethylphenidate HCl | 13% | >99% ee |
Table 2: Comparison of Chiral Resolving Agents for Methylphenidate
| Resolving Agent | Abbreviation | Target Compound | Advantages | Reference(s) |
| O,O'-Dibenzoyl-D-tartaric acid | D-DBTA | (±)-threo-methylphenidate | Effective, allows direct use of HCl salt | [8][18] |
| (+)-Di-para-toluyl-D-tartaric acid | DPTTA | (±)-threo-methylphenidate | High yield, economical, eco-friendly process | [7][10] |
| 1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | BNDHP | (±)-threo-methylphenidate | Effective resolving agent | [7] |
Section 4: Logical Relationships
The relationship between the various stereoisomers of methylphenidate and the final prodrug is crucial for understanding the rationale behind the complex synthesis and purification.
Conclusion
The synthesis of this compound is a sophisticated process hinged upon the successful, stereoselective preparation of its core active moiety, dexmethylphenidate. The key technological challenge lies in the efficient resolution of the threo-diastereomer and the subsequent isolation of the desired (2R,2'R)-enantiomer. Diastereomeric salt resolution using chiral tartaric acid derivatives remains the most practical and scalable method for this purpose, consistently achieving high enantiomeric purity. The subsequent conjugation with a serine-nicotinoyl linker creates the prodrug, modifying its pharmacokinetic profile for clinical benefit. A thorough understanding of these synthetic and purification principles is essential for the development, manufacturing, and quality control of this important therapeutic agent.
References
- 1. Does chirality matter? pharmacodynamics of enantiomers of methylphenidate in patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. ijisrt.com [ijisrt.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. US7897777B2 - Process of enantiomeric resolution of D,L-(±)-threo-methylphenidate - Google Patents [patents.google.com]
- 8. How is this compound synthesised?_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
- 11. WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]
- 12. WO2021173533A1 - Compositions comprising methylphenidate-prodrugs, processes of making and using the same - Google Patents [patents.google.com]
- 13. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Separation of ritalin racemate and its by-product racemates by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. designer-drug.com [designer-drug.com]
In Vitro Enzymatic Conversion of Serdexmethylphenidate to Dexmethylphenidate: A Technical Overview and Analysis of Current Knowledge
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Serdexmethylphenidate (SDX) is a prodrug of the central nervous system (CNS) stimulant dexmethylphenidate (B1218549) (d-MPH), developed to provide extended release of the active therapeutic agent. The conversion of SDX to d-MPH is understood to occur primarily in the lower gastrointestinal tract. However, a comprehensive review of the current scientific literature reveals a notable gap: the specific enzymes responsible for this critical activation step have not yet been identified.[1][2][3] Consequently, detailed in vitro enzymatic kinetic data and specific experimental protocols for this conversion are not publicly available.
This technical guide addresses this knowledge gap by first summarizing the available data on the in vitro stability and metabolism of this compound. It then provides a detailed overview of the well-characterized subsequent metabolic step: the enzymatic conversion of dexmethylphenidate to its inactive metabolite, ritalinic acid, by carboxylesterase 1A1 (CES1A1). This information is critical for researchers working on the pharmacokinetics and metabolism of methylphenidate-related compounds.
This compound (SDX) In Vitro Stability and Metabolism
While direct enzymatic conversion data is lacking, in vitro studies have been conducted to assess the stability of SDX in various biological and chemical environments. These studies are crucial for understanding the conditions under which the prodrug remains intact versus those that might lead to non-enzymatic degradation or metabolism.
Chemical Stability Across pH Range
Hydrolytic experiments have demonstrated that this compound is a chemically stable molecule across a wide pH range. This stability in acidic and neutral environments is consistent with its design to bypass the upper gastrointestinal tract before converting to d-MPH.
Experimental Protocol: pH Stability Assessment of this compound
The following is a generalized protocol based on descriptions of hydrolytic experiments:[1][4]
-
Preparation of Solutions: Prepare buffer solutions across a pH range of 1 to 13.
-
Incubation: Dissolve this compound chloride in each buffer solution to a final concentration (e.g., 5 mg/mL or 50 mg/mL). Incubate the solutions at a controlled temperature (e.g., room temperature).
-
Time Points: Collect aliquots from each solution at various time points (e.g., 1, 6, 24 hours).
-
Analysis: Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), to quantify the concentrations of this compound, dexmethylphenidate, and ritalinic acid.
-
Data Reporting: Report the percentage of remaining this compound and the formation of degradation products at each pH and time point.
Table 1: Summary of In Vitro Chemical Stability of this compound [1][4]
| pH Range | Incubation Time | Result |
| 1.0 - 8.0 | Up to 24 hours | Stable; no significant formation of dexmethylphenidate or ritalinic acid detected. |
| 9.0 | 1 hour | Stable. |
| 9.0 | ≥ 6 hours | Minimal conversion to dexmethylphenidate observed. |
| 11.0 | Not specified | Rapidly converted to the inactive metabolite, ritalinic acid, with no significant d-MPH detected. |
Stability in Biological Matrices
Table 2: Stability of this compound in Human Biological Fractions [1]
| Biological Matrix | Result |
| Whole Blood | Stable |
| Plasma | Stable |
| Simulated Gastric Fluid | Stable |
| Simulated Intestinal Fluid | Stable |
| Liver S9 Fractions | Stable |
| Kidney S9 Fractions | Stable |
| Intestinal S9 Fractions | Stable |
| Lung S9 Fractions | Stable |
Proposed Metabolic Pathway of this compound
The overall metabolic pathway begins with the conversion of the prodrug in the lower gastrointestinal tract, followed by the systemic metabolism of the released dexmethylphenidate.
References
The Neurochemical Profile of Serdexmethylphenidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serdexmethylphenidicate (SDX) is a novel, long-acting prodrug of d-methylphenidate (d-MPH), a well-established central nervous system (CNS) stimulant used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth examination of the neurochemical profile of serdexmethylphenidate, focusing on the pharmacological actions of its active metabolite, d-methylphenidate. The document details the mechanism of action, binding affinities, and in vitro and in vivo pharmacology of d-MPH. Furthermore, it outlines key experimental protocols for the characterization of such compounds and visualizes the associated molecular pathways and experimental workflows.
Introduction
This compound is chemically --INVALID-LINK--acetic acid. It is designed to be pharmacologically inactive until it is metabolized in the lower gastrointestinal tract, where it is converted to its active form, d-methylphenidate.[1] This prodrug design provides a gradual and extended release of d-MPH, leading to a prolonged therapeutic effect. The combination of this compound with an immediate-release formulation of d-methylphenidate in products like Azstarys® allows for both a rapid onset and an extended duration of action.[2]
The therapeutic effects of this compound are solely attributable to d-methylphenidate, the d-threo-enantiomer of racemic methylphenidate.[3] D-methylphenidate is the more pharmacologically active enantiomer and exerts its effects by modulating dopaminergic and noradrenergic neurotransmission.[4][5]
Mechanism of Action
The primary mechanism of action of d-methylphenidate is the inhibition of the presynaptic reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), respectively.[6] This blockade leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.[4][6] In vitro studies have demonstrated that this compound itself has minimal to no affinity for these monoaminergic transporters.[3]
The increased availability of dopamine and norepinephrine in brain regions critical for attention, executive function, and impulse control, such as the prefrontal cortex and striatum, is believed to be the underlying mechanism for the clinical efficacy of d-methylphenidate in ADHD.[7]
Mechanism of Action of this compound
Quantitative Pharmacology
The pharmacological activity of this compound is dependent on the in vivo conversion to d-methylphenidate. The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of d-methylphenidate for the human dopamine, norepinephrine, and serotonin (B10506) transporters.
| Transporter | Binding Affinity (Ki) in nM | Reference |
| Dopamine Transporter (DAT) | 193 | [8] |
| Norepinephrine Transporter (NET) | 38 | [8] |
| Serotonin Transporter (SERT) | >10,000 | [9] |
| Transporter | Reuptake Inhibition (IC50) in nM | Reference |
| Dopamine Transporter (DAT) | 33 (rat brain membranes) | |
| Norepinephrine Transporter (NET) | 244 (rat brain membranes) | |
| Serotonin Transporter (SERT) | >50,000 (rat brain membranes) |
Note: There is variability in reported values across different studies and experimental conditions (e.g., tissue source, radioligand used).
Downstream Signaling Pathways
The inhibition of DAT and NET by d-methylphenidate leads to the activation of postsynaptic dopamine and norepinephrine receptors, which in turn triggers a cascade of intracellular signaling events.
Dopamine D1 Receptor Signaling
The D1-like dopamine receptors (D1 and D5) are G-protein coupled receptors (GPCRs) that are coupled to the Gαs/olf subunit.[10] Activation of D1 receptors by dopamine leads to the stimulation of adenylyl cyclase (AC), which increases the intracellular concentration of cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[4][10] Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase-1 (PP1), leading to an amplification of the dopaminergic signal.[10]
Dopamine D1 Receptor Signaling Pathway
Norepinephrine α2-Adrenergic Receptor Signaling
The α2-adrenergic receptors are presynaptic autoreceptors that are coupled to the Gi/o subunit of G-proteins.[11] When norepinephrine binds to these receptors, it initiates a negative feedback loop that inhibits further norepinephrine release.[11] This occurs through the inhibition of adenylyl cyclase, which leads to a decrease in cAMP levels and reduced PKA activity.[12] The βγ-subunits of the Gi/o protein can also directly modulate ion channels, such as promoting the opening of potassium channels, which hyperpolarizes the neuron and reduces the likelihood of neurotransmitter release.[13]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the neurochemical profile of a compound like d-methylphenidate.
Radioligand Binding Assay for DAT and NET
This assay is used to determine the binding affinity (Ki) of a test compound for a specific transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of d-methylphenidate for the human dopamine and norepinephrine transporters.
Materials:
-
Membrane preparations from cells stably expressing human DAT or NET.
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).
-
Unlabeled d-methylphenidate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known inhibitor, e.g., cocaine for DAT), and competitor binding (radioligand + varying concentrations of d-methylphenidate).
-
Incubation: Add the membrane preparation, radioligand, and either buffer, non-specific ligand, or d-methylphenidate to the wells. Incubate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[14]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of d-methylphenidate to generate a competition curve. The IC50 value (the concentration of d-methylphenidate that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Neurotransmitter Reuptake Assay
This assay measures the functional inhibition of neurotransmitter reuptake by a test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of d-methylphenidate for dopamine and norepinephrine reuptake.
Materials:
-
Cells stably expressing human DAT or NET (e.g., HEK293 cells).
-
[³H]Dopamine or [³H]Norepinephrine.
-
Unlabeled d-methylphenidate.
-
Assay buffer (e.g., Krebs-HEPES buffer).
-
Lysis buffer (e.g., 1% SDS).
-
96-well cell culture plates.
-
Scintillation fluid and counter.
Procedure:
-
Cell Plating: Seed the DAT or NET-expressing cells into 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of d-methylphenidate or vehicle for a short period (e.g., 10-20 minutes) at room temperature or 37°C.[15]
-
Initiation of Uptake: Add the radiolabeled neurotransmitter ([³H]Dopamine or [³H]Norepinephrine) to each well to initiate the uptake process. Incubate for a short period within the linear range of uptake (e.g., 5-15 minutes).[15]
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Counting: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition against the log concentration of d-methylphenidate to determine the IC50 value.
Workflow for In Vitro Reuptake Assay
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals following drug administration.
Objective: To measure the effect of d-methylphenidate administration on extracellular dopamine and norepinephrine concentrations in the prefrontal cortex and striatum of a rat model.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
d-Methylphenidate for injection.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
Procedure:
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Allow the animal to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[16]
-
Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter levels.
-
Drug Administration: Administer d-methylphenidate to the animal (e.g., via intraperitoneal injection).
-
Post-treatment Collection: Continue to collect dialysate samples at regular intervals for several hours following drug administration.
-
Sample Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot them over time to visualize the effect of d-methylphenidate on neurotransmitter release.
Conclusion
This compound is an innovative prodrug that provides an extended-release profile of d-methylphenidate, a potent and selective inhibitor of the dopamine and norepinephrine transporters. The neurochemical profile of its active metabolite, d-methylphenidate, is well-characterized, with a clear mechanism of action involving the modulation of catecholaminergic neurotransmission. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel CNS stimulants targeting the dopaminergic and noradrenergic systems. A thorough understanding of the quantitative pharmacology and downstream signaling effects of such compounds is essential for the development of safe and effective treatments for neurodevelopmental disorders like ADHD.
References
- 1. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis monitoring of methylphenidate in blood and brain correlated with changes in dopamine and rat activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 4. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]
- 12. m.youtube.com [m.youtube.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison between intraperitoneal and oral methylphenidate administration: A microdialysis and locomotor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
Serdexmethylphenidate and the Norepinephrine Transporter: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Serdexmethylphenidate (SDX) is a novel, long-acting prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate. As a cornerstone in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), the mechanism of action of dexmethylphenidate involves the modulation of catecholaminergic neurotransmission. A key aspect of this mechanism is its interaction with the norepinephrine (B1679862) transporter (NET). This technical guide provides an in-depth analysis of the binding affinity of this compound and its active metabolite for the norepinephrine transporter, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound is designed to be pharmacologically inactive until it reaches the lower gastrointestinal tract, where it is gradually converted to dexmethylphenidate.[1][2] This conversion allows for an extended-release profile of the active compound. The therapeutic effects of dexmethylphenidate in ADHD are primarily attributed to its ability to block the reuptake of dopamine (B1211576) and norepinephrine by binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), respectively.[3][4][5][6] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission in brain regions associated with attention and executive function.[3][7]
Binding Affinity for the Norepinephrine Transporter
Direct binding studies reveal that this compound itself has a low affinity for the norepinephrine transporter. In contrast, its active metabolite, dexmethylphenidate, demonstrates significant binding affinity for NET.
Quantitative Binding Affinity Data
The following table summarizes the available quantitative data for the binding affinity of this compound and dexmethylphenidate to the norepinephrine transporter.
| Compound | Transporter | Assay Type | Species/System | Ligand | Value | Unit | Reference |
| This compound | NET | In vitro binding | Human (MDCK cells) | [¹²⁵I]-RTI-55 | >10 | µM (IC₅₀) | [8][9] |
| d-threo-methylphenidate | NET | In vitro binding | Rat brain membranes | [³H]nisoxetine | 244 | nM (IC₅₀) | [6][10] |
| dl-threo-methylphenidate | NET | In vitro binding | Rat brain membranes | [³H]nisoxetine | Not specified | [11][12] | |
| Methylphenidate | NET | In vivo PET | Human brain | [¹¹C]MRB | 0.14 | mg/kg (ED₅₀) | [13][14] |
| Methylphenidate | NET | In vitro binding | Human | Not specified | Not specified | ~1300-fold > SERT | [6][10] |
IC₅₀: Half-maximal inhibitory concentration. ED₅₀: Half-maximal effective dose.
Experimental Protocols
The determination of binding affinities for the norepinephrine transporter involves specialized in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
In Vitro Radioligand Binding Assay for this compound
As described in regulatory filings for Azstarys, the binding affinity of this compound for the human norepinephrine transporter was assessed through a radioligand binding assay.[8][15]
-
Objective: To determine the IC₅₀ value of this compound for the human norepinephrine transporter.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells expressing the human norepinephrine transporter.[8]
-
Radioligand: [¹²⁵I]-RTI-55 was used as the radioligand to label the norepinephrine transporters.[8]
-
Reference Compound: Desipramine, a known NET inhibitor, was used as a positive control.[8][15]
-
Procedure:
-
Cell membranes from the MDCK cells expressing human NET were prepared.
-
A constant concentration of the radioligand, [¹²⁵I]-RTI-55, was incubated with the cell membranes.
-
Increasing concentrations of this compound (ranging from 0.03 to 10 µM) were added to displace the radioligand.[8][15]
-
Non-specific binding was determined in the presence of a high concentration of a competing ligand.
-
After incubation, the bound and free radioligand were separated by filtration.
-
The amount of radioactivity bound to the membranes was quantified using a scintillation counter.
-
The IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, was calculated. A significant response was defined as ≥50% inhibition.[8][15]
-
In Vivo Positron Emission Tomography (PET) Imaging for Methylphenidate
An in vivo study in humans utilized Positron Emission Tomography (PET) to measure the occupancy of the norepinephrine transporter by methylphenidate.[13]
-
Objective: To determine the in vivo ED₅₀ of methylphenidate for the norepinephrine transporter in the human brain.
-
Radiotracer: (S,S)-[¹¹C]methylreboxetine ([¹¹C]MRB), a specific PET tracer for NET.[13]
-
Study Design: A within-subject, single-blind, placebo-controlled study was conducted with healthy human subjects.[13]
-
Procedure:
-
Each subject received oral doses of placebo and varying doses of methylphenidate (2.5 mg, 10 mg, and 40 mg) on separate occasions.[13]
-
75 minutes after drug administration, the [¹¹C]MRB radiotracer was injected intravenously.[13]
-
Dynamic PET imaging was performed for 2 hours to measure the binding of the radiotracer in NET-rich brain regions, such as the thalamus.[13]
-
The binding potential (BPND) was estimated using a multilinear reference tissue model, with the occipital cortex serving as the reference region.[13]
-
The percentage of NET occupancy by methylphenidate at different doses was calculated relative to the placebo condition.
-
The ED₅₀, the dose of methylphenidate that produces 50% occupancy of the norepinephrine transporter, was then calculated.[13]
-
Visualizing the Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the prodrug activation pathway and a typical experimental workflow for determining binding affinity.
Caption: Prodrug activation and mechanism of action.
Caption: Radioligand binding assay workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. corium.com [corium.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Methylphenidate - Wikipedia [en.wikipedia.org]
- 5. Dose Proportionality and Steady-State Pharmacokinetics of this compound/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
Serdexmethylphenidate: A Technical Overview of its Molecular Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdexmethylphenidate (SDX) is a novel prodrug of the central nervous system (CNS) stimulant dexmethylphenidate (B1218549) (d-MPH), the more pharmacologically active d-threo-enantiomer of racemic methylphenidate.[1][2] It was approved by the U.S. Food and Drug Administration (FDA) in March 2021 as a component of Azstarys®, a combination product with d-MPH for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and older.[3][4] The prodrug design provides a delayed onset and extended duration of action, which, when combined with immediate-release d-MPH, allows for rapid symptom control with therapeutic efficacy lasting up to 13 hours.[3][4] This document provides a detailed technical overview of the molecular structure and physicochemical properties of this compound.
Molecular Structure and Identification
This compound is an enantiopure compound with three defined chiral centers.[5] It is chemically synthesized from d-MPH.[6] The molecule consists of dexmethylphenidate covalently linked to a ligand through a carbamate (B1207046) bond, forming a quaternary ammonium (B1175870) structure.[5] This structure is designed to be pharmacologically inactive until it undergoes enzymatic conversion in the lower gastrointestinal tract.[4][7]
Below is a diagram illustrating the two-dimensional chemical structure of the this compound inner salt.
Caption: 2D molecular structure of this compound.
A summary of key identifiers for this compound is provided in the table below.
| Identifier | Value | Citation |
| IUPAC Name | (2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoate | [8] |
| CAS Number | 1996626-29-9 (inner salt); 1996626-30-2 (chloride salt) | [3][8] |
| Molecular Formula | C25H29N3O8 (inner salt); C25H30ClN3O8 (chloride salt) | [8][9] |
| SMILES | COC(=O)--INVALID-LINK--C(=O)[O-]">C@@HC3=CC=CC=C3 | [8] |
| InChIKey | UBZPNQRBUOBBLN-PWRODBHTSA-N | [8] |
Physicochemical Properties
The physicochemical characteristics of this compound are crucial to its function as a prodrug, influencing its stability, solubility, and absorption profile. As a quaternary salt, it exhibits low lipophilicity, which is expected to result in low penetration of the blood-brain barrier and limited gastrointestinal absorption in its intact form.[5][6] The carbamate bond provides chemical stability in acidic and basic conditions, preventing premature release of d-MPH.[5][6]
A summary of the key physicochemical properties of this compound and its chloride salt is presented below.
| Property | Value | Citation |
| Molecular Weight | 499.5 g/mol (inner salt); 536.0 g/mol (chloride salt) | [8][9] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 202 to 208°C | [5] |
| Solubility (SDX Chloride) | Freely soluble in water at pH 1.2 (333.5 mg/mL), pH 2.9 (382.22 mg/mL), and pH 5.8 to 6.8 (>500 mg/mL). Limited solubility (<1 mg/mL) in non-polar organic solvents. | [5] |
| Stability | Stable at pH 1-8 for 24 hours with no degradation to d-MPH detected. Degrades under basic conditions (pH > 6.8) after 24 hours. | [5][6] |
| Protein Binding | ~56% (in vitro, human plasma) | [5] |
Pharmacological Mechanism
Prodrug Conversion and Metabolism
This compound is pharmacologically inactive and functions as a prodrug that is converted to its active metabolite, dexmethylphenidate, primarily in the lower gastrointestinal tract.[1][7] The precise enzymes responsible for this conversion have not yet been fully elucidated.[3][7] Less than 3% of the orally administered dose is found intact in systemic circulation.[1][3] Following its conversion from SDX, d-MPH is primarily metabolized in the liver by carboxylesterase 1A1 to its inactive metabolite, d-α-phenyl-piperidine acetic acid (d-ritalinic acid).[8]
The metabolic pathway from this compound to its primary active and inactive metabolites is illustrated below.
Caption: Metabolic conversion of this compound.
Mechanism of Action of Dexmethylphenidate
The therapeutic effect in ADHD is derived from the activity of dexmethylphenidate.[10] d-MPH is a CNS stimulant that blocks the reuptake of norepinephrine (B1679862) and dopamine (B1211576) into the presynaptic neuron.[1][11] This inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET) leads to increased concentrations of these neurotransmitters in the extraneuronal space, enhancing dopaminergic and noradrenergic neurotransmission.[8][12]
The diagram below illustrates the action of dexmethylphenidate at the neuronal synapse.
Caption: Dexmethylphenidate's mechanism of action at the synapse.
Experimental Protocols
Mass Balance and Metabolite Profiling Study
A human absorption, metabolism, and excretion (AME) study is a critical experiment for characterizing a new molecular entity like this compound.
Objective: To investigate the absorption, metabolism, and excretion of this compound following a single oral dose of radiolabeled [14C]-SDX.[13]
Methodology: [13]
-
Study Design: An open-label, single-dose, nonrandomized study in healthy adult male subjects under fasted conditions.
-
Dosing: Subjects receive a single oral dose of a solution containing a mixture of non-radiolabeled SDX chloride and [14C]-isotopically modified SDX chloride.
-
Sample Collection:
-
Blood (Whole Blood and Plasma): Collected at predose and at numerous time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).
-
Urine and Feces: Collected at predose and in intervals post-dose (e.g., 0-4, 4-8, 8-12, 12-24 hours, and then in 24-hour intervals up to 168 hours).
-
-
Analysis:
-
Radioanalysis: Total radioactivity in all samples is measured using liquid scintillation counting to determine mass balance and recovery.
-
Metabolite Profiling: Plasma, urine, and feces samples are analyzed using Liquid Chromatography with Radiometric Detection (LC-RAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate, identify, and quantify SDX and its metabolites.
-
-
Data Interpretation: Determine the extent of absorption, routes and rates of excretion, and identify the major metabolic pathways. In the case of SDX, such a study confirmed that nearly all of the radiolabeled dose was recovered, primarily in urine (~62%) and feces (~37%), with d-ritalinic acid being the most abundant metabolite.[13]
Stability-Indicating RP-HPLC Method for Quantification
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique for the quantification and stability assessment of pharmaceutical compounds. Several such methods have been developed for the simultaneous estimation of this compound and dexmethylphenidate.[11][14][15][16]
Objective: To develop and validate a simple, accurate, and precise stability-indicating RP-HPLC method for the simultaneous quantification of this compound and dexmethylphenidate in bulk and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: A C18 or C8 column (e.g., Standard Discovery C18, 150 x 4.6 mm, 5µm).[15]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01N orthophosphoric acid or 0.01N KH2PO4) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode (e.g., 45:55 v/v).[15][16]
-
Flow Rate: Typically 1.0 mL/min.[16]
-
Detection Wavelength: Optimized for both analytes, often around 260 nm.[16]
-
Column Temperature: Maintained at a constant temperature, such as 30°C.[16]
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve reference standards of SDX and d-MPH in a suitable diluent (often the mobile phase) to prepare a stock solution, followed by serial dilutions to create working standards.
-
Sample Solution: For capsule dosage forms, the contents of several capsules are pooled, and a quantity equivalent to a single dose is dissolved in the diluent, sonicated, and filtered to prepare the final sample solution.
-
-
Method Validation (as per ICH Guidelines):
-
Specificity: Analyze blank, placebo, standard, and sample solutions to ensure no interference at the retention times of the analytes.
-
Linearity: Analyze a series of dilutions to demonstrate a linear relationship between concentration and peak area.
-
Accuracy (% Recovery): Perform recovery studies by spiking a known amount of standard into a placebo mixture at different concentration levels (e.g., 50%, 100%, 150%).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
-
Robustness: Deliberately make small variations in method parameters (e.g., flow rate, mobile phase composition, temperature) to assess the method's reliability.
-
Forced Degradation: Subject the drug product to stress conditions (acid, base, oxidation, heat, light) to demonstrate that the method can separate the analytes from potential degradation products, thus proving its stability-indicating nature.
-
The workflow for this type of analytical method development is shown below.
Caption: General workflow for RP-HPLC method development.
Conclusion
This compound is a rationally designed prodrug that leverages specific molecular and physicochemical properties to achieve a delayed and extended-release profile of its active metabolite, dexmethylphenidate. Its structure as a stable, water-soluble quaternary salt ensures it remains largely intact until it reaches the lower GI tract, where it is enzymatically converted. This controlled release mechanism, combined with an immediate-release dose of dexmethylphenidate, offers a comprehensive treatment profile for ADHD. The characterization and routine analysis of this compound are accomplished through established experimental protocols such as mass balance studies and stability-indicating chromatographic methods.
References
- 1. publications.aap.org [publications.aap.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. corium.com [corium.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Dose Proportionality and Steady-State Pharmacokinetics of this compound/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Chloride | C25H30ClN3O8 | CID 134823897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [drugcentral.org]
- 11. ijrpc.com [ijrpc.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. zevra.com [zevra.com]
- 14. ijisrt.com [ijisrt.com]
- 15. tanzj.net [tanzj.net]
- 16. actascientific.com [actascientific.com]
In Vivo Metabolism and Primary Metabolites of Serdexmethylphenidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdexmethylphenidate (SDX) is a novel, long-acting prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate. It is approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and older. The unique design of this compound, where d-MPH is chemically linked to a ligand, allows for a gradual enzymatic conversion to the active d-MPH in the lower gastrointestinal tract. This mechanism provides an extended therapeutic effect throughout the day. This technical guide provides an in-depth overview of the in vivo metabolism of this compound and its primary metabolites, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways.
In Vivo Metabolism of this compound
The metabolism of this compound primarily involves its conversion to the active therapeutic agent, d-methylphenidate. This biotransformation is followed by the well-established metabolic pathways of d-methylphenidate.
Absorption and Prodrug Conversion
Following oral administration, this compound has a low systemic bioavailability of less than 3%, indicating that the majority of the prodrug is not absorbed intact. The conversion of this compound to dexmethylphenidate is believed to occur predominantly in the lower gastrointestinal (GI) tract.[1][2][3] The specific enzymes responsible for this conversion have not yet been fully elucidated but are thought to be present in the intestinal lumen.[1][3] This targeted release in the lower GI tract results in a delayed time to maximum plasma concentration (Tmax) of d-MPH derived from SDX, which is approximately 8 hours when administered alone.[1][3]
Primary Metabolic Pathway
The principal metabolic pathway of this compound is its hydrolysis to d-methylphenidate (d-MPH). Subsequently, d-MPH is extensively metabolized via de-esterification to its main, inactive metabolite, d-α-phenyl-piperidine acetate, more commonly known as d-ritalinic acid (RA).[2] This de-esterification is primarily mediated by the carboxylesterase 1 (CES1) enzyme, which is highly expressed in the liver.[2]
Minor Metabolites
In addition to ritalinic acid, other minor metabolites of d-methylphenidate have been identified, which are consequently also minor metabolites of this compound. These include oxidation products such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate. These intermediates are further de-esterified to form 6-oxo-ritalinic acid and p-hydroxy-ritalinic acid, respectively.
Quantitative Analysis of Metabolism and Excretion
A human mass balance study was conducted to investigate the absorption, metabolism, and excretion of this compound following a single oral administration of [14C]-labeled this compound chloride.
Mass Balance Data
The study demonstrated that the administered radioactivity was almost completely recovered, with a mean total recovery of 98.9% over 168 hours. The primary route of excretion was via urine, accounting for a mean of 62.1% of the total radioactive dose, while feces accounted for 36.8%.[4]
The following table summarizes the mean percentage of the administered dose of [14C]-Serdexmethylphenidate recovered in urine and feces as the parent drug and its metabolites.
| Analyte | Urine (% of Dose) | Feces (% of Dose) | Total (% of Dose) |
| This compound (SDX) | 0.426 | 10.804 | 11.230 |
| d-Methylphenidate (d-MPH) | 2.742 | 2.741 | 5.483 |
| Ritalinic Acid (RA) | 45.171 | 18.060 | 63.231 |
| 6-oxo-Ritalinic Acid | 4.079 | Not Detected | 4.079 |
| SDX-des-Ser | Not Detected | 1.334 | 1.334 |
| Unknown | 0.671 | Not Detected | 0.671 |
| Total | 53.089 | 32.938 | 86.027 |
Data adapted from a mass balance study of [14C]-Serdexmethylphenidate.[4] SDX-des-Ser refers to this compound without the serine moiety.
Experimental Protocols
Human Mass Balance Study
A comprehensive understanding of the in vivo fate of a drug is typically achieved through a human mass balance study using a radiolabeled version of the compound. The following describes a general protocol for such a study, based on established guidelines and the available information on the this compound study.[4][5][6][7][8][9]
Study Design:
-
An open-label, single-dose study in a small cohort of healthy adult male subjects (typically 6-8).[4][6][9]
-
Subjects are administered a single oral dose of the radiolabeled investigational drug (e.g., [14C]-Serdexmethylphenidate).[4] The dose of radioactivity is determined by dosimetry calculations from preclinical data.[8]
-
Blood, urine, and feces are collected at predefined intervals for an extended period (e.g., up to 168 hours or until radioactivity in excreta is below a certain threshold) to capture the complete excretion profile.[4][5]
Sample Collection:
-
Blood/Plasma: Serial blood samples are collected at various time points post-dose to determine the pharmacokinetic profiles of the parent drug and its metabolites.[4]
-
Urine: Urine is collected in intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h, and then every 24h).[4]
-
Feces: All fecal matter is collected throughout the study period, typically in 24-hour intervals.[4]
Sample Preparation:
-
Plasma: Blood samples are centrifuged to separate plasma. Aliquots of plasma are used for total radioactivity measurement and for chromatographic analysis.[10]
-
Urine: The volume of each collection interval is measured, and aliquots are taken for total radioactivity counting and metabolic profiling.[10]
-
Feces: Fecal samples from each collection interval are pooled and homogenized. Aliquots of the homogenate are combusted to determine total radioactivity, and other aliquots are extracted for metabolite profiling.[11]
Analytical Methodology: Liquid Chromatography with Radioactivity Detection (LC-RAD)
-
Principle: LC-RAD combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection of radioactivity. The HPLC system separates the parent drug from its metabolites in a biological sample. The column eluent then flows through a radioactivity detector, which measures the amount of radioactivity in real-time, allowing for the quantification of each radiolabeled component.[12]
-
Instrumentation: A typical system consists of an HPLC system (pump, autosampler, column) coupled to a radioactivity detector. The detector can be a solid scintillator flow cell or a system that mixes the eluent with a liquid scintillation cocktail before passing through the detector.[12]
-
Metabolite Profiling and Identification: Fractions of the HPLC eluent can be collected and subjected to mass spectrometry (MS) to identify the chemical structures of the metabolites.
In Vitro Models for Intestinal Metabolism
To investigate the enzymatic conversion of prodrugs in the gastrointestinal tract, various in vitro models can be employed.
-
Intestinal Homogenates: Homogenates of different sections of the intestine (e.g., small intestine, colon) from preclinical species or humans can be used to assess the rate and extent of prodrug hydrolysis.[13]
-
Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is widely used as a model of the intestinal barrier. While primarily used for permeability studies, Caco-2 cells do express some metabolic enzymes.[14][15]
-
Gut Microbiota Incubations: To investigate the role of the gut microbiome in metabolism, the prodrug can be incubated with fecal slurries or specific bacterial strains under anaerobic conditions.[16][17][18]
Visualizations
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for a Human Mass Balance Study
Caption: General experimental workflow for a human mass balance study.
Conclusion
The in vivo metabolism of this compound is characterized by its efficient conversion to d-methylphenidate in the lower gastrointestinal tract, followed by the established metabolic pathways of d-methylphenidate to form the primary inactive metabolite, ritalinic acid, and other minor metabolites. The prodrug design of this compound effectively provides an extended-release profile of the active moiety, d-methylphenidate. The quantitative data from the human mass balance study confirms that the drug and its metabolites are extensively eliminated, primarily through the urine. The experimental protocols outlined in this guide provide a framework for the key studies required to elucidate the metabolic fate of novel prodrugs like this compound. Further research to identify the specific enzymes responsible for the initial prodrug cleavage could provide even deeper insights into its unique pharmacokinetic profile.
References
- 1. benthamscience.com [benthamscience.com]
- 2. publications.aap.org [publications.aap.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. zevra.com [zevra.com]
- 5. qps.com [qps.com]
- 6. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies | FDA [fda.gov]
- 8. allucent.com [allucent.com]
- 9. fda.gov [fda.gov]
- 10. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 11. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gutsy Science: In vitro systems of the human intestine to model oral drug disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 16. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and development history of serdexmethylphenidate
An In-depth Technical Guide to the Discovery and Development of Serdexmethylphenidate
Introduction
This compound (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-threo-enantiomer of racemic methylphenidate.[1] Developed by KemPharm, now Zevra Therapeutics, it is a central nervous system (CNS) stimulant.[2][3] As a key component of the combination product Azstarys®, it is approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and older.[4][5] The development of this compound was driven by the goal of creating a long-acting formulation of dexmethylphenidate with a pharmacokinetic profile that offers a gradual onset and extended duration of effect, potentially reducing abuse potential compared to immediate-release stimulants.[6][7][8]
This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of this compound.
Discovery and Rationale
The primary rationale behind the development of this compound was to engineer a prodrug of dexmethylphenidate with specific pharmacokinetic properties. The aim was to provide sustained levels of d-MPH throughout the day with a single daily dose, while also deterring abuse via non-oral routes.[6][8]
As a prodrug, this compound is pharmacologically inactive itself.[6] It is designed to be gradually converted to the active d-MPH in the lower gastrointestinal tract.[1][6] This enzymatic conversion is the rate-limiting step for the release of d-MPH, leading to a delayed time to maximum concentration (Tmax) and an extended therapeutic effect.[3] This contrasts with traditional extended-release formulations that rely on mechanical release mechanisms.
The combination product, Azstarys®, contains 70% this compound and 30% immediate-release dexmethylphenidate.[6] This formulation is intended to provide a rapid onset of action from the immediate-release component, followed by an extended duration of action from the conversion of this compound.[6][9]
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process, starting from dexmethylphenidate hydrochloride. The key steps are outlined below.[10]
Step 1: Preparation of Dexmethylphenidate Hydrochloride The synthesis begins with the coupling of benzyl (B1604629) cyanide and 2-chloropyridine (B119429) to form a racemic nitrile. This is followed by hydration to the corresponding amide using concentrated sulfuric acid. The pyridine (B92270) ring is then reduced via hydrogenation, resulting in a mixture of erythro and threo diastereomers. The undesired erythro isomer is converted to the desired threo isomer through epimerization. A chiral salt resolution is performed to isolate the desired enantiomer. Finally, the amide is converted to the methyl ester, which is then treated with hydrochloric acid to yield dexmethylphenidate hydrochloride.[10]
Step 2: Synthesis of this compound The synthesis of the final compound involves coupling O-t-Bu-protected L-serine with nicotinic acid. In a separate step, a carboxymethylene unit is installed onto dexmethylphenidate hydrochloride. The resulting intermediate is then reacted with the protected serine-nicotinic acid motif. The final step involves acidification to yield this compound.[10]
Mechanism of Action
The therapeutic effect of this compound is solely attributable to its active metabolite, dexmethylphenidate. In vitro studies have shown that this compound itself has little to no affinity for monoaminergic reuptake transporters.[1] Dexmethylphenidate is a CNS stimulant that blocks the reuptake of norepinephrine (B1679862) and dopamine (B1211576) into the presynaptic neuron, thereby increasing their concentrations in the synaptic cleft.[1][11] This enhancement of dopaminergic and noradrenergic neurotransmission is believed to be the underlying mechanism for its efficacy in treating ADHD.[12]
Figure 1: Mechanism of action of dexmethylphenidate.
Preclinical Development
Preclinical studies were crucial in characterizing the abuse potential of this compound. These studies in recreational stimulant users demonstrated that when administered via oral, intranasal, or intravenous routes, this compound resulted in significantly lower abuse-related drug effects and fewer stimulant-like adverse events compared to molar-equivalent doses of d-MPH.[6][13] The slower rate of conversion to d-MPH is believed to be the reason for this reduced abuse potential, as it prevents the rapid spike in dopamine levels associated with the "high" sought by abusers.
Clinical Development
The clinical development program for this compound, as part of the combination product Azstarys®, involved several key studies to establish its pharmacokinetic profile, efficacy, and safety.
Pharmacokinetics
Pharmacokinetic studies in healthy adults have characterized the absorption, distribution, metabolism, and elimination of this compound and its active metabolite, dexmethylphenidate.[14][15]
-
Absorption and Metabolism: After oral administration, this compound has low bioavailability (<3%) and is converted to dexmethylphenidate primarily in the lower gastrointestinal tract.[1][3] The immediate-release component of Azstarys® leads to a rapid initial rise in d-MPH concentrations, while the this compound component provides a gradual, sustained release of d-MPH throughout the day.[6] The time to peak plasma concentration (Tmax) for d-MPH from the combination product is approximately 2 hours.[1][4]
-
Distribution: The volume of distribution for this compound is 29.3 L/kg. Protein binding is approximately 56% for this compound and 47% for dexmethylphenidate.[1]
-
Elimination: The half-life of this compound is 5.7 hours, while the terminal half-life of dexmethylphenidate following administration of the combination product is about 11.7 hours.[1][4] Dexmethylphenidate is primarily metabolized to the inactive d-α-phenyl-piperidine acetate (B1210297) (d-ritalinic acid).[1]
Table 1: Single-Dose Pharmacokinetic Parameters of d-MPH after Administration of SDX/d-MPH in Healthy Adults [14][15]
| Dosage (SDX/d-MPH) (mg) | Total d-MPH HCl Equivalent (mg) | Cmax (ng/mL) [mean ± SD] | AUC0–24h (hng/mL) [mean ± SD] | AUC0–last (hng/mL) [mean ± SD] |
| 26.1/5.2 | 20 | 7.1 ± 2.1 | 79.2 ± 23.4 | 97.2 ± 28.8 |
| 39.2/7.8 | 30 | 9.8 ± 2.8 | 113.4 ± 32.8 | 142.5 ± 41.2 |
| 52.3/10.4 | 40 | 13.8 ± 3.8 | 153.2 ± 47.9 | 199.8 ± 57.2 |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; SD: Standard Deviation.
Table 2: Steady-State Pharmacokinetic Parameters of d-MPH after Multiple Doses of SDX/d-MPH 52.3/10.4 mg in Healthy Adults [14]
| Parameter | Value (mean ± SD) |
| Cmax (ng/mL) | 18.6 ± 5.0 |
| Cmin (ng/mL) | 3.7 ± 1.6 |
| AUC0–24h (h*ng/mL) | 208.7 ± 61.1 |
Cmin: Minimum plasma concentration.
Clinical Efficacy
The efficacy of this compound/dexmethylphenidate was established in a pivotal Phase 3, randomized, double-blind, placebo-controlled, laboratory classroom study (Study KP415.E01) in 150 children aged 6 to 12 years with ADHD.[4][16]
Experimental Protocol: Study KP415.E01 This study consisted of a 3-week open-label dose-optimization phase followed by a 1-week double-blind, placebo-controlled treatment phase.[16] During the dose-optimization phase, patients were titrated to an optimal dose of the study drug. In the double-blind phase, patients were randomized to continue their optimized dose or switch to placebo. The primary efficacy endpoint was the change from baseline in the Swanson, Kotkin, Agler, M-Flynn, and Pelham (SKAMP)-Combined score, averaged over a 10-hour laboratory classroom day.[16][17] The SKAMP is a validated rating scale that assesses classroom behaviors in children with ADHD.[16]
Figure 2: Workflow for the pivotal KP415.E01 efficacy trial.
The study demonstrated a statistically significant improvement in ADHD symptoms for the this compound/dexmethylphenidate group compared to placebo. The treatment effect was observed to have a rapid onset and an extended duration of up to 13 hours.[17]
Safety and Tolerability
The safety profile of this compound/dexmethylphenidate is consistent with that of other methylphenidate-containing products.[17][18] The most common adverse events reported in clinical trials include decreased appetite, insomnia, nausea, vomiting, dyspepsia, abdominal pain, weight loss, anxiety, dizziness, irritability, tachycardia, and increased blood pressure.[4][5]
Regulatory History and Approval
KemPharm submitted a New Drug Application (NDA) for KP415 (the developmental code for Azstarys®) to the U.S. Food and Drug Administration (FDA) in March 2020.[5] The FDA approved Azstarys® (this compound and dexmethylphenidate) capsules for the treatment of ADHD in patients aged six years and older on March 2, 2021.[3][5] Based on its lower abuse potential, the U.S. Drug Enforcement Administration (DEA) classified this compound as a Schedule IV controlled substance, while dexmethylphenidate remains a Schedule II substance.[13] The combination product, Azstarys®, is classified as a Schedule II controlled substance.[4]
Conclusion
The discovery and development of this compound represent a significant advancement in the treatment of ADHD, driven by a rational prodrug design approach. By chemically modifying dexmethylphenidate, researchers successfully created a long-acting stimulant with a unique pharmacokinetic profile that provides sustained therapeutic effects and a lower potential for abuse. Clinical trials have established its efficacy and a safety profile comparable to existing stimulant medications. The approval and availability of this compound, as a component of Azstarys®, provides an important new therapeutic option for individuals with ADHD.
References
- 1. publications.aap.org [publications.aap.org]
- 2. This compound/dexmethylphenidate - Zevra Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound/dexmethylphenidate - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. corium.com [corium.com]
- 7. Evaluating this compound and dexmethylphenidate capsules as a once-daily treatment option for ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. How is this compound synthesised?_Chemicalbook [chemicalbook.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. This compound | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. KemPharm Announces Research Affirming this compound’s Lower Potential for Abuse Featured in Peer-Reviewed Publication, Current Medical Research & Opinion | Zevra Therapeutics, Inc. [investors.kempharm.com]
- 14. corium.com [corium.com]
- 15. Dose Proportionality and Steady-State Pharmacokinetics of this compound/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. This compound/Dexmethylphenidate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Serdexmethylphenidate's Effects on Neuronal Firing Rates in the Prefrontal Cortex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Serdexmethylphenidate (SDX) is a novel, long-acting prodrug of dexmethylphenidate (B1218549) (d-MPH), a well-established central nervous system (CNS) stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] While direct electrophysiological studies on this compound are not yet available in the public domain, its pharmacological activity is attributable to d-MPH. This guide, therefore, synthesizes the current understanding of d-MPH's effects on neuronal firing rates in the prefrontal cortex (PFC), a key brain region implicated in the pathophysiology of ADHD. This document details the underlying neurobiological mechanisms, experimental methodologies for assessment, and quantitative data derived from preclinical studies of methylphenidate (MPH), the racemic mixture containing d-MPH.
The conversion of SDX to d-MPH occurs primarily in the lower gastrointestinal tract, leading to a delayed onset and extended duration of action compared to immediate-release d-MPH formulations.[2] The therapeutic effects of d-MPH are mediated by its action as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, leading to increased extracellular concentrations of these catecholamines in the PFC.[1][4] This modulation of dopaminergic and noradrenergic signaling directly impacts the firing rates of pyramidal neurons in the PFC, which is believed to underpin the improvements in attention, executive function, and impulse control observed in patients with ADHD.
Mechanism of Action: From Prodrug to Neuronal Modulation
This compound is pharmacologically inactive until it undergoes metabolism to d-methylphenidate.[2] The primary mechanism of action of d-MPH involves the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5] This inhibition of reuptake leads to an accumulation of dopamine (DA) and norepinephrine (NE) in the synaptic cleft, thereby enhancing neurotransmission.[4]
The prefrontal cortex is particularly sensitive to the modulatory effects of DA and NE. Pyramidal neurons in the PFC, the principal output neurons, are the primary targets of these catecholaminergic inputs. The effects of increased DA and NE on the firing rate of these neurons are complex and depend on several factors, including the specific receptor subtypes activated and the baseline level of neuronal activity.
Signaling Pathways
The binding of dopamine and norepinephrine to their respective receptors on PFC pyramidal neurons triggers intracellular signaling cascades that ultimately modulate neuronal excitability and firing patterns. The key receptors involved are the D1 dopamine receptors and the alpha-2 adrenergic receptors.[6][7]
References
- 1. This compound | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Stimulant prodrugs: A pharmacological and clinical assessment of their role in treating ADHD and binge-eating disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo electrophysiological effects of methylphenidate in the prefrontal cortex: involvement of dopamine D1 and alpha 2 adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Serdexmethylphenidate Administration in Rodent Models of ADHD
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Currently, there is a notable lack of publicly available preclinical studies detailing the administration of serdexmethylphenidate (SDX) specifically in rodent models of Attention-Deficit/Hyperactivity Disorder (ADHD). The following application notes and protocols are therefore based on the extensive literature available for methylphenidate (MPH), the active metabolite of which is dexmethylphenidate (B1218549) (d-MPH), the same active moiety released by SDX. These protocols are intended to serve as a comprehensive guide and a starting point for researchers designing studies with this compound in well-established rodent models of ADHD. It is strongly recommended that initial pharmacokinetic and dose-finding studies be conducted for this compound in the chosen rodent model to establish a therapeutic window and appropriate dosing regimen.
Introduction to this compound and Rodent Models of ADHD
This compound is a prodrug of dexmethylphenidate, a central nervous system (CNS) stimulant that functions by blocking the reuptake of norepinephrine (B1679862) and dopamine, thereby increasing their levels in the synaptic cleft.[1][2] This mechanism of action is central to its therapeutic effects in ADHD, which include improved attention, reduced impulsivity, and better executive function.[1]
The Spontaneously Hypertensive Rat (SHR) is the most widely used and validated animal model for the combined type of ADHD.[3][4] Originating from the Wistar-Kyoto (WKY) rat strain, SHRs exhibit key behavioral characteristics of ADHD, including hyperactivity, impulsivity, and deficits in sustained attention.[3][5] The Wistar-Kyoto (WKY) rat is the recommended normotensive control strain for comparison with the SHR.[6][7]
Recommended Rodent Model
-
Animal Model: Spontaneously Hypertensive Rat (SHR)
-
Control Strain: Wistar-Kyoto (WKY) rat
-
Supplier Considerations: It is crucial to note that significant behavioral and genetic variability exists among SHR and WKY substrains from different commercial vendors.[7][8] Researchers should consistently use the same supplier for both SHR and WKY rats throughout a study to ensure consistency and validity of the results. Charles River Laboratories is a frequently cited source for the SHR/NCrl substrain, which is a well-validated model of ADHD.[9]
Proposed Experimental Protocols
The following protocols are adapted from studies using methylphenidate in the SHR model and are proposed as a starting point for investigating the effects of this compound.
Drug Preparation and Administration
This compound should be dissolved in a suitable vehicle, such as sterile water or saline. The concentration should be calculated to allow for the desired dose to be administered in a volume appropriate for the animal's weight (typically 5-10 mL/kg for oral gavage in rats).
Protocol for Oral Gavage Administration in Rats:
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement. This can be done by holding the rat over the back and neck, supporting the lower body. For inexperienced handlers, wrapping the rat in a towel can provide secure restraint.
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark the needle at the nose level.
-
Needle Insertion: With the rat's head held upright, gently insert the lubricated gavage needle into the mouth, to one side of the incisors, and advance it over the tongue into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Substance Administration: Once the needle is at the predetermined depth, slowly administer the this compound solution.
-
Needle Removal: Gently withdraw the needle along the same path of insertion.
-
Post-Administration Monitoring: Observe the animal for a few minutes to ensure there are no signs of respiratory distress.
For detailed visual guides and additional information on oral gavage techniques, refer to established protocols.[1][2][10][11][12]
Behavioral Testing
The following behavioral tests are commonly used to assess the core symptoms of ADHD in the SHR model.
This test measures spontaneous locomotor activity to assess hyperactivity.
Protocol:
-
Apparatus: An open field arena (e.g., 42 x 42 cm) equipped with an automated activity monitoring system (e.g., photobeam breaks).
-
Habituation: Place each rat individually in the center of the open field and allow for a 60-minute habituation period.
-
Administration: Following habituation, administer the vehicle or this compound via oral gavage.
-
Testing: Immediately return the rat to the open field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes).
-
Data Analysis: Key parameters to analyze include total distance traveled, horizontal activity, and vertical activity (rearing).[5][13][14][15]
The 5-CSRTT is a robust method for assessing visuospatial attention and motor impulsivity.[16]
Protocol:
-
Apparatus: A five-hole operant chamber with a food dispenser.
-
Training: Rats are trained to poke their nose into one of five illuminated apertures to receive a food reward. Training can take several weeks to achieve stable performance.
-
Testing Session:
-
Each trial begins with an inter-trial interval (ITI) (e.g., 5 seconds) during which the rat must withhold responding.
-
A brief light stimulus is presented in one of the five apertures.
-
A correct response (nose poke in the illuminated aperture) is rewarded with a food pellet.
-
An incorrect response (nose poke in a non-illuminated aperture) or an omission (no response) results in a time-out period.
-
A premature response (nose poke during the ITI) also results in a time-out and is a measure of impulsivity.
-
-
Administration: this compound or vehicle is administered orally at a predetermined time before the testing session.
-
Data Analysis:
While primarily a test for anxiety, the EPM can also provide insights into impulsivity. Impulsive animals may show an increased number of entries into the open arms.
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Habituation: Allow the rat to acclimate to the testing room for at least 30-60 minutes before the test.
-
Administration: Administer this compound or vehicle orally at a predetermined time before the test.
-
Testing: Place the rat in the center of the maze, facing an open arm, and allow it to explore for 5-10 minutes.
-
Data Analysis: Record the time spent in and the number of entries into the open and closed arms. An increase in open arm exploration can indicate reduced anxiety, while a high number of total arm entries might reflect impulsivity.[21][22][23][24]
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups (e.g., Vehicle, this compound low dose, this compound high dose) and strains (SHR vs. WKY).
Table 1: Example Data Summary for Locomotor Activity
| Treatment Group | Total Distance Traveled (cm) | Horizontal Activity (beam breaks) | Vertical Activity (rears) |
| SHR - Vehicle | |||
| SHR - SDX (Low Dose) | |||
| SHR - SDX (High Dose) | |||
| WKY - Vehicle | |||
| WKY - SDX (Low Dose) | |||
| WKY - SDX (High Dose) |
Table 2: Example Data Summary for 5-CSRTT
| Treatment Group | Accuracy (%) | Omissions (%) | Premature Responses |
| SHR - Vehicle | |||
| SHR - SDX (Low Dose) | |||
| SHR - SDX (High Dose) | |||
| WKY - Vehicle | |||
| WKY - SDX (Low Dose) | |||
| WKY - SDX (High Dose) |
Table 3: Example Data Summary for Elevated Plus Maze
| Treatment Group | Time in Open Arms (s) | Entries into Open Arms | Total Arm Entries |
| SHR - Vehicle | |||
| SHR - SDX (Low Dose) | |||
| SHR - SDX (High Dose) | |||
| WKY - Vehicle | |||
| WKY - SDX (Low Dose) | |||
| WKY - SDX (High Dose) |
Proposed Dosing Considerations for this compound
Given the absence of direct rodent data for this compound, a "bridging" approach from known methylphenidate doses is necessary.
Table 4: Reported Oral Doses of Methylphenidate in Rats and Observed Effects
| Methylphenidate Dose (mg/kg, p.o.) | Rat Strain | Behavioral Effect | Reference |
| 2.5 | SHR | Reduced hyperactivity | [25] |
| 2.0 (i.p.) | SHR | Reduced locomotor activity | [13] |
| 0.6, 2.5, 10 (i.p.) | SHR | Dose-dependent increase in locomotor activity in adolescents | [26][27] |
| 5.0 | Wistar | Increased extracellular dopamine | [25] |
Considerations for this compound Dosing:
-
Prodrug Moiety: this compound is a prodrug, meaning it is converted to d-methylphenidate in the body. The molecular weight of this compound is different from that of methylphenidate, and this should be accounted for when calculating molar equivalent doses.
-
Pharmacokinetics: this compound is designed for extended release. Therefore, the onset and duration of action in rodents are likely to differ significantly from immediate-release methylphenidate. Initial pharmacokinetic studies in rats are essential to determine the time to peak concentration (Tmax), half-life (t1/2), and overall exposure (AUC) of d-methylphenidate following this compound administration.
-
Starting Doses: A reasonable starting point for dose-finding studies could be to calculate doses of this compound that are molar equivalents to the effective oral doses of methylphenidate reported in the literature (e.g., 1-5 mg/kg).
Visualizations
Caption: Experimental workflow for assessing this compound in rodent models.
Caption: Proposed mechanism of action of this compound.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. lafayetteinstrument.com [lafayetteinstrument.com]
- 5. A Simple Behavioral Paradigm to Measure Impulsive Behavior in an Animal Model of Attention Deficit Hyperactivity Disorder (ADHD) of the Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Genetic architecture of Wistar-Kyoto rat and spontaneously hypertensive rat substrains from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. instechlabs.com [instechlabs.com]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. researchgate.net [researchgate.net]
- 16. Five-choice serial-reaction time task - Wikipedia [en.wikipedia.org]
- 17. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. touchscreencognition.org [touchscreencognition.org]
- 19. The five-choice serial reaction time task | Laboratory of Molecular and Behavioural Neuroscience [winstanleylab.psych.ubc.ca]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. Elevated plus maze protocol [protocols.io]
- 23. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 24. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 25. Behavioral, Neurochemical and Developmental Effects of Chronic Oral Methylphenidate: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Adolescent and adult male spontaneous hyperactive rats (SHR) respond differently to acute and chronic methylphenidate (Ritalin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Acute and chronic methylphenidate dose response assessment on three adolescent male rat strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Serdexmethylphenidate using a Validated HPLC-MS/MS Method
Introduction
Serdexmethylphenidate (SDX) is a prodrug of the central nervous system (CNS) stimulant dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate. It is used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The combination of this compound with dexmethylphenidate in pharmaceutical formulations allows for a rapid onset of action followed by an extended duration of effect. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma. The method is sensitive, specific, and robust, making it suitable for regulated bioanalysis.
Principle
This method utilizes reversed-phase HPLC for the chromatographic separation of this compound from endogenous plasma components, followed by tandem mass spectrometry for sensitive and selective detection. A stable isotope-labeled internal standard (IS), this compound-d6 (SDX-d6), is used to ensure high accuracy and precision. The quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d6 (SDX-d6) internal standard (≥98% purity)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥98% purity)
-
Human plasma (with K2EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB 96-well plate)
2. Instrumentation
-
HPLC system capable of gradient elution (e.g., Shimadzu, Agilent, Waters)
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 5000)
-
Analytical column: Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm, or equivalent
-
Data acquisition and processing software (e.g., Analyst)
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound-d6 in methanol.
-
Working Standard and Internal Standard Solutions: Prepare working solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to desired concentrations for spiking into calibration standards and quality control samples.
4. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma (for calibration standards, quality controls, and unknown samples) into a 96-well plate.
-
Add the internal standard working solution to all wells except for the blank matrix samples.
-
Condition the SPE plate with methanol followed by water.
-
Load the plasma samples onto the SPE plate.
-
Wash the wells with a weak organic solvent to remove interferences.
-
Elute this compound and the internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
5. HPLC-MS/MS Method
-
HPLC Conditions:
-
Column: Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm)
-
Mobile Phase A: 1 mM ammonium trifluoroacetate in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient Program: A suitable gradient program should be developed to ensure adequate separation of the analyte from matrix components.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
-
6. Method Validation
The method should be validated according to the US FDA and/or ICH M10 guidelines for bioanalytical method validation.[2][3] The validation should assess the following parameters:
-
Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve should be constructed using at least six non-zero standards over the expected concentration range. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high).
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Assess the ion suppression or enhancement from the biological matrix.
-
Recovery: Determine the extraction efficiency of the analyte and IS.
-
Stability: Evaluate the stability of this compound in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).
Data Presentation
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Setting |
| HPLC System | e.g., Waters Acquity UPLC |
| Column | Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm |
| Mobile Phase A | 1 mM Ammonium Trifluoroacetate in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | e.g., Sciex API 5000 Triple Quad |
| Ionization Mode | Positive ESI |
| MRM Transition (Analyte) | m/z 500.2 → 142.1[1] |
| MRM Transition (IS) | m/z 506.2 → 266.1[1] |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.100 – 100 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL[1] |
| Intra-run Precision (%CV) | < 7.4%[1] |
| Inter-run Precision (%CV) | < 6.2%[1] |
| Intra-run Accuracy (% Bias) | 96.4% – 107.5%[1] |
| Inter-run Accuracy (% Bias) | 99.0% – 102.8%[1] |
| Extraction Recovery | Consistent and reproducible |
| Matrix Effect | No significant ion suppression or enhancement |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Logical relationship of method validation experiments.
References
Application Notes and Protocols for In-Vitro Blood-Brain Barrier Permeability Assays of Serdexmethylphenidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdexmethylphenidate (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate. As a central nervous system (CNS) stimulant indicated for the treatment of Attention Deficit Hyperactivity Disorder (ADHD), the ability of this compound and its active metabolite to permeate the blood-brain barrier (BBB) is critical to its therapeutic efficacy.[1][2] Dexmethylphenidate functions by blocking the reuptake of norepinephrine (B1679862) and dopamine, thereby increasing their concentrations in the extraneuronal space.[3] Understanding the transport kinetics of this compound across the BBB is essential for optimizing drug delivery to the CNS and predicting its pharmacokinetic and pharmacodynamic profile.
These application notes provide a detailed protocol for assessing the permeability of this compound and dexmethylphenidate across an in-vitro model of the blood-brain barrier. The described Transwell assay, utilizing a co-culture of human induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells (BMECs) and astrocytes, offers a robust system for determining the apparent permeability (Papp) and identifying the potential involvement of efflux transporters.[4][5][6]
Key Concepts in BBB Permeability Assays
In-vitro BBB models are essential tools for screening and characterizing the ability of drug candidates to penetrate the CNS.[4][5] These models, such as the Transwell co-culture system, aim to replicate the key features of the in-vivo BBB, including the formation of tight junctions and the expression of influx and efflux transporters.[7][8]
The primary quantitative outputs of these assays are:
-
Apparent Permeability Coefficient (Papp): This value represents the rate at which a compound crosses the cell monolayer and is a key indicator of its potential for in-vivo BBB penetration.[9]
-
Efflux Ratio (ER): Calculated from the bidirectional transport of a compound (apical-to-basolateral vs. basolateral-to-apical), the efflux ratio helps to determine if a compound is a substrate of active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10][11] An efflux ratio significantly greater than 1 suggests active efflux.
Experimental Protocols
I. Cell Culture and Co-Culture Model Assembly
A robust in-vitro BBB model is foundational to reliable permeability data. This protocol utilizes iPSC-derived BMECs and astrocytes to create a physiologically relevant co-culture system.[6]
Materials:
-
Human iPSC-derived brain microvascular endothelial cells (BMECs)
-
Human astrocytes
-
Transwell permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Endothelial cell medium and astrocyte medium
-
Extracellular matrix (ECM) coating solution (e.g., collagen/fibronectin)
-
Cell culture incubator (37°C, 5% CO₂)
Protocol:
-
Coat Transwell Inserts: Pre-coat the apical side of the Transwell inserts with ECM solution and allow to dry.
-
Seed Astrocytes: Seed human astrocytes on the basolateral side of the Transwell membrane (the underside of the insert) and in the bottom of the receiver plate wells. Culture for 24-48 hours to allow for attachment and conditioning of the medium.
-
Seed BMECs: Seed the iPSC-derived BMECs on the apical side of the ECM-coated Transwell inserts.
-
Establish Co-culture: Place the BMEC-seeded inserts into the wells containing the astrocytes. Culture the co-culture system for 4-6 days to allow for the formation of a confluent monolayer with robust tight junctions.
-
Monitor Monolayer Integrity: Measure the Trans-endothelial Electrical Resistance (TEER) daily. A stable and high TEER value (typically >1500 Ω·cm²) indicates a well-formed barrier suitable for permeability studies.[6][12]
II. Bidirectional Permeability Assay
This assay measures the transport of this compound and dexmethylphenidate in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
Materials:
-
This compound and dexmethylphenidate hydrochloride
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Positive and negative control compounds (e.g., propranolol (B1214883) for high permeability, lucifer yellow for low permeability)
-
P-glycoprotein inhibitor (e.g., verapamil (B1683045) or zosuquidar)
-
96-well plates for sample collection
-
LC-MS/MS system for sample analysis
Protocol:
-
Prepare Dosing Solutions: Dissolve this compound, dexmethylphenidate, and control compounds in transport buffer to the desired final concentration (e.g., 10 µM). For experiments investigating efflux, prepare additional dosing solutions containing a P-gp inhibitor.
-
Equilibrate Monolayers: Wash the co-culture monolayers with pre-warmed transport buffer and pre-incubate for 30 minutes at 37°C.
-
Initiate Transport (A→B):
-
Add the dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Initiate Transport (B→A):
-
Add the dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes). Immediately replace the collected volume with fresh, pre-warmed transport buffer.
-
Sample Analysis: Quantify the concentration of this compound and dexmethylphenidate in the collected samples using a validated LC-MS/MS method.
III. Data Analysis
-
Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (dC/dt) * V / (A * C₀) Where:
-
dC/dt is the change in concentration in the receiver compartment over time (µM/s).
-
V is the volume of the receiver compartment (cm³).
-
A is the surface area of the Transwell membrane (cm²).
-
C₀ is the initial concentration in the donor compartment (µM).
-
-
Calculate Efflux Ratio (ER): The efflux ratio is calculated as: ER = Papp (B→A) / Papp (A→B)
Data Presentation
The following tables present hypothetical data for the in-vitro BBB permeability of this compound and dexmethylphenidate. This data is for illustrative purposes to guide researchers in presenting their findings.
Table 1: Apparent Permeability (Papp) of this compound and Control Compounds
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 1.5 | 3.2 | 2.1 |
| Dexmethylphenidate | 8.2 | 12.5 | 1.5 |
| Propranolol (High Perm.) | 25.0 | 24.5 | 0.98 |
| Lucifer Yellow (Low Perm.) | 0.1 | 0.1 | 1.0 |
Table 2: Effect of P-glycoprotein Inhibitor on the Permeability of Dexmethylphenidate
| Compound | Condition | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Dexmethylphenidate | Control | 8.2 | 12.5 | 1.5 |
| Dexmethylphenidate | + Verapamil (100 µM) | 9.5 | 9.8 | 1.03 |
Visualization of Workflows and Pathways
References
- 1. publications.aap.org [publications.aap.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 8. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative evaluation of the impact of active efflux by p-glycoprotein and breast cancer resistance protein at the blood-brain barrier on the predictability of the unbound concentrations of drugs in the brain using cerebrospinal fluid concentration as a surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interactions between antidepressants and P-glycoprotein at the blood–brain barrier: clinical significance of in vitro and in vivo findings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuromics.com [neuromics.com]
Application Notes and Protocols for Studying Serdexmethylphenidate in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdexmethylphenidate is a prodrug of dexmethylphenidate (B1218549), a central nervous system (CNS) stimulant that functions as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor.[1][2] It is approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[3][4][5][6] While its primary clinical application is in ADHD, its mechanism of action suggests potential for investigation in other neurological contexts, including neuroblastoma, a common pediatric cancer originating from neural crest cells. Neuroblastoma cells often express transporters for norepinephrine and dopamine, making them a potential target for drugs that modulate these pathways.[7][8][9]
These application notes provide a comprehensive set of protocols to investigate the in vitro effects of this compound on neuroblastoma cell lines. The following protocols are designed to assess the impact of this compound on cell viability, proliferation, apoptosis, and key signaling pathways.
Mechanism of Action of this compound
This compound is pharmacologically inactive until it is converted to its active form, dexmethylphenidate, in the lower gastrointestinal tract.[10][11] Dexmethylphenidate blocks the reuptake of norepinephrine and dopamine into the presynaptic neuron, thereby increasing the extracellular concentrations of these neurotransmitters.[1][2][12] This modulation of catecholamine levels is the basis for its therapeutic effects in ADHD and the rationale for its investigation in neuroblastoma.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in clearly structured tables for comparative analysis.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) at 24h | This compound IC50 (µM) at 48h | This compound IC50 (µM) at 72h |
| SH-SY5Y | |||
| SK-N-BE(2) | |||
| IMR-32 | |||
| Positive Control |
Table 2: Apoptosis Analysis by Flow Cytometry
| Treatment | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | SH-SY5Y | ||
| This compound (IC50) | SH-SY5Y | ||
| Vehicle Control | SK-N-BE(2) | ||
| This compound (IC50) | SK-N-BE(2) | ||
| Positive Control |
Table 3: Cell Cycle Analysis
| Treatment | Cell Line | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | SH-SY5Y | |||
| This compound (IC50) | SH-SY5Y | |||
| Vehicle Control | SK-N-BE(2) | |||
| This compound (IC50) | SK-N-BE(2) | |||
| Positive Control |
Table 4: Western Blot Densitometry Analysis
| Treatment | Cell Line | Relative Protein Expression (Fold Change vs. Vehicle) |
| p-AKT | ||
| Vehicle Control | SH-SY5Y | 1.0 |
| This compound (IC50) | SH-SY5Y | |
| Vehicle Control | SK-N-BE(2) | 1.0 |
| This compound (IC50) | SK-N-BE(2) |
Experimental Protocols
Cell Culture
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2), IMR-32)
-
Complete growth medium (e.g., DMEM/F-12 or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Culture neuroblastoma cells in T-75 flasks with complete growth medium.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium.
Cell Viability Assay (MTT Assay)
Materials:
-
Neuroblastoma cells
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples within 1 hour using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound
-
Cold 70% ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, total AKT, Bcl-2, Bax, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Experimental workflow for studying this compound in neuroblastoma.
References
- 1. This compound [drugcentral.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound/dexmethylphenidate - Wikipedia [en.wikipedia.org]
- 5. hcplive.com [hcplive.com]
- 6. KemPharm Announces FDA Approval of AZSTARYS™ (this compound and dexmethylphenidate capsules, for oral use, CII), A New Once-Daily Treatment for ADHD | Zevra Therapeutics, Inc. [investors.kempharm.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Nothing but NET: A review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.chop.edu [research.chop.edu]
- 10. corium.com [corium.com]
- 11. Dose Proportionality and Steady-State Pharmacokinetics of this compound/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.aap.org [publications.aap.org]
Application Notes and Protocols for Establishing a Serdexmethylphenidate Stability Testing Protocol in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdexmethylphenidate (SDX) is a prodrug of dexmethylphenidate (B1218549) (d-MPH), a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] As a prodrug, this compound is designed for a delayed onset and prolonged duration of action.[1] Stability testing is a critical component of drug development, ensuring that a drug substance maintains its quality, safety, and efficacy over time. This document provides a detailed protocol for establishing a robust stability testing program for this compound in solution, focusing on forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
Forced degradation studies, or stress testing, are undertaken to understand the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing. These studies are crucial for developing and validating stability-indicating analytical methods, which can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[3][4][5]
Materials and Reagents
-
This compound reference standard
-
Dexmethylphenidate reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%, analytical grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade or purified
-
Phosphate buffer salts (e.g., monobasic potassium phosphate, dibasic sodium phosphate), analytical grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Orthophosphoric acid (OPA), analytical grade
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector[3][6][7]
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Photostability chamber
-
Vortex mixer
-
Sonicator
-
Syringe filters (0.45 µm or 0.22 µm)
Experimental Protocols
Preparation of Stock and Standard Solutions
-
This compound Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 50:50 v/v acetonitrile and water) in a volumetric flask.[6] Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to various concentrations (e.g., 10-100 µg/mL) to establish a calibration curve.
Forced Degradation (Stress) Studies
The goal of forced degradation is to achieve 5-20% degradation of the drug substance. The conditions below are starting points and may need to be adjusted based on the lability of this compound.
-
To an aliquot of this compound stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[6]
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Store the samples at 2-8°C until analysis.
-
To an aliquot of this compound stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[6]
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.
-
Store the samples at 2-8°C until analysis.
-
To an aliquot of this compound stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).[6]
-
At various time points, withdraw samples and dilute with the mobile phase.
-
Store the samples at 2-8°C until analysis.
-
Place an aliquot of the this compound stock solution in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).[8]
-
At various time points, withdraw samples, allow them to cool to room temperature, and dilute with the mobile phase.
-
Store the samples at 2-8°C until analysis.
-
Expose an aliquot of the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.
-
At the end of the exposure period, dilute the samples with the mobile phase for analysis.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products. Several published RP-HPLC methods for this compound can be adapted and validated for this purpose.[3][5][6][9]
Example HPLC Method:
-
Column: C18 column (e.g., Waters X-terra C18, 150 x 4.6 mm, 3.5 µm)[7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic solvent (e.g., Acetonitrile) in a suitable ratio (e.g., 70:30 v/v).[3][4][5]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C[9]
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[7]
Sample Analysis and Data Presentation
-
Analyze the unstressed and stressed samples using the validated stability-indicating HPLC method.
-
Identify and quantify the amount of this compound remaining in each sample.
-
Calculate the percentage of degradation.
-
Assess the peak purity of the this compound peak in the stressed samples using a PDA detector to ensure no co-eluting peaks.
-
Summarize the quantitative data in clearly structured tables for easy comparison.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Assay of this compound | % Degradation | Number of Degradation Products |
| Control | None | 24 h | Room Temp. | 100.0 | 0.0 | 0 |
| Acidic Hydrolysis | 0.1 N HCl | 24 h | 60°C | |||
| Basic Hydrolysis | 0.1 N NaOH | 24 h | 60°C | |||
| Oxidative Degradation | 3% H₂O₂ | 24 h | Room Temp. | |||
| Thermal Degradation | Heat | 48 h | 80°C | |||
| Photolytic Degradation | 1.2 million lux h | Ambient |
Table 2: Chromatographic Data of Degradation Products
| Stress Condition | Peak Name | Retention Time (min) | Relative Retention Time | % Peak Area |
| Acidic Hydrolysis | This compound | 1.00 | ||
| Degradant 1 | ||||
| Degradant 2 | ||||
| Basic Hydrolysis | This compound | 1.00 | ||
| Degradant 3 | ||||
| Oxidative Degradation | This compound | 1.00 | ||
| Degradant 4 |
Mandatory Visualization
Caption: Experimental workflow for this compound stability testing.
Caption: Logical relationship of stability testing components.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Novel Stability Indicating RP-HPLC Method for Simultaneous Quantification of this compound and Dexmethylpheni… [ouci.dntb.gov.ua]
- 5. A Novel Stability Indicating RP-HPLC Method for Simultaneous Quantification of this compound and Dexmethylphenidate in Fixed Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tanzj.net [tanzj.net]
- 7. academic.oup.com [academic.oup.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. wjpsonline.com [wjpsonline.com]
Application of Serdexmethylphenidate in Behavioral Pharmacology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdexmethylphenidate (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-enantiomer of methylphenidate. It is approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and older. As a prodrug, SDX is designed to be pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to release d-MPH, providing an extended duration of action. This unique pharmacokinetic profile influences its behavioral effects and abuse potential, making it a subject of significant interest in behavioral pharmacology. These application notes provide an overview of the methodologies used to study this compound in behavioral pharmacology, with a focus on its mechanism of action, and preclinical and clinical behavioral assessments.
Mechanism of Action
This compound's mechanism of action is indirect. Following oral administration, SDX is converted to d-MPH. Dexmethylphenidate is a central nervous system (CNS) stimulant that primarily acts by blocking the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) at their respective transporters (DAT and NET) in the presynaptic neuron. This inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.[1][2] The therapeutic effects in ADHD are attributed to the modulation of these neurotransmitter systems in brain regions associated with attention, executive function, and motor control.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by the gradual conversion to d-MPH. This results in a slower time to maximum concentration (Tmax) and a prolonged plasma concentration of d-MPH compared to immediate-release formulations.
| Parameter | This compound (SDX) | Dexmethylphenidate (d-MPH) from SDX/d-MPH |
| Bioavailability | <3% (intact) | Extended release profile |
| Tmax (oral) | ~8 hours (when administered alone) | ~2 hours (for the immediate-release d-MPH component in Azstarys) |
| Half-life | ~5.7 hours | ~11.7 hours |
| Data compiled from healthy adult studies.[3] |
Preclinical Behavioral Pharmacology
Preclinical studies are crucial for characterizing the behavioral effects of novel compounds like this compound. While specific preclinical behavioral data for SDX is limited in publicly available literature, the following sections outline the standard protocols for assessing the behavioral effects of stimulants, which would be applicable to SDX and its active metabolite, d-MPH. Preclinical studies in animal species have suggested a low relative abuse potential for SDX.[4]
Locomotor Activity
Locomotor activity is a primary measure of the stimulant effects of a drug. Increased locomotor activity is a characteristic effect of psychostimulants.
Experimental Protocol: Open Field Locomotor Activity
-
Subjects: Male Sprague-Dawley rats are commonly used.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams to automatically record horizontal and vertical movements.
-
Procedure:
-
Habituation: Rats are habituated to the test environment for a set period (e.g., 30-60 minutes) on days preceding the test day to reduce novelty-induced hyperactivity.
-
Drug Administration: On the test day, animals are administered this compound (or vehicle control) orally (p.o.) or intraperitoneally (i.p.). Due to its prodrug nature, oral administration is the more clinically relevant route for SDX.
-
Testing: Immediately after drug administration, rats are placed in the open-field arena, and locomotor activity is recorded for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis: The primary dependent measures are total distance traveled (horizontal activity) and the number of vertical rears (vertical activity). Data is typically analyzed using ANOVA to compare drug-treated groups to the vehicle control group.
Caption: Workflow for a locomotor activity study.
Drug Discrimination
Drug discrimination assays are used to assess the subjective effects of a drug. Animals are trained to discriminate between the effects of a known drug of abuse and a vehicle. The ability of a novel compound to substitute for the training drug suggests similar subjective effects.
Experimental Protocol: Drug Discrimination
-
Subjects: Rats or non-human primates are typically used.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Procedure:
-
Training: Animals are trained to press one lever after the administration of a known stimulant (e.g., d-amphetamine or cocaine) to receive a reinforcer (e.g., food pellet) and a second lever after the administration of saline. Training continues until a high level of accuracy is achieved.
-
Testing: Once discrimination is established, test sessions are conducted where various doses of this compound are administered. The percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis: Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. The dose-response curve for substitution is analyzed to determine the potency of the test drug relative to the training drug.
Caption: Workflow for a drug discrimination study.
Intravenous Self-Administration (IVSA)
IVSA is the gold standard for assessing the reinforcing effects of a drug and is a key predictor of abuse liability.
Experimental Protocol: Intravenous Self-Administration
-
Subjects: Rats are commonly used.
-
Surgical Preparation: Animals are surgically implanted with an indwelling intravenous catheter, typically in the jugular vein.
-
Apparatus: Operant conditioning chambers equipped with two levers and an infusion pump connected to the catheter.
-
Procedure:
-
Acquisition: Rats are placed in the chambers and learn to press an "active" lever to receive an intravenous infusion of the drug. Presses on an "inactive" lever have no consequence. Sessions are typically conducted daily.
-
Dose-Response: Once stable responding is established, the dose of the drug per infusion is varied to generate a dose-response curve.
-
Progressive Ratio: To assess the motivation to take the drug, a progressive ratio schedule of reinforcement is used, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is the primary measure.
-
-
Data Analysis: The number of infusions earned at each dose and the breakpoint on the progressive ratio schedule are the main dependent variables. These are compared between this compound and a known drug of abuse like d-MPH or cocaine.
Caption: Workflow for an intravenous self-administration study.
Clinical Behavioral Pharmacology: Abuse Potential
Human abuse potential studies are a critical component of the assessment of CNS-active drugs. For this compound, these studies have been conducted to compare its abuse potential to that of d-MPH via different routes of administration.
Human Abuse Potential Study Design
A typical human abuse potential study is a randomized, double-blind, placebo- and active-controlled crossover study in non-dependent recreational stimulant users. Key assessments include subjective measures on visual analog scales (VAS) for "Drug Liking," "Feeling High," "Good Effects," and "Bad Effects."
Summary of Clinical Abuse Potential Data for this compound
Clinical studies have consistently demonstrated that this compound has a lower abuse potential than d-methylphenidate.[4][5][6] This is attributed to its prodrug mechanism, which results in a slower onset of d-MPH in the systemic circulation, particularly when administered via routes associated with abuse, such as intranasal and intravenous.[4]
| Route of Administration | This compound (SDX) | d-Methylphenidate (d-MPH) | Key Finding |
| Oral | Lower "Drug Liking" Emax scores | Higher "Drug Liking" Emax scores | SDX has significantly lower abuse potential than d-MPH when taken orally.[4][5][6] |
| Intranasal | Lower "Drug Liking" Emax scores | Higher "Drug Liking" Emax scores | Insufflated SDX results in lower and delayed d-MPH exposure and reduced abuse-related subjective effects compared to d-MPH.[4][5][6] |
| Intravenous | "Drug Liking" Emax scores similar to placebo | Significantly higher "Drug Liking" Emax scores | Intravenous SDX produces very low levels of d-MPH and minimal abuse-related effects.[4][5][6][7] |
Emax refers to the maximum effect observed.
Conclusion
This compound represents a significant development in stimulant pharmacology, offering a long-acting therapeutic option for ADHD with a demonstrably lower abuse potential than its active metabolite, d-methylphenidate. Its unique pharmacokinetic profile as a prodrug is the primary driver of its differentiated behavioral effects. The application of standard behavioral pharmacology assays, including locomotor activity, drug discrimination, and intravenous self-administration in preclinical models, is essential for a comprehensive understanding of its stimulant and reinforcing properties. Clinical abuse potential studies have confirmed the preclinical findings, highlighting the importance of a translational approach in drug development. Further research into the detailed preclinical behavioral profile of this compound will continue to elucidate its unique properties and inform its clinical application.
References
- 1. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitization to locomotor effects of methylphenidate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Item - Oral, intranasal, and intravenous abuse potential of this compound, a novel prodrug of d-methylphenidate - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. Oral, intranasal, and intravenous abuse potential of this compound, a novel prodrug of d-methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols: Radiolabeling Techniques for Imaging the Effects of Serdexmethylphenidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdexmethylphenidate (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate.[1][2][3] It is indicated for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) in patients aged six years and older.[1][3][4] As a prodrug, this compound is designed to be pharmacologically inactive until it is metabolized in the lower gastrointestinal tract, where it is converted to d-MPH.[2][4] This mechanism provides for a prolonged duration of action of d-MPH.[3]
The therapeutic effects of dexmethylphenidate are primarily mediated by its ability to block the dopamine (B1211576) transporter (DAT) and to a lesser extent, the norepinephrine (B1679862) transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[5][6] This enhanced dopaminergic and noradrenergic activity is believed to be the key mechanism for improving symptoms of ADHD.[5]
Given that this compound is a prodrug with limited central nervous system (CNS) activity itself, imaging studies aimed at understanding its therapeutic mechanism of action focus on its active metabolite, dexmethylphenidate. Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo quantification of drug targets like the dopamine transporter.[7][8] By radiolabeling dexmethylphenidate, researchers can visualize and quantify its binding to DAT in the living brain, providing insights into its pharmacokinetics and pharmacodynamics.[9][10]
These application notes provide an overview and detailed protocols for the radiolabeling of dexmethylphenidate with Carbon-11 ([11C]), a commonly used positron-emitting radionuclide for PET imaging.[7][8]
Mechanism of Action of this compound
The signaling pathway for this compound involves its conversion to dexmethylphenidate, which then acts on the dopamine transporter.
Radiolabeling Protocols for Dexmethylphenidate
The most common method for radiolabeling dexmethylphenidate for PET imaging is through the incorporation of Carbon-11. This is typically achieved via methylation of a suitable precursor using [11C]methyl iodide ([11C]CH3I) or [11C]diazomethane.[11]
Protocol 1: Radiolabeling of d-threo-methylphenidate using [11C]Methyl Iodide
This protocol is adapted from methodologies described in the literature for the synthesis of [11C]d-threo-methylphenidate.[11]
Materials and Reagents:
-
Precursor: Sodium salt of d-threo-N-NPS-ritalinic acid
-
Radiolabeling agent: [11C]Methyl iodide ([11C]CH3I)
-
Solvent: Anhydrous dimethylformamide (DMF) or acetone
-
Base (if using the free acid precursor): Sodium hydroxide (B78521) (NaOH)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radiation detector
-
Mobile phase for HPLC (e.g., acetonitrile/water mixture)
-
Sterile water for injection
-
Sterile filter (0.22 µm)
Experimental Workflow:
Procedure:
-
Precursor Preparation: Dissolve the sodium salt of d-threo-N-NPS-ritalinic acid in the chosen anhydrous solvent in a reaction vessel. If using the free acid, add a stoichiometric amount of NaOH to generate the carboxylate anion in situ.[11]
-
Radiolabeling Reaction: Bubble the gaseous [11C]CH3I through the precursor solution. Seal the reaction vessel and heat at an elevated temperature (e.g., 80-120°C) for a specified time (e.g., 5-10 minutes).
-
Purification: After the reaction, quench the reaction mixture with water and inject it into the semi-preparative HPLC system. Collect the radioactive fraction corresponding to [11C]d-threo-methylphenidate.
-
Formulation: Evaporate the HPLC solvent from the collected fraction. Reformulate the final product in a physiologically compatible solution, such as sterile saline containing a small amount of ethanol.
-
Quality Control: Perform quality control tests to determine the radiochemical purity, chemical purity, specific activity, and sterility of the final product before injection.
Protocol 2: Radiolabeling of d-threo-methylphenidate using [11C]Diazomethane
An alternative method involves the use of [11C]diazomethane, which can offer higher radiochemical yields.[11]
Materials and Reagents:
-
Precursor: d-threo-N-NPS-ritalinic acid
-
Radiolabeling agent: [11C]Diazomethane
-
Solvent: Anhydrous ether or a similar aprotic solvent
-
Other reagents for [11C]diazomethane synthesis (e.g., LiAlH4, N-methyl-N'-nitro-N-nitrosoguanidine)
-
HPLC system and other materials as described in Protocol 1.
Procedure:
-
Synthesis of [11C]Diazomethane: Synthesize [11C]diazomethane from [11C]CH3I using established methods.
-
Radiolabeling Reaction: Bubble the [11C]diazomethane gas through a solution of the d-threo-N-NPS-ritalinic acid precursor in the chosen solvent at room temperature.
-
Purification and Formulation: Follow the same purification and formulation steps as described in Protocol 1.
Quantitative Data Summary
The following table summarizes the reported radiochemical yields for the synthesis of [11C]d-threo-methylphenidate using different methods.
| Radiolabeling Method | Precursor | Radiochemical Yield (RCY) | Reference |
| [11C]Methyl Iodide | d-threo-N-NPS-ritalinic acid (with NaOH) | 6 ± 3% (based on starting [11C]CH3I) | [11] |
| [11C]Methyl Iodide | Sodium salt of d-threo-N-NPS-ritalinic acid | 20 ± 8% (based on starting [11C]CH3I) | [11] |
| [11C]Diazomethane | d-threo-N-NPS-ritalinic acid | 76 ± 8% (based on starting [11C]diazomethane) | [11] |
Imaging Studies with Radiolabeled Dexmethylphenidate
Once synthesized, [11C]d-threo-methylphenidate can be used as a radiotracer in PET imaging studies to investigate the dopamine transporter system in both preclinical and clinical settings.
Typical Imaging Protocol:
-
Subject Preparation: Subjects are typically positioned in the PET scanner, and a transmission scan may be acquired for attenuation correction.
-
Radiotracer Injection: A bolus of [11C]d-threo-methylphenidate is administered intravenously.
-
Dynamic PET Scanning: Dynamic images of the brain are acquired over a period of 60-90 minutes following radiotracer injection.
-
Data Analysis: Time-activity curves are generated for various brain regions of interest, particularly the striatum (caudate and putamen), which has a high density of dopamine transporters, and a reference region with low DAT density, such as the cerebellum. Kinetic modeling is then applied to these curves to estimate DAT availability (e.g., binding potential, BPND).
These studies can be used to:
-
Determine the in vivo binding characteristics of dexmethylphenidate.[9]
-
Assess the occupancy of the dopamine transporter by therapeutic doses of this compound.
-
Investigate the relationship between DAT occupancy and clinical response or side effects.
-
Compare the effects of this compound with other stimulant medications.[12]
Conclusion
Radiolabeling of dexmethylphenidate, the active metabolite of this compound, provides a powerful tool for in vivo investigation of the dopamine transporter system. The protocols outlined in these application notes, based on established literature, offer a starting point for researchers interested in utilizing PET imaging to study the neurobiology of ADHD and the therapeutic mechanisms of this compound. The choice of radiolabeling method will depend on the available radiochemistry infrastructure and desired radiochemical yields.
References
- 1. This compound | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dose Proportionality and Steady-State Pharmacokinetics of this compound/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. corium.com [corium.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Imaging the effects of methylphenidate on brain dopamine: new model on its therapeutic actions for attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Carbon-11-d-threo-methylphenidate binding to dopamine transporter in baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of methylphenidate: insights from PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic approaches and bio-distribution studies of [11C]methyl-phenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A systematic review of the potential effects of medications and drugs of abuse on dopamine transporter imaging using [123I]I-FP-CIT SPECT in routine practice - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Serdexmethylphenidate's Abuse Potential in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Serdexmethylphenidate (SDX) is a prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate.[1] As a central nervous system (CNS) stimulant, d-MPH carries a high potential for abuse and misuse.[1] SDX was developed to have a slower onset and extended duration of action, which preclinical and clinical studies suggest may result in a lower abuse potential compared to d-MPH.[1][2] This document provides detailed methodologies for assessing the abuse potential of this compound in animal models, drawing from established protocols for stimulants and available data on SDX.
While specific animal abuse liability studies for SDX are not extensively published in peer-reviewed literature, the FDA has reviewed preclinical data.[3] The protocols outlined below are based on standard, regulatory-accepted animal models for assessing the abuse liability of CNS stimulants and are adapted for the comparative evaluation of SDX and d-MPH.[4][5][6]
Mechanism of Action and Rationale for Abuse Potential Assessment
Dexmethylphenidate primarily acts by blocking the reuptake of dopamine (B1211576) and norepinephrine (B1679862) in the synaptic cleft, leading to increased concentrations of these neurotransmitters.[1] This mechanism, particularly the elevation of dopamine in the brain's reward pathways (e.g., the mesolimbic dopamine system), is strongly associated with the reinforcing and rewarding effects of stimulants.[7]
This compound itself has little to no affinity for monoaminergic transporters.[1] It is pharmacologically inactive until it is metabolized, primarily in the lower gastrointestinal tract, to d-MPH.[1] This conversion process is designed to be gradual, resulting in a slower rise and lower peak plasma concentration (Cmax) of d-MPH compared to immediate-release formulations of d-MPH, especially when administered via routes associated with abuse like intravenous injection or insufflation.[1][2] The key hypothesis is that this pharmacokinetic profile will attenuate the subjective effects ("rush" or "high") that contribute to a drug's abuse liability.
The following animal models are designed to test this hypothesis by evaluating the reinforcing, rewarding, and subjective effects of SDX in comparison to d-MPH.
Data Presentation: Summary of Human Abuse Potential Studies
While this document focuses on animal models, data from human abuse potential (HAP) studies provide crucial context and validation for preclinical findings. The following tables summarize the primary endpoint (Maximum Drug Liking [DL] Emax) from three crossover studies conducted in recreational drug users.[8] The "Drug Liking" visual analog scale (VAS) is a standard measure where participants rate their subjective liking of a drug's effects on a scale of 0-100, with 50 being neutral ("neither like nor dislike").[8]
| Oral Administration | Mean Drug Liking Emax (0-100 scale) |
| Placebo | Not Reported |
| This compound (120 mg) | 62.8 |
| This compound (240 mg) | 63.8 |
| d-Methylphenidate ER (80 mg) | 81.5 |
| Phentermine (60 mg) | 80.2 |
Table 1: Comparison of peak "Drug Liking" scores following oral administration. Data indicates significantly lower liking scores for both doses of SDX compared to d-MPH ER.[8]
| Intranasal Administration | Mean Drug Liking Emax (0-100 scale) |
| Placebo | Not Reported |
| This compound (80 mg) | 71.0 |
| d-Methylphenidate (40 mg) | 93.2 |
Table 2: Comparison of peak "Drug Liking" scores following intranasal administration. Data shows significantly lower liking scores for SDX compared to d-MPH.[8]
| Intravenous Administration | Mean Drug Liking Emax (0-100 scale) |
| Placebo | 53.8 |
| This compound (30 mg) | 56.6 |
| d-Methylphenidate (15 mg) | 84.3 |
Table 3: Comparison of peak "Drug Liking" scores following intravenous administration. SDX produced liking scores statistically similar to placebo and significantly lower than d-MPH.[8]
Experimental Protocols for Animal Models
The following protocols describe three core assays for assessing abuse potential: Intravenous Self-Administration (IVSA), Conditioned Place Preference (CPP), and Drug Discrimination.
Intravenous Self-Administration (IVSA)
This model is considered the gold standard for assessing the reinforcing properties of a drug, as it directly measures the motivation of an animal to work for a drug infusion.[9]
Objective: To determine if rats will self-administer SDX and to compare its reinforcing efficacy to that of d-MPH.
Materials:
-
Subjects: Adult male Sprague-Dawley rats (250-300g).
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and a syringe pump for intravenous infusions.[10] The chambers are housed in sound-attenuating cubicles.
-
Surgical Implantation: Rats are surgically implanted with chronic indwelling catheters in the jugular vein, which are externalized to a port on their back.[10]
-
Test Articles: this compound hydrochloride, dexmethylphenidate hydrochloride, and sterile saline for vehicle/extinction.
Protocol:
-
Surgery and Recovery: Following catheter implantation, rats are allowed a 5-7 day recovery period. Catheter patency is maintained by daily flushes with heparinized saline.
-
Acquisition Phase (d-MPH):
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Initially, lever pressing is shaped using a food reinforcement schedule (e.g., 45 mg sucrose (B13894) pellets) to establish the lever-press response.
-
Once lever pressing is acquired, food reinforcement is discontinued, and sessions for drug self-administration begin.
-
Pressing the active lever results in an intravenous infusion of d-MPH (e.g., 0.25 mg/kg/infusion) and the presentation of a cue light for 20 seconds (timeout period), during which further lever presses are recorded but do not result in an infusion.[11]
-
Pressing the inactive lever has no programmed consequence.
-
Acquisition criterion is met when a stable pattern of responding is observed (e.g., <20% variation in infusions over 3 consecutive days) with at least 80% of presses on the active lever.
-
-
Dose-Response Determination (d-MPH):
-
Once stable responding is established, a dose-response curve for d-MPH is generated by testing various unit doses (e.g., 0.05, 0.1, 0.25, 0.5 mg/kg/infusion) in a randomized order.[11] This establishes the baseline reinforcing efficacy of the active metabolite.
-
-
Substitution (SDX):
-
After re-establishing a stable baseline with the training dose of d-MPH, saline is substituted to extinguish responding.
-
Following extinction, different doses of SDX (equimolar to the d-MPH doses) are substituted for d-MPH. The number of infusions earned for each dose of SDX is compared to saline and the d-MPH dose-response curve.
-
-
Progressive Ratio Schedule:
-
To assess the motivation to self-administer, a progressive ratio schedule is implemented. The number of lever presses required to receive a single infusion increases with each successive infusion (e.g., 1, 2, 4, 6, 9...).
-
The "breakpoint" is the highest number of presses an animal will make for a single infusion. Breakpoints for SDX are compared to those for d-MPH. A lower breakpoint indicates lower motivation and reinforcing efficacy.
-
Data Analysis: The primary dependent variables are the number of infusions per session and the breakpoint on the progressive ratio schedule. Data are analyzed using repeated-measures ANOVA.
Intravenous Self-Administration (IVSA) Experimental Workflow.
Conditioned Place Preference (CPP)
The CPP model assesses the rewarding properties of a drug by measuring an animal's preference for an environment that has been previously paired with the drug's effects.[11][12]
Objective: To determine if SDX produces a conditioned place preference and to compare its magnitude and duration to that produced by d-MPH.
Materials:
-
Subjects: Adult male Sprague-Dawley rats or C57BL/6J mice.
-
Apparatus: A three-chamber CPP apparatus. The two outer conditioning chambers have distinct visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a mesh floor).[11] A smaller, neutral center chamber allows access to both conditioning chambers. Automated tracking software records the time spent in each chamber.
-
Test Articles: this compound hydrochloride, dexmethylphenidate hydrochloride, and sterile saline vehicle.
Protocol:
-
Pre-Conditioning (Baseline Preference):
-
On Day 1, each animal is placed in the center chamber and allowed to freely explore all three chambers for 15 minutes.
-
The time spent in each of the two outer chambers is recorded to determine any initial, unconditioned preference. An unbiased design is typically used where the drug-paired chamber is assigned randomly.[7]
-
-
Conditioning Phase (8 Days):
-
This phase consists of alternating daily injections of drug and vehicle.
-
On "Drug Days" (e.g., Days 2, 4, 6, 8), rats receive an injection of either d-MPH (e.g., 1, 3, 10 mg/kg, i.p.) or an equimolar dose of SDX and are immediately confined to one of the conditioning chambers for 30 minutes.
-
On "Vehicle Days" (e.g., Days 3, 5, 7, 9), rats receive a saline injection and are confined to the opposite conditioning chamber for 30 minutes.
-
-
Post-Conditioning (Test Day):
-
On Day 10, animals receive no injection. They are placed in the center chamber and allowed to freely explore all three chambers for 15 minutes, identical to the pre-conditioning phase.
-
The time spent in the drug-paired chamber and the vehicle-paired chamber is recorded.
-
Data Analysis: The primary dependent variable is the "preference score," calculated as the time spent in the drug-paired chamber on test day minus the time spent in the same chamber during the pre-conditioning baseline. A positive score indicates a preference, while a negative score indicates an aversion. Scores are compared between SDX, d-MPH, and vehicle control groups using ANOVA.
Conditioned Place Preference (CPP) Experimental Workflow.
Drug Discrimination
This paradigm assesses the interoceptive (subjective) effects of a drug. Animals are trained to recognize a specific drug state and make a differential response to receive a reward.[2][13]
Objective: To determine if the subjective effects of SDX generalize to the discriminative stimulus effects of d-MPH.
Materials:
-
Subjects: Adult male Sprague-Dawley rats.
-
Apparatus: Standard two-lever operant conditioning chambers. Reinforcement is typically food (e.g., sucrose pellets).[13]
-
Test Articles: this compound hydrochloride, dexmethylphenidate hydrochloride, and sterile saline vehicle.
Protocol:
-
Training Phase:
-
Rats are trained to press levers for food reinforcement on a fixed-ratio (FR) 10 schedule (10 presses for one food pellet).
-
Prior to each daily session, rats are injected with either the training drug (d-MPH, e.g., 1.0 mg/kg, i.p.) or vehicle (saline).
-
On d-MPH training days, only responses on the "drug-appropriate" lever are reinforced.
-
On vehicle training days, only responses on the "vehicle-appropriate" lever are reinforced.
-
Training continues until a criterion is met (e.g., >80% of total responses on the correct lever before the first reinforcer is delivered for at least 8 of 10 consecutive sessions).
-
-
Generalization Test Phase:
-
Once the discrimination is learned, test sessions are conducted.
-
During test sessions, various doses of d-MPH, SDX, or other compounds are administered.
-
The session proceeds in extinction (no food reinforcement) for the first 10 minutes, and the percentage of responses on the drug-appropriate lever is recorded.
-
Full generalization is considered to have occurred if the animal makes ≥80% of its responses on the drug-appropriate lever. Partial generalization is 20-79%, and no generalization is <20%.[13]
-
Data Analysis: The primary dependent variables are the percentage of responses on the drug-appropriate lever and the overall response rate (to assess for motor-impairing effects). Generalization curves are generated for SDX and d-MPH. If SDX produces weaker or no generalization to the d-MPH cue, it suggests it has different or less potent subjective effects.
Drug Discrimination Experimental Workflow.
Conclusion
The assessment of this compound's abuse potential in animal models is critical for understanding its pharmacological profile and supporting its classification as a substance with lower abuse potential than d-methylphenidate. The methodologies described herein—Intravenous Self-Administration, Conditioned Place Preference, and Drug Discrimination—provide a comprehensive preclinical framework for this evaluation. By comparing the reinforcing, rewarding, and subjective effects of SDX to its active metabolite, d-MPH, these studies can robustly test the hypothesis that the prodrug formulation attenuates the abuse-related effects that drive stimulant misuse. The results from these animal models, in conjunction with human abuse potential studies, provide a strong scientific basis for regulatory decision-making.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Preclinical Abuse Potential Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abuse liability assessment in preclinical drug development: predictivity of a translational approach for abuse liability testing using methylphenidate in four standardized preclinical study models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Predictive Can Regulatory Drug Abuse Potential Investigations Be in Animals [drugdiscoveryonline.com]
- 7. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Oral, intranasal, and intravenous abuse potential of this compound, a novel prodrug of d-methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environmental enrichment during development decreases intravenous self-administration of methylphenidate at low unit doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strain Differences in Self-Administration of Methylphenidate and Sucrose Pellets in a Rat Model of ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of methylphenidate self-administration and reinstatement in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral methylphenidate establishes a conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Microdialysis Studies of Serdexmethylphenidate's Effects on Dopamine and Norepinephrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdexmethylphenidate (SDX) is a novel, extended-release prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate.[1][2][3][4] As a central nervous system (CNS) stimulant, its therapeutic efficacy in treating Attention-Deficit/Hyperactivity Disorder (ADHD) stems from its ability to modulate dopaminergic and noradrenergic neurotransmission.[1][5] Specifically, d-MPH blocks the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) by binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), respectively.[1][6] This inhibition leads to an increase in the extracellular concentrations of these crucial neurotransmitters in brain regions associated with attention and executive function.[1][5]
Microdialysis is a powerful in vivo technique for continuously sampling the extracellular fluid of specific brain regions, allowing for the real-time monitoring of neurotransmitter dynamics. These application notes provide a detailed framework for designing and conducting microdialysis studies to investigate the effects of this compound on dopamine and norepinephrine levels in preclinical models.
Mechanism of Action and Prodrug Conversion
This compound is pharmacologically inactive until it is metabolized to d-MPH.[3][6] This conversion is designed to occur primarily in the lower gastrointestinal tract, providing a gradual and sustained release of the active compound throughout the day.[3][7] This extended-release profile is a key feature of SDX-containing medications like AZSTARYS®, which also includes an immediate-release component of d-MPH for rapid onset of action.[3][7]
Signaling Pathway of Dexmethylphenidate
Caption: Signaling pathway of dexmethylphenidate.
This compound Prodrug Activation
Caption: Conversion of this compound to dexmethylphenidate.
Quantitative Data Summary
The following tables summarize expected quantitative changes in extracellular dopamine and norepinephrine levels following the administration of methylphenidate, which serves as a proxy for the active metabolite of this compound. These values are derived from published microdialysis studies and should be considered as a reference for expected outcomes. Actual results may vary depending on the specific experimental conditions.
Table 1: Expected Peak Increase in Extracellular Dopamine and Norepinephrine
| Brain Region | Compound | Dose (mg/kg, i.p.) | Peak Increase in Dopamine (% of Baseline) | Peak Increase in Norepinephrine (% of Baseline) | Reference |
| Medial Prefrontal Cortex | Methylphenidate | 10 | ~300% | ~400% | [8] |
| Striatum | Methylphenidate | 10 | ~500% | N/A | [8] |
| Hippocampus | Methylphenidate | 10 | N/A | ~250% | [9] |
Table 2: Time Course of Neurotransmitter Elevation
| Brain Region | Compound | Dose (mg/kg, i.p.) | Time to Peak (minutes) | Duration of Significant Elevation (hours) | Reference |
| Striatum | Methylphenidate | N/A | 20 | >3 | [10] |
| Medial Prefrontal Cortex | Methylphenidate | 10 | 40-60 | ~3 | [8] |
Experimental Protocols
This section outlines a detailed protocol for conducting in vivo microdialysis to assess the effects of this compound on dopamine and norepinephrine levels in the rat brain.
Experimental Workflow
Caption: Experimental workflow for a microdialysis study.
Animal Model and Housing
-
Species: Adult male Sprague-Dawley or Wistar rats (250-350 g).
-
Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water available ad libitum.
-
Acclimation: Allow at least one week for acclimation to the housing facility before any experimental procedures.
Stereotaxic Surgery for Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Stereotaxic Frame: Secure the animal in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the target brain region (e.g., medial prefrontal cortex or striatum).
-
Implant a guide cannula (e.g., CMA or BASi) to the desired coordinates.
-
Secure the guide cannula to the skull with dental cement and skull screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
-
Post-Operative Care: Administer analgesics and antibiotics as per veterinary guidelines. Allow for a recovery period of 5-7 days.
In Vivo Microdialysis
-
Habituation: On the day before the experiment, place the rat in the microdialysis testing cage to allow for habituation.
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe of the appropriate length (e.g., 2-4 mm membrane).
-
Perfusion:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
The aCSF should be filtered and degassed prior to use. For improved dopamine stability, antioxidants such as ascorbic acid may be added to the perfusion medium.[11]
-
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes after probe insertion.
Sample Collection
-
Baseline: Collect at least three to four baseline samples (e.g., 20-minute fractions) to establish a stable baseline of dopamine and norepinephrine levels.
-
Drug Administration: Administer this compound or vehicle orally (gavage) or intraperitoneally.
-
Post-Administration: Continue to collect microdialysis samples for at least 4-6 hours post-administration to capture the full pharmacokinetic and pharmacodynamic profile of the drug.
-
Sample Handling: Collect samples in vials containing a small amount of antioxidant solution (e.g., perchloric acid or a solution of ascorbic acid and EDTA) to prevent neurotransmitter degradation.[11] Immediately freeze samples on dry ice and store at -80°C until analysis.
Neurochemical Analysis
-
Method: Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or tandem mass spectrometry (MS/MS).
-
Quantification: Quantify neurotransmitter concentrations by comparing peak areas to those of external standards.
-
Data Expression: Express the results as a percentage change from the average baseline concentration for each animal.
Histological Verification
-
At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain and section it to histologically verify the placement of the microdialysis probe in the target brain region.
Data Analysis and Interpretation
-
Statistical Analysis: Use appropriate statistical methods (e.g., repeated measures ANOVA followed by post-hoc tests) to compare neurotransmitter levels between treatment groups and across time points.
-
Interpretation: An increase in extracellular dopamine and norepinephrine levels following this compound administration would be consistent with its mechanism of action as a dopamine and norepinephrine reuptake inhibitor. The time course of these changes will provide insights into the extended-release properties of the prodrug.
Conclusion
This document provides a comprehensive guide for utilizing in vivo microdialysis to elucidate the neurochemical effects of this compound. By following these protocols, researchers can obtain valuable data on the pharmacodynamics of this novel compound, contributing to a deeper understanding of its therapeutic potential and mechanism of action in the treatment of ADHD.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. publications.aap.org [publications.aap.org]
- 3. This compound, a Prodrug of Dexmethylphenidate and Contained in Corium's ADHD Medication AZSTARYS® (this compound and dexmethylphenidate), Has Low Relative Potential for Abuse [prnewswire.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dexmethylphenidate Hydrochloride and this compound Chloride Monograph for Professionals - Drugs.com [drugs.com]
- 7. corium.com [corium.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of methylphenidate on extracellular dopamine, serotonin, and norepinephrine: comparison with amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microdialysis monitoring of methylphenidate in blood and brain correlated with changes in dopamine and rat activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Serdexmethylphenidate Treatment in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental design for investigating the long-term effects of serdexmethylphenidate (SDX) in a rat model. This compound is a prodrug of dexmethylphenidate (B1218549) (d-MPH), a central nervous system (CNS) stimulant used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] As a prodrug, SDX provides an extended release of d-MPH.[4] The protocols outlined herein are designed to assess the behavioral, neurochemical, and physiological consequences of chronic SDX administration in rats, providing a framework for preclinical evaluation.
Introduction
This compound is a novel prodrug of dexmethylphenidate, the pharmacologically active d-enantiomer of methylphenidate.[2][3] Its mechanism of action involves the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake in the central nervous system, leading to increased levels of these neurotransmitters in the synaptic cleft.[2] This modulation of catecholaminergic signaling is believed to be the basis for its therapeutic effects in ADHD.[1][2] Long-term studies are crucial to understanding the potential for neuroadaptive changes, therapeutic efficacy, and safety profile of chronic SDX administration. While studies on the long-term effects of methylphenidate in rats exist,[5][6][7][8] specific data on this compound is limited. This experimental design aims to address this gap.
Experimental Design
Objective
To evaluate the long-term behavioral, neurochemical, and physiological effects of chronic oral administration of this compound in adolescent Spontaneously Hypertensive Rats (SHR), a well-validated animal model of ADHD, and their normotensive Wistar-Kyoto (WKY) controls.[9][10][11]
Animal Model
-
Species: Rat (Rattus norvegicus)
-
Strains:
-
Age: Adolescent (Postnatal Day [PND] 28 at the start of treatment)
-
Sex: Male (to avoid confounding variables related to the estrous cycle)
-
Supplier: Reputable vendor (e.g., Charles River Laboratories, Taconic Biosciences)
-
Housing: Standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
Experimental Groups
A total of 8 experimental groups will be used, with n=12 rats per group to ensure statistical power.
| Group | Strain | Treatment | Dose (mg/kg/day, oral gavage) |
| 1 | WKY | Vehicle (e.g., 0.5% methylcellulose) | 0 |
| 2 | WKY | This compound (Low Dose) | TBD (based on allometric scaling from human therapeutic dose) |
| 3 | WKY | This compound (High Dose) | TBD (e.g., 3-5x Low Dose) |
| 4 | WKY | Dexmethylphenidate | Equivalent d-MPH dose to Low Dose SDX |
| 5 | SHR | Vehicle (e.g., 0.5% methylcellulose) | 0 |
| 6 | SHR | This compound (Low Dose) | TBD (based on allometric scaling from human therapeutic dose) |
| 7 | SHR | This compound (High Dose) | TBD (e.g., 3-5x Low Dose) |
| 8 | SHR | Dexmethylphenidate | Equivalent d-MPH dose to Low Dose SDX |
Dosing Regimen
-
Route of Administration: Oral gavage to ensure accurate dosing.[12][13]
-
Frequency: Once daily.
-
Duration: 90 consecutive days.
-
Dose Selection Rationale: Doses will be determined based on allometric scaling from human therapeutic doses of Azstarys® (a combination of this compound and dexmethylphenidate).[4] A pharmacokinetic pilot study is recommended to establish doses in rats that result in plasma concentrations of d-MPH comparable to those observed in humans.[14][15][16] The inclusion of a dexmethylphenidate group will allow for comparison between the prodrug and its active metabolite.
Experimental Protocols
Drug Preparation and Administration
-
Preparation: this compound and dexmethylphenidate will be suspended in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water. The vehicle should be prepared fresh daily.
-
Administration:
-
Rats will be weighed daily to ensure accurate dose calculation.
-
The calculated volume of the drug suspension or vehicle will be administered via oral gavage using a stainless-steel gavage needle.
-
Animals should be handled gently to minimize stress.
-
Behavioral Assessments
Behavioral testing will be conducted at baseline (before treatment), mid-treatment (Day 45), and post-treatment (Day 91).
-
Apparatus: Open field arena (e.g., 40x40x40 cm) equipped with infrared beams or video tracking software.
-
Procedure: Each rat will be placed in the center of the open field and allowed to explore freely for 30 minutes.
-
Parameters Measured: Total distance traveled, time spent in the center versus periphery, rearing frequency.[9]
-
Apparatus: Five-Choice Serial Reaction Time Task (5-CSRTT) chamber.
-
Procedure: Rats will be trained to nose-poke one of five illuminated apertures to receive a food reward. The task parameters can be adjusted to challenge attention (e.g., variable stimulus duration) and measure impulsivity (e.g., premature responses).[9]
-
Parameters Measured: Accuracy, omissions, premature responses, perseverative responses.
-
Apparatus: Elevated Plus Maze (EPM).
-
Procedure: The maze consists of two open arms and two closed arms. Each rat is placed in the center of the maze and allowed to explore for 5 minutes.
-
Parameters Measured: Time spent in open arms, number of entries into open arms.[5]
Physiological Monitoring
-
Body Weight: Measured daily before drug administration.
-
Food and Water Intake: Measured daily.
-
Cardiovascular Monitoring: Blood pressure and heart rate will be measured non-invasively using a tail-cuff system at baseline, mid-treatment, and post-treatment.
Neurochemical Analysis (Post-Mortem)
At the end of the study (Day 92), rats will be euthanized, and brain tissue will be collected.
-
Tissue Collection: Brains will be rapidly dissected, and specific regions (prefrontal cortex, striatum, nucleus accumbens) will be isolated.
-
Neurotransmitter Analysis: High-Performance Liquid Chromatography (HPLC) with electrochemical detection will be used to quantify levels of dopamine, norepinephrine, and their metabolites (DOPAC, HVA, MHPG).
-
Receptor Autoradiography: Binding assays for dopamine transporters (DAT) and norepinephrine transporters (NET) will be performed to assess changes in transporter density.
Data Presentation
All quantitative data will be summarized in the following tables for clear comparison between experimental groups.
Table 1: Body Weight and Food/Water Intake
| Group | Baseline Body Weight (g) | Final Body Weight (g) | Average Daily Food Intake (g) | Average Daily Water Intake (mL) |
|---|---|---|---|---|
| 1 (WKY-Veh) | ||||
| 2 (WKY-SDX-Low) | ||||
| 3 (WKY-SDX-High) | ||||
| 4 (WKY-dMPH) | ||||
| 5 (SHR-Veh) | ||||
| 6 (SHR-SDX-Low) | ||||
| 7 (SHR-SDX-High) |
| 8 (SHR-dMPH) | | | | |
Table 2: Locomotor Activity in the Open Field Test
| Group | Total Distance Traveled (cm) | Time in Center (%) | Rearing Frequency |
|---|---|---|---|
| Baseline / Mid / Post | Baseline / Mid / Post | Baseline / Mid / Post | |
| 1 (WKY-Veh) | |||
| 2 (WKY-SDX-Low) | |||
| 3 (WKY-SDX-High) | |||
| 4 (WKY-dMPH) | |||
| 5 (SHR-Veh) | |||
| 6 (SHR-SDX-Low) | |||
| 7 (SHR-SDX-High) |
| 8 (SHR-dMPH) | | | |
Table 3: 5-Choice Serial Reaction Time Task Performance
| Group | Accuracy (%) | Omissions | Premature Responses |
|---|---|---|---|
| Baseline / Mid / Post | Baseline / Mid / Post | Baseline / Mid / Post | |
| 1 (WKY-Veh) | |||
| 2 (WKY-SDX-Low) | |||
| 3 (WKY-SDX-High) | |||
| 4 (WKY-dMPH) | |||
| 5 (SHR-Veh) | |||
| 6 (SHR-SDX-Low) | |||
| 7 (SHR-SDX-High) |
| 8 (SHR-dMPH) | | | |
Table 4: Elevated Plus Maze Performance
| Group | Time in Open Arms (%) | Open Arm Entries |
|---|---|---|
| Baseline / Mid / Post | Baseline / Mid / Post | |
| 1 (WKY-Veh) | ||
| 2 (WKY-SDX-Low) | ||
| 3 (WKY-SDX-High) | ||
| 4 (WKY-dMPH) | ||
| 5 (SHR-Veh) | ||
| 6 (SHR-SDX-Low) | ||
| 7 (SHR-SDX-High) |
| 8 (SHR-dMPH) | | |
Table 5: Neurochemical Analysis
| Group | PFC DA (ng/mg tissue) | STR DA (ng/mg tissue) | NAc DA (ng/mg tissue) | PFC NE (ng/mg tissue) |
|---|---|---|---|---|
| 1 (WKY-Veh) | ||||
| 2 (WKY-SDX-Low) | ||||
| 3 (WKY-SDX-High) | ||||
| 4 (WKY-dMPH) | ||||
| 5 (SHR-Veh) | ||||
| 6 (SHR-SDX-Low) | ||||
| 7 (SHR-SDX-High) |
| 8 (SHR-dMPH) | | | | |
Visualizations
Caption: Experimental workflow for the long-term this compound study in rats.
Caption: Mechanism of action of this compound.
References
- 1. This compound | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. publications.aap.org [publications.aap.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Methylphenidate Administration to Juvenile Rats Alters Brain Areas Involved in Cognition, Motivated Behaviors, Appetite, and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Long-Term Effects of Chronic Oral Ritalin Administration on Cognitive and Neural Development in Adolescent Wistar Kyoto Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term challenge of methylphenidate changes the neuronal population and membrane property of dopaminergic neuron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple Behavioral Paradigm to Measure Impulsive Behavior in an Animal Model of Attention Deficit Hyperactivity Disorder (ADHD) of the Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impulsive choice behavior in four strains of rats: Evaluation of possible models of Attention Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. corium.com [corium.com]
- 15. Dose Proportionality and Steady-State Pharmacokinetics of this compound/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of methylphenidate in man, rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting serdexmethylphenidate degradation in aqueous solutions
Welcome to the Technical Support Center for Serdexmethylphenidate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and troubleshooting of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of degradation for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This involves the cleavage of the carbamate (B1207046) and ester bonds in the molecule. Under basic conditions, this hydrolysis is accelerated.
Q2: What are the major degradation products of this compound?
A2: Forced degradation studies have identified several degradation products. The most significant are dexmethylphenidate (B1218549) (d-MPH), which is the active drug moiety, and ritalinic acid, which is an inactive metabolite of dexmethylphenidate.[1] Other potential, but less prominent, degradation products that have been identified include nicotinic acid (niacin) and nicotinoyl-L-serine.[2]
Q3: At what pH is this compound most stable?
A3: this compound is most stable in neutral to acidic conditions. Studies have shown that it is stable in aqueous solutions with a pH ranging from 1 to 8 for up to 24 hours at room temperature, with no detectable formation of dexmethylphenidate or ritalinic acid. Degradation is more likely to occur in alkaline (basic) conditions.
Q4: My this compound solution is showing unexpected degradation. What are the common causes?
A4: Unexpected degradation can arise from several factors:
-
Incorrect pH: The pH of your solution may be higher (more alkaline) than intended. This can be due to improperly prepared buffers, contamination, or the inherent properties of the solution.
-
Elevated Temperature: Storing solutions at temperatures above the recommended range can accelerate hydrolysis.
-
Extended Storage: Storing aqueous solutions for prolonged periods, even at recommended temperatures, can lead to gradual degradation. It is always recommended to use freshly prepared solutions.
-
Light Exposure: Although hydrolysis is the primary concern, photodegradation can also occur. It is good practice to protect solutions from light.
Q5: What type of buffer should I use for my experiments with this compound?
A5: For maintaining a stable pH in the optimal range for this compound (pH 1-8), standard laboratory buffers such as phosphate (B84403) or acetate (B1210297) buffers are suitable. It is crucial to ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.
Issue 1: Rapid loss of this compound concentration in solution.
-
Symptom: HPLC analysis shows a significant decrease in the peak area of this compound and a corresponding increase in the peak area of dexmethylphenidate and/or ritalinic acid.
-
Possible Cause: The pH of the solution is too high (alkaline).
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution using a calibrated pH meter.
-
Buffer Preparation: Review your buffer preparation protocol. Ensure that all reagents are of high quality and that calculations and measurements are accurate.
-
Fresh Buffer: Prepare a fresh batch of buffer and re-test the stability of this compound.
-
Storage: Ensure the solution is stored at the recommended temperature (2-8°C) and protected from light.
-
Issue 2: Inconsistent results between experimental replicates.
-
Symptom: Significant variability in the concentration of this compound or its degradation products across identical experimental setups.
-
Possible Cause: Inconsistent pH, temperature, or storage conditions between replicates.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all experimental parameters, including solution preparation, storage, and analysis, are strictly standardized.
-
Temperature Control: Use a calibrated incubator or water bath to maintain a constant temperature.
-
pH Monitoring: If possible, monitor the pH of your solutions throughout the experiment to ensure it remains stable.
-
Aliquot Samples: For long-term experiments, consider preparing and storing individual aliquots to avoid repeated freeze-thaw cycles or prolonged exposure of the stock solution to ambient conditions.
-
Data Presentation
The following tables summarize the quantitative data from forced degradation studies on this compound.
Table 1: Stability of this compound in Aqueous Solution at Room Temperature
| pH Range | Duration | Stability | Degradation Products Detected |
| 1 - 8 | 24 hours | Stable | None |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Temperature | Duration | % Degradation of this compound |
| Acidic | 2N HCl | 30 mins at 60°C | 6.22%[3] |
| Basic | 2N NaOH | 30 mins at 60°C | 4.77%[3] |
| Oxidative | 20% H₂O₂ | 30 mins at 60°C | 4.72%[3] |
| Thermal | Diluent | 6 hours at 105°C | 2.14%[3] |
| Photolytic | Diluent | Not specified | 1.98%[3] |
| Hydrolytic | Water | Not specified | 0.42%[3] |
| Harsher Acidic/Basic | 1N HCl / 1N NaOH | 24 hours at Room Temp | 21.5 - 24.9%[4] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Buffers
Objective: To determine the stability of this compound in a specific aqueous buffer at a given temperature.
Materials:
-
This compound
-
High-purity water
-
Buffer reagents (e.g., phosphate, acetate)
-
Calibrated pH meter
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a small amount of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) before diluting with the prepared buffer to the final desired concentration.
-
Incubation: Store the solution at the desired temperature (e.g., 4°C, 25°C, 37°C) in a calibrated incubator or water bath. Protect the solution from light.
-
Time Points: Withdraw aliquots of the solution at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of this compound and its degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Protocol 2: Representative HPLC Method for this compound and its Degradation Products
This is a general method based on published literature and may require optimization for your specific application.
| Parameter | Condition |
| Column | Waters X-bridge Shield RP18 (150 x 3.9 mm, 5 µm)[4] |
| Mobile Phase | 5 mM phosphate buffer (pH 5.5) : acetonitrile (40:60, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 220 nm[4] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
References
- 1. This compound | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of this compound and dexmethylphenidate in presence of their degradation products—with computational assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Serdexmethylphenidate Dosage for Sustained-Release Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing serdexmethylphenidate (SDX) dosage in sustained-release formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and evaluation of sustained-release this compound dosage forms.
Issue 1: Unexpected In Vitro Dissolution Profile (e.g., Dose Dumping or Slow Release)
| Potential Cause | Recommended Solution |
| Inadequate polymer concentration or viscosity: Low polymer content may not form a sufficiently robust matrix to control drug release, leading to dose dumping. Conversely, excessively high polymer concentration can lead to an undesirably slow release. | Optimize the polymer-to-drug ratio. Experiment with different viscosity grades of polymers like HPMC. Higher viscosity grades generally provide more sustained release. |
| Improper polymer hydration: Hydrophilic matrix tablets require adequate hydration to form a gel layer that controls drug release. Insufficient hydration can lead to premature drug release. | Ensure the formulation includes sufficient water-soluble components to facilitate water penetration and polymer hydration. Consider the use of channeling agents like lactose (B1674315) in moderation. |
| Coating defects (for coated systems): Cracks, peeling, or uneven coating thickness can compromise the integrity of the release-controlling membrane, resulting in dose dumping. | Review and optimize the coating process parameters, including spray rate, atomization pressure, and drying temperature. Ensure the tablet core is robust enough to withstand the coating process. |
| Interaction with dissolution medium: The solubility of this compound and the release-controlling polymers can be pH-dependent. | Conduct dissolution studies in media with varying pH levels (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8) to understand the formulation's performance throughout the gastrointestinal tract.[1][2] For formulations susceptible to alcohol-induced dose dumping, perform in vitro testing with alcohol-containing media (e.g., 5%, 20%, and 40% ethanol (B145695) in 0.1 N HCl).[3] |
Issue 2: High In Vivo Variability in Pharmacokinetic Profiles
| Potential Cause | Recommended Solution |
| Food effects: The presence of food, particularly high-fat meals, can alter gastrointestinal transit time and fluid composition, potentially affecting the conversion of this compound to dexmethylphenidate (B1218549) (d-MPH). | Conduct fed-state bioequivalence studies in addition to fasting studies to characterize the impact of food on drug absorption and prodrug conversion. |
| Variable gastrointestinal transit time: Differences in gastric emptying and intestinal transit among subjects can lead to variability in the site and duration of prodrug conversion. | Design formulations that are less dependent on a specific region of the GI tract for release and conversion. This may involve using a combination of release mechanisms. |
| Inconsistent prodrug conversion: The enzymatic conversion of SDX to d-MPH in the lower gastrointestinal tract could be influenced by inter-individual differences in gut enzyme activity.[4] | While difficult to control, understanding the primary enzymes responsible for conversion can inform formulation strategies. Formulations that provide a prolonged residence time in the lower GI tract may help ensure more complete conversion. |
| Formulation integrity: Inconsistent manufacturing processes can lead to variations in tablet hardness, porosity, and polymer distribution, resulting in variable in vivo performance. | Implement robust process controls and quality checks during manufacturing to ensure batch-to-batch consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it influence sustained-release formulation?
A1: this compound is a prodrug of dexmethylphenidate, the pharmacologically active enantiomer of methylphenidate.[4] SDX is designed to be pharmacologically inactive until it reaches the lower gastrointestinal tract, where it is gradually converted to d-MPH.[5] This inherent sustained-release mechanism, based on regional absorption and enzymatic conversion, is a key consideration in formulation development. The goal of a sustained-release dosage form is to control the rate at which SDX is presented for conversion, thereby modulating the subsequent absorption and pharmacokinetic profile of d-MPH.
Q2: What are the key pharmacokinetic parameters to consider when optimizing a sustained-release this compound formulation?
A2: The primary focus should be on the pharmacokinetic profile of the active moiety, dexmethylphenidate. Key parameters include:
-
Cmax (Maximum plasma concentration): To ensure therapeutic levels are reached without causing dose-related side effects.
-
Tmax (Time to maximum plasma concentration): To determine the onset of therapeutic effect.
-
AUC (Area under the plasma concentration-time curve): To assess the overall drug exposure.
-
Duration of therapeutic plasma concentration: To ensure the desired duration of clinical effect.
A dose-proportionality study of an SDX/d-MPH combination product provided the following pharmacokinetic data for d-MPH, which can serve as a benchmark:
| Treatment (SDX/d-MPH mg) | Cmax (ng/mL) (Mean ± SD) | AUC0-last (h*ng/mL) (Mean ± SD) | Tmax (h) (Median) |
| 26.1/5.2 | 7.1 ± 2.1 | 97.2 ± 28.8 | 2.0 |
| 39.2/7.8 | 9.8 ± 2.8 | 142.5 ± 41.2 | 2.0 |
| 52.3/10.4 | 13.8 ± 3.8 | 199.8 ± 57.2 | 2.0 |
Data from a study in healthy adults under fasted conditions.[6]
Q3: What are the recommended starting points for in vitro dissolution testing of a novel sustained-release this compound formulation?
A3: Based on FDA guidance for a related product, a good starting point is USP Apparatus 2 (paddles) at 50 rpm in 500 mL of 0.1N HCl.[7] However, for a prodrug activated in the lower GI tract, it is crucial to evaluate dissolution in media that simulate the conditions of the small and large intestines. A multi-stage dissolution test is recommended:
-
Acid Stage: 0.1 N HCl (pH 1.2) for 2 hours to simulate the stomach.
-
Buffer Stage 1: pH 4.5 buffer for 2 hours to simulate the proximal small intestine.
-
Buffer Stage 2: pH 6.8 buffer for the remainder of the test to simulate the distal small intestine and colon.[1]
It is also recommended to include early sampling times (e.g., 1, 2, and 4 hours) to assess the risk of dose dumping.[8]
Q4: How can I troubleshoot issues with pediatric formulation of sustained-release this compound?
A4: Developing sustained-release formulations for children presents unique challenges.[9][10] Key considerations and troubleshooting steps include:
-
Palatability: If developing an orally disintegrating or chewable tablet, taste-masking will be critical. This can be achieved through the use of sweeteners, flavors, or by coating the drug particles.
-
Dose Flexibility: Pediatric dosing is often weight-based, requiring formulations that can be easily divided or are available in multiple strengths. Mini-tablets or sprinkle capsules can offer greater dose flexibility.
-
Swallowability: For younger children who cannot swallow tablets, consider developing liquid formulations, orally disintegrating tablets, or sprinkle capsules where the contents can be mixed with soft food.
-
Excipient Safety: Ensure that all excipients used are safe for pediatric use and are within acceptable limits for the target age group.
Experimental Protocols
1. In Vitro Dissolution Testing for Sustained-Release this compound Capsules
-
Apparatus: USP Apparatus 2 (Paddles)
-
Rotation Speed: 50 rpm
-
Dissolution Media:
-
Stage 1 (0-2 hours): 750 mL of 0.1 N Hydrochloric Acid (HCl)
-
Stage 2 (2-8 hours): Adjust the pH of the medium to 6.8 by adding 250 mL of 0.2 M tribasic sodium phosphate.
-
-
Temperature: 37 ± 0.5 °C
-
Sampling Times: 1, 2, 4, 6, and 8 hours.
-
Analytical Method: A validated HPLC method for the simultaneous determination of this compound and dexmethylphenidate.[2]
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., 0.01N orthophosphoric acid) in an isocratic or gradient elution.
-
Detection: UV at an appropriate wavelength (e.g., 260 nm).
-
2. In Vivo Pharmacokinetic Study in Healthy Adults
-
Study Design: A single-dose, randomized, open-label, crossover study comparing the test sustained-release formulation against an immediate-release reference product. A washout period of at least 7 days should be implemented between treatment periods.
-
Subjects: Healthy adult male and female volunteers.
-
Dosing: Administration of a single oral dose of the test and reference formulations under fasted conditions.
-
Blood Sampling: Collect venous blood samples at pre-dose (0 hours) and at appropriate time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours).
-
Bioanalytical Method: A validated LC-MS/MS method for the quantification of this compound and dexmethylphenidate in plasma.[1]
-
Extraction: Solid-phase extraction (SPE) of plasma samples.
-
Chromatography: Reverse-phase HPLC with a suitable column (e.g., C18).
-
Detection: Tandem mass spectrometry (MS/MS) with monitoring of specific mass transitions for each analyte and their deuterated internal standards.
-
-
Pharmacokinetic Analysis: Calculate Cmax, Tmax, AUC0-t, AUC0-inf, and elimination half-life (t1/2) for both this compound and dexmethylphenidate using non-compartmental analysis.
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Avoiding Alcohol-Induced Dose Dumping In Oral Drug Formulation [drugdeliveryleader.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, a Prodrug of Dexmethylphenidate and Contained in Corium's ADHD Medication AZSTARYS® (this compound and dexmethylphenidate), Has Low Relative Potential for Abuse [prnewswire.com]
- 6. Dose Proportionality and Steady-State Pharmacokinetics of this compound/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Defects in Film Coating Process: Causes and Possible Solutions [pharmapproach.com]
- 10. lfatabletpresses.com [lfatabletpresses.com]
minimizing matrix effects in serdexmethylphenidate bioanalysis from plasma
Welcome to the technical support center for the bioanalysis of serdexmethylphenidate from plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalysis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: I am observing significant ion suppression for this compound in my LC-MS/MS analysis. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the plasma matrix interfere with the ionization of the analyte, leading to reduced signal intensity.[1]
Potential Causes:
-
Phospholipids (B1166683): These are major components of plasma membranes and are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Other Endogenous Molecules: High concentrations of salts or other small molecules in the plasma extract can compete with the analyte for ionization.[1]
-
Insufficient Chromatographic Separation: Co-elution of matrix components with this compound.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][2]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up plasma samples. An Oasis HLB 96-well plate has been successfully used for the extraction of this compound from plasma.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate the analyte from interfering matrix components.
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less clean than SPE or LLE and may result in significant matrix effects.[5] If using PPT, consider further cleanup steps.
-
-
Improve Chromatographic Separation: Modifying your LC method can separate this compound from the interfering matrix components.
-
Gradient Elution: Employ a gradient elution program to resolve the analyte from early-eluting polar interferences and late-eluting non-polar interferences like phospholipids. A gradient elution with an aqueous mobile phase of 1 mM ammonium (B1175870) trifluoroacetate (B77799) in water and an organic phase of acetonitrile/formic acid (1000:1) has been reported.[3]
-
Column Chemistry: Use a column with a different selectivity, such as a phenyl-hexyl column, which can provide alternative retention mechanisms.
-
Divert Valve: Use a divert valve to direct the flow to waste during the elution of highly interfering components (e.g., at the beginning and end of the chromatographic run).
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d6 (SDX-d6), will co-elute with the analyte and experience similar matrix effects.[1][3] The ratio of the analyte to the IS signal should remain constant, allowing for accurate quantification despite signal suppression.
Q2: My results show high variability between different plasma lots (relative matrix effect). How can I address this?
A2: High variability between different sources of plasma indicates a significant relative matrix effect, which can compromise the accuracy and precision of the assay.
Potential Causes:
-
Differences in the composition of endogenous components (e.g., lipids, proteins) between individual plasma samples.
-
Inconsistent sample preparation.
Solutions:
-
Thorough Method Validation: Evaluate the matrix effect across multiple lots of plasma (typically 6-8 different sources) during method validation to understand the extent of the variability.
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to compensate for the matrix effect.[1]
-
Standard Addition: For individual samples with suspected unique matrix effects, the standard addition method can be used for accurate quantification, although it is more labor-intensive.[2]
-
Review and Standardize Sample Preparation: Ensure your sample preparation protocol is robust and consistently applied to all samples to minimize variability.
Q3: I am struggling with the recovery of this compound during sample extraction. What steps can I take to improve it?
A3: Poor recovery can be due to suboptimal extraction conditions or analyte instability.
Potential Causes:
-
Incorrect pH during extraction.
-
Inappropriate choice of extraction solvent or SPE sorbent.
-
Insufficient elution solvent strength in SPE.
-
Analyte degradation during sample processing.
Solutions:
-
Optimize Extraction pH: Adjust the pH of the plasma sample to ensure this compound is in the appropriate ionization state for efficient extraction.
-
Screen Different SPE Sorbents and Solvents: Test different SPE sorbents (e.g., mixed-mode, polymeric) and a variety of washing and elution solvents to find the optimal conditions for this compound.
-
Ensure Complete Elution: Increase the volume or strength of the elution solvent in your SPE protocol to ensure complete recovery of the analyte from the sorbent.
-
Investigate Analyte Stability: this compound's active metabolite, dexmethylphenidate (B1218549), is known to be unstable in plasma due to hydrolysis.[6] While this compound is a prodrug designed for stability, it's crucial to assess its stability under your sample handling and processing conditions. Adding an acidic modifier like formic acid to the collected plasma can help prevent enzymatic degradation.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most recommended sample preparation technique to minimize matrix effects for this compound in plasma?
A1: Solid-Phase Extraction (SPE) is highly recommended for plasma samples to minimize matrix effects when analyzing this compound.[3][4] SPE provides a cleaner extract compared to protein precipitation by effectively removing phospholipids and other interfering substances.[1]
Q2: What type of internal standard should I use for the bioanalysis of this compound?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d6, is the ideal choice.[3] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and improving the accuracy and precision of the assay.[1]
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked plasma sample to the peak area of the analyte in a pure solvent solution at the same concentration. The formula is:
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. This should be evaluated with at least 6-8 different lots of blank plasma.
Q4: Are there any known stability issues with this compound in plasma that could be mistaken for matrix effects?
A4: While this compound is a prodrug, its active metabolite, dexmethylphenidate, is susceptible to hydrolysis in plasma.[6] It is crucial to evaluate the stability of this compound under the conditions of sample collection, storage, and processing to ensure that observed signal loss is due to matrix effects and not degradation. Samples should be stored at -20°C or lower.[5] For dexmethylphenidate analysis, immediate acidification of the plasma sample is recommended to prevent hydrolysis.[6]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Bioanalysis
| Technique | Relative Matrix Effect (%) | Analyte Recovery (%) | Overall Recommendation |
| Protein Precipitation (PPT) | 15 - 40 | 85 - 105 | Simple and fast, but may require further optimization to mitigate significant matrix effects. Suitable for less sensitive assays. |
| Liquid-Liquid Extraction (LLE) | 5 - 20 | 70 - 90 | Good for removing salts and some polar interferences. Solvent selection is critical. |
| Solid-Phase Extraction (SPE) | < 15 | 80 - 100 | Highly Recommended. Provides the cleanest extracts and significantly reduces matrix effects, leading to better sensitivity and reproducibility.[3][4] |
Note: The values presented are typical ranges and may vary depending on the specific method parameters.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is based on methodologies reported for the analysis of this compound in plasma.[3][4]
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (e.g., this compound-d6 in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB 96-well plate or cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE plate/cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash with 1 mL of 20% methanol in water to remove less polar interferences.
-
Dry the sorbent under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Collect the eluate in a clean collection plate or tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for SPE of this compound from plasma.
Caption: Troubleshooting logic for matrix effects in bioanalysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Dose Proportionality and Steady-State Pharmacokinetics of this compound/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corium.com [corium.com]
- 5. Determination of methylphenidate in plasma and saliva by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [LC-MS/MS assay of methylphenidate: stability and pharmacokinetics in human] - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor peak resolution in chiral separation of serdexmethylphenidate
Welcome to the Technical Support Center for the chiral separation of serdexmethylphenidate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving optimal peak resolution during enantioselective analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in the chiral separation of this compound?
Poor peak resolution in the chiral separation of this compound can stem from several factors. The most common issues include an inappropriate choice of chiral stationary phase (CSP), a suboptimal mobile phase composition, and unfavorable temperature conditions. Additionally, problems such as column overloading, poor column health, or extra-column volume can contribute to peak broadening and co-elution.
Q2: Which type of chiral stationary phase (CSP) is recommended for separating this compound enantiomers?
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose, are a common starting point for the chiral separation of a wide range of compounds and have been used for related molecules.[1] For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a widely used chiral selector.[1] Vancomycin-based chiral columns have also been shown to be effective in providing baseline resolution for methylphenidate isomers.[2] The choice between a coated and an immobilized polysaccharide CSP can also be a factor; immobilized phases allow for a broader range of solvents, which can enhance selectivity.[1]
Q3: How does the mobile phase composition affect the separation of this compound enantiomers?
The mobile phase plays a critical role in the interaction between the analyte and the CSP. For normal-phase chromatography, which is often favorable for chiral recognition on polysaccharide CSPs, a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is typically used.[1] Small adjustments to the ratio of the alcohol modifier can significantly impact resolution. The addition of acidic or basic additives can also be crucial. For basic compounds like this compound, adding a small amount of a basic modifier can improve peak shape and resolution.
Q4: Can temperature be used to improve peak resolution?
Yes, temperature is a valuable tool for optimizing chiral separations. The effect of temperature on enantioselectivity is complex and can be unpredictable. While in some cases lowering the temperature can improve resolution, in other instances, increasing the temperature may lead to better peak efficiency and improved separation. It is often beneficial to screen a range of temperatures (e.g., 10°C, 25°C, and 40°C) to determine the optimal condition for your specific separation.[3]
Q5: My peaks are broad and tailing. What steps can I take to improve the peak shape?
Poor peak shape is often a result of secondary interactions, column contamination, or sample overload. Here are a few troubleshooting steps:
-
Check Column Health: A contaminated or old column can lead to peak tailing. Flushing the column with a strong, compatible solvent as recommended by the manufacturer can help. If the problem persists, the column may need to be replaced.
-
Mobile Phase Additives: For basic analytes, the addition of a basic modifier to the mobile phase can help to minimize undesirable interactions with the stationary phase, leading to improved peak symmetry.
-
Sample Overload: Injecting a sample that is too concentrated can cause peak distortion. Try reducing the injection volume or diluting the sample.
-
Extra-Column Volume: Minimize the length and diameter of all tubing connecting the injector, column, and detector to reduce peak broadening.
Troubleshooting Guides
Issue: Complete Co-elution of Enantiomers
When the enantiomers of this compound are not separated at all, it indicates a lack of chiral recognition under the current experimental conditions.
Troubleshooting Workflow for Co-eluting Peaks
References
Technical Support Center: Serdexmethylphenidate Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of serdexmethylphenidate for in vitro assays. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common challenges encountered during experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound (SDX), as this compound chloride, is a prodrug of dexmethylphenidate (B1218549) and is considered to be highly soluble in aqueous solutions at room temperature.[1][2] It is freely soluble in water and exhibits very high solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3] Its solubility is lower in less polar organic solvents.[3]
Q2: In which solvents can I dissolve this compound for my experiments?
A2: For in vitro assays, Dimethyl Sulfoxide (DMSO) is a highly effective solvent for preparing concentrated stock solutions of this compound due to its high solubility (>150 mg/mL).[3] Water and methanol (B129727) are also suitable solvents.[3] The choice of solvent will depend on the requirements of your specific assay and the desired stock concentration.
Q3: Is this compound stable in aqueous solutions?
A3: Yes, this compound is stable in aqueous solutions with a pH range of 1 to 8 for up to 24 hours at room temperature.[3] Under these conditions, no significant degradation to its active metabolite, d-MPH, or other byproducts is detected.[3] However, at a pH of 9 and higher, its stability decreases, and it can degrade.[3]
Q4: What is the maximum recommended concentration of DMSO in a typical cell-based assay?
A4: To minimize solvent-induced toxicity and artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically well below 1% (v/v).[4] It is crucial to include a vehicle control with the same final DMSO concentration in your experimental design to account for any potential effects of the solvent on the cells.
Solubility Data Summary
The following table summarizes the known solubility of this compound chloride in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | >150 mg/mL | [3] |
| Dimethylformamide (DMF) | >150 mg/mL | [3] |
| Water (pH 5.8 to 6.8) | >500 mg/mL | [3] |
| Water (pH 2.9) | 382.22 mg/mL | [3] |
| Water (pH 1.2) | 333.5 mg/mL | [3] |
| Methanol | >50 mg/mL | [3] |
| Ethanol | ~9 mg/mL | [3] |
| Acetone | ~1 mg/L | [3] |
| Acetonitrile | ~1 mg/L | [3] |
| n-heptane, toluene, dichloromethane | <1 mg/mL | [3] |
Experimental Protocol: Preparation of this compound Solutions for In Vitro Assays
This protocol provides a detailed methodology for preparing a this compound stock solution in DMSO and subsequent dilutions for use in in vitro assays.
Materials:
-
This compound chloride powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional, set to 37°C)
-
Aqueous assay buffer or cell culture medium
Procedure:
-
Preparation of a Concentrated Stock Solution (e.g., 100 mM in DMSO):
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound chloride powder into the tube.
-
Add the appropriate volume of sterile DMSO to achieve a 100 mM stock solution.
-
Vortex the solution vigorously until the compound is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can aid dissolution if needed.[5]
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]
-
-
Serial Dilution to Working Concentrations:
-
Prepare an intermediate dilution of the stock solution in your aqueous assay buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution and mix immediately and vigorously to prevent precipitation.
-
Perform further serial dilutions from this intermediate solution to achieve the final desired concentrations for your experiment.
-
Ensure the final concentration of DMSO is consistent across all experimental and control wells.
-
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Cause: The high concentration of the compound in the DMSO stock can lead to it crashing out of solution when rapidly diluted into an aqueous environment where its solubility, while good, is lower than in pure DMSO.
-
Solution:
-
Decrease the Stock Concentration: Prepare a less concentrated DMSO stock solution.
-
Modify the Dilution Method: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform an intermediate dilution step. Add the DMSO stock to a smaller volume of media first, vortex thoroughly, and then add this to the final volume.
-
Increase Final DMSO Concentration: If your assay allows, slightly increasing the final DMSO concentration (while staying below toxic levels) can help maintain solubility. Always verify the tolerance of your specific cell line to DMSO.
-
Issue 2: Inconsistent or unexpected assay results.
-
Cause: This could be due to incomplete dissolution of the compound, degradation, or solvent effects.
-
Solution:
-
Confirm Complete Dissolution: Before use, visually inspect your stock solution for any undissolved particles. If necessary, repeat the dissolution steps (vortexing, gentle warming).
-
Check pH of Media: Ensure the pH of your final assay medium is within the stable range for this compound (pH 1-8).[3]
-
Include Proper Controls: Always run a vehicle control (media with the same final concentration of DMSO) to differentiate between the effects of the compound and the solvent.
-
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting workflow for solubility challenges.
References
Technical Support Center: Managing In Vivo Serdexmethylphenidate Conversion
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with serdexmethylphenidate (SDX). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on managing the variability of its conversion to d-methylphenidate (d-MPH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it converted to d-methylphenidate in vivo?
This compound (SDX) is a prodrug of dexmethylphenidate (B1218549) (d-MPH), a central nervous system (CNS) stimulant used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] As a prodrug, SDX is pharmacologically inactive until it is metabolized in the body to the active therapeutic agent, d-MPH.[4][5] The primary site of this conversion is believed to be the lower gastrointestinal tract.[4][5][6] This gradual conversion allows for an extended-release profile of d-MPH.[4][6]
Q2: What are the primary factors that can influence the in vivo conversion rate of this compound?
The conversion of SDX to d-MPH is a complex process that can be influenced by several physiological and environmental factors, leading to inter-individual variability. The key factors include:
-
Gastrointestinal (GI) Tract Physiology:
-
pH: The stability and solubility of SDX can be influenced by the pH of the gastrointestinal tract.[7] While SDX is designed to be stable at acidic pH, variations in intestinal pH can affect its conversion.
-
Transit Time: The amount of time SDX spends in the lower gastrointestinal tract, where conversion is highest, can impact the extent of its conversion to d-MPH.[8] Conditions that alter GI transit time, such as diet or certain medical conditions, may therefore influence the pharmacokinetic profile of d-MPH.
-
-
Gut Microbiome: The diverse population of microorganisms in the gut can play a significant role in the metabolism of various drugs.[7] It is hypothesized that bacterial enzymes in the lower GI tract contribute to the cleavage of SDX to release d-MPH. Inter-individual differences in the composition and metabolic activity of the gut microbiome could be a major source of variability in conversion rates.
-
Genetic Factors: While the specific enzymes responsible for SDX conversion have not been fully elucidated, genetic polymorphisms in metabolic enzymes, particularly those present in the gut, could influence the rate and extent of d-MPH formation. Pharmacogenomic studies have identified several genes that may act as predictors for methylphenidate response, suggesting a role for genetic factors in its overall disposition.[9][10][11][12][13]
-
Drug-Drug Interactions: Co-administration of other drugs could potentially affect the conversion of SDX. This could occur through alterations in GI motility, changes in gut microbiome composition, or inhibition/induction of metabolic enzymes.
Q3: What are the known pharmacokinetic parameters of this compound and d-methylphenidate following oral administration?
Pharmacokinetic studies in healthy adults have characterized the plasma concentration profiles of both SDX and d-MPH after oral administration of SDX-containing formulations. Below is a summary of key pharmacokinetic parameters.
| Parameter | This compound (SDX) | d-Methylphenidate (d-MPH) from SDX |
| Tmax (Time to Peak Plasma Concentration) | ~2 hours | ~8 hours |
| Half-life (t½) | ~5.7 hours | ~10.8 hours (terminal elimination) |
| Bioavailability | Low (<3%) | Extended release profile |
Note: These values are approximate and can vary based on the specific formulation and individual patient characteristics.
Troubleshooting Guides
This section provides practical guidance for troubleshooting common issues encountered during the bioanalysis of this compound and d-methylphenidate in plasma samples.
Experimental Workflow for Bioanalysis
Troubleshooting Common Bioanalytical Issues
| Issue | Potential Causes | Recommended Actions |
| Poor Peak Shape (Tailing, Fronting, Splitting) | - Column contamination or degradation- Inappropriate mobile phase pH- Sample solvent stronger than mobile phase- Column void or frit blockage- Extra-column volume | - Flush the column or replace if necessary.[14][15]- Ensure mobile phase pH is within the optimal range for the column and analytes.- Match the sample solvent to the initial mobile phase conditions as closely as possible.[16]- Reverse-flush the column (if permissible by the manufacturer) or replace the column frit.[15]- Use shorter tubing with smaller internal diameters where possible.[14] |
| High Variability in Results | - Inconsistent sample preparation- Analyte instability during storage or processing- Matrix effects (ion suppression or enhancement)- Inappropriate internal standard | - Ensure consistent and precise execution of the sample preparation protocol.- Store samples at -20°C or lower.[17][18] Minimize time at room temperature during processing.- Evaluate matrix effects by post-column infusion or comparing analyte response in neat solution vs. post-extraction spiked matrix.[19] Consider a more rigorous sample cleanup method (e.g., SPE instead of protein precipitation).- Use a stable isotope-labeled internal standard for optimal compensation of matrix effects and extraction variability. |
| Low Analyte Recovery | - Inefficient extraction method- Analyte degradation during sample preparation- Adsorption to labware | - Optimize the sample preparation method (e.g., different SPE sorbent, different protein precipitation solvent).- Keep samples on ice during processing and minimize exposure to harsh pH or high temperatures.- Use low-binding microcentrifuge tubes and pipette tips. |
| Carryover | - Inadequate cleaning of the autosampler and injection port- Strong analyte adsorption to column or system components | - Optimize the autosampler wash procedure with a strong solvent.- Inject a blank solvent after a high concentration sample to check for carryover.- Consider a column with a different stationary phase chemistry. |
| Ghost Peaks | - Contamination of mobile phase or system- Carryover from a previous injection- Septum bleed from the injector | - Prepare fresh mobile phase with high-purity solvents and additives.[16]- Implement a robust autosampler wash protocol.- Use high-quality septa and replace them regularly. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Thaw Plasma Samples: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., d-methylphenidate-d9) to each plasma sample. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate the plasma proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the initial mobile phase to increase sensitivity.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for d-Methylphenidate Quantification
The following are example parameters and should be optimized for the specific instrument and column used.
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (d-MPH) | Q1: m/z 234.1 -> Q3: m/z 84.1 (example transition)[20] |
| Internal Standard | d-methylphenidate-d9 |
Signaling Pathways and Logical Relationships
Factors Influencing this compound Conversion Variability
References
- 1. Evaluating this compound and dexmethylphenidate capsules as a once-daily treatment option for ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulant prodrugs: A pharmacological and clinical assessment of their role in treating ADHD and binge-eating disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tanzj.net [tanzj.net]
- 4. corium.com [corium.com]
- 5. corium.com [corium.com]
- 6. Frontiers | this compound/dexmethylphenidate for children with attention-deficit/hyperactivity disorder: dose optimization from a laboratory classroom study [frontiersin.org]
- 7. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pharmacogenetics predictors of methylphenidate efficacy in childhood ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Influence on Efficacy of Pharmacotherapy for Pediatric Attention-Deficit/Hyperactivity Disorder: Overview and Current Status of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ub.edu [ub.edu]
- 12. Using Pharmacogenomics (PGx) to Choose the Best Medication for ADHD | AttoDiagnostics [attodiagnostics.com]
- 13. acquaintpublications.com [acquaintpublications.com]
- 14. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. uhplcs.com [uhplcs.com]
- 17. researchgate.net [researchgate.net]
- 18. Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. mdpi.com [mdpi.com]
mitigating interference of serdexmethylphenidate in dopamine uptake assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with serdexmethylphenidate in dopamine (B1211576) uptake assays.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to directly interfere with my in vitro dopamine uptake assay?
A1: this compound (SDX) is a prodrug of d-methylphenidate (d-MPH) and has demonstrated little to no direct affinity for monoaminergic reuptake transporters, including the dopamine transporter (DAT), in in vitro studies.[1] Therefore, direct interference from the intact SDX molecule is unlikely. However, interference can occur if SDX is converted to the active d-MPH under your specific experimental conditions.
Q2: Under what conditions might this compound convert to d-methylphenidate in my assay?
A2: this compound is designed to be converted to d-methylphenidate primarily in the lower gastrointestinal tract.[1][2][3] While generally stable in simulated gastric and intestinal fluids, its stability can be pH-dependent.[3][4] For instance, at a pH of 9, minimal conversion to d-MPH was observed after 6 hours, while at a pH of 11, SDX was rapidly converted to the inactive metabolite, ritalinic acid, with no d-MPH detected.[4] Researchers should carefully consider the pH of their assay buffers and the duration of the experiment. The presence of certain enzymes, which have not yet been fully elucidated but are involved in its in vivo conversion, could also potentially lead to its conversion in vitro if present in the assay system (e.g., tissue homogenates).[2][3]
Q3: My dopamine uptake is inhibited when I apply this compound. What are the potential causes?
A3: If you observe inhibition of dopamine uptake, it is most likely due to the presence of d-methylphenidate. This could be because:
-
Your this compound sample is contaminated with d-methylphenidate.
-
The this compound is being converted to d-methylphenidate under your specific assay conditions (e.g., pH, presence of enzymes).
Q4: How can I test if my this compound sample is contaminated with d-methylphenidate?
A4: The most reliable method to test for contamination is to use an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify this compound and d-methylphenidate in your sample.
Q5: How can I prevent the conversion of this compound to d-methylphenidate in my assay?
A5: To minimize the potential for conversion, consider the following:
-
Maintain pH Stability: Use buffers that maintain a pH range where this compound is known to be stable (pH 1-8).[4]
-
Limit Incubation Time: Reduce the duration of the assay to the minimum time required to obtain a reliable signal.
-
Use Purified Systems: When possible, use cell lines expressing the dopamine transporter rather than tissue homogenates, which may contain enzymes that could metabolize this compound.
Q6: What are the expected IC50/Ki values for d-methylphenidate in a dopamine uptake assay?
A6: D-methylphenidate is a potent inhibitor of the dopamine transporter. While specific IC50 and Ki values can vary depending on the assay conditions (e.g., cell line, radioligand concentration), they are typically in the low nanomolar range. It is crucial to determine the IC50 of d-methylphenidate in your specific assay system to have a baseline for comparison.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Dopamine Uptake
Symptoms:
-
A dose-dependent decrease in dopamine uptake is observed in the presence of this compound.
-
The calculated IC50 value is in a range expected for d-methylphenidate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Sample Contamination | Analyze the this compound sample for the presence of d-methylphenidate using HPLC or LC-MS. If contaminated, obtain a new, pure sample. |
| In-assay Conversion | 1. pH Check: Verify the pH of all assay buffers. Ensure they are within the stable range for this compound (pH 1-8).[4] 2. Time-Course Experiment: Run the assay at different incubation times to see if the inhibitory effect increases with time. 3. Control Experiment: Run the assay with a known concentration of d-methylphenidate to establish a positive control for inhibition. |
Issue 2: High Background Signal
Symptoms:
-
The difference between total dopamine uptake and non-specific uptake (in the presence of a known DAT inhibitor) is small.
-
Difficulty in obtaining a clear dose-response curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Non-specific Binding of Radioligand | 1. Pre-soak Filters: If using a filtration-based assay, pre-soak the filters in a solution like 0.5% polyethyleneimine (PEI).[5] 2. Increase Washing: Increase the number and volume of washes with ice-cold buffer after incubation.[6] |
| Cell Health Issues | Ensure cells are healthy and not overgrown. Perform a cell viability assay. |
| Radioligand Degradation | Use fresh radiolabeled dopamine for each experiment and store it according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: [³H]Dopamine Uptake Inhibition Assay in DAT-Expressing Cells
This protocol is designed to measure the inhibitory potency of a test compound on dopamine uptake into cells stably expressing the dopamine transporter.
Materials:
-
Cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT)
-
96-well cell culture plates
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
[³H]Dopamine
-
Test compound (this compound) and positive control (d-methylphenidate)
-
Known DAT inhibitor for non-specific uptake (e.g., GBR 12909 or cocaine)[5][6]
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Cell Plating: Plate the DAT-expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Preparation of Solutions: Prepare serial dilutions of this compound and d-methylphenidate in assay buffer. Also, prepare a solution of [³H]dopamine at a concentration near its Km for the transporter.
-
Assay Initiation:
-
Wash the cells once with assay buffer.
-
Add the test compound dilutions, positive control, or buffer (for total uptake) to the respective wells.
-
Add a high concentration of a known DAT inhibitor to determine non-specific uptake.
-
Pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the [³H]dopamine solution to all wells.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Termination of Uptake:
-
Rapidly aspirate the solution from the wells.
-
Wash the cells three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Cell Lysis and Counting:
-
Lyse the cells by adding a lysis buffer or distilled water to each well.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake from all other measurements.
-
Plot the specific uptake as a percentage of the total uptake against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Workflow for a [³H]Dopamine Uptake Inhibition Assay.
References
strategies to enhance the long-term stability of serdexmethylphenidate in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to enhance the long-term stability of serdexmethylphenidate (SDX) dissolved in dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in aqueous solutions?
A1: this compound is relatively stable in acidic to neutral aqueous solutions (pH 1-8) for up to 24 hours at room temperature, with no significant degradation to its active metabolite, d-methylphenidate (d-MPH), or its primary degradant, ritalinic acid, observed within this timeframe.[1] However, it degrades under basic conditions (pH > 6.8).[1]
Q2: What are the primary degradation pathways for this compound?
A2: Based on forced degradation studies in aqueous solutions, the primary degradation pathway is hydrolysis.[2][3][4][5] Under basic conditions, the ester and carbamate (B1207046) linkages can be cleaved, ultimately leading to the formation of ritalinic acid, the inactive metabolite of d-methylphenidate.[1] Four degradation products have been identified as originating from this compound under various stress conditions.[4][6]
Q3: How does DMSO affect the stability of chemical compounds in general?
A3: DMSO is a polar aprotic solvent widely used for dissolving a broad range of compounds for in vitro and in vivo studies. While many compounds exhibit good stability in DMSO, long-term storage, especially at room temperature, can lead to degradation for a significant percentage of molecules. The presence of water in DMSO can accelerate the degradation of susceptible compounds. For optimal stability, it is recommended to use high-purity, anhydrous DMSO and store solutions at low temperatures (-20°C or -80°C).
Q4: Are there specific concerns for the stability of this compound's functional groups in DMSO?
A4: this compound contains both an ester and a carbamate functional group. While carbamates are generally more stable to hydrolysis than esters, both can be susceptible to degradation.[7][8] Although DMSO is aprotic, residual water can facilitate hydrolysis. Additionally, while less common, DMSO can participate in or mediate degradation reactions under certain conditions.
Q5: What are the recommended storage conditions for this compound in DMSO?
A5: To maximize long-term stability, this compound solutions in high-purity, anhydrous DMSO should be stored at -20°C or, preferably, -80°C in tightly sealed vials to minimize exposure to moisture and air. Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.[9][10]
Troubleshooting Guides
Issue: I observe precipitation in my this compound/DMSO stock solution after storage.
-
Q1: Why is my compound precipitating?
-
A1: Precipitation upon storage, especially after freeze-thaw cycles, can be due to the compound's solubility limit being exceeded at lower temperatures or changes in the solvent matrix (e.g., absorption of atmospheric water). This compound is reported to be highly soluble in DMSO (>150 mg/mL), so precipitation at typical experimental concentrations is less likely unless the solution is saturated or contaminated.[1]
-
-
Q2: How can I redissolve the precipitate?
-
A2: Gently warm the vial to room temperature and vortex or sonicate the solution until the precipitate is fully redissolved. Ensure the compound is completely in solution before use.
-
-
Q3: How can I prevent precipitation in the future?
-
A3: Store the stock solution in smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Ensure you are using anhydrous, high-purity DMSO. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
-
Issue: I suspect my this compound solution has degraded, leading to inconsistent experimental results.
-
Q1: What are the signs of degradation?
-
A1: A decrease in the expected biological activity, changes in the solution's appearance (e.g., color change), or the appearance of additional peaks in analytical chromatography (e.g., HPLC) are all potential indicators of degradation.
-
-
Q2: How can I confirm if degradation has occurred?
-
Q3: What steps can I take to minimize degradation?
-
A3:
-
Use High-Purity Anhydrous DMSO: Minimize the presence of water, which can facilitate hydrolysis. Consider using pharmaceutical-grade DMSO.[13][14]
-
Proper Storage: Store stock solutions at -80°C in tightly sealed, amber glass vials under an inert gas atmosphere (e.g., argon or nitrogen) to protect from light, moisture, and oxidation.
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination of the entire stock.
-
Incorporate Stabilizers (with caution): For compounds susceptible to oxidation, the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid might be considered, though their compatibility and necessity with this compound in DMSO would need to be experimentally verified.[15]
-
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound in Aqueous Solutions
| Stress Condition | Solvent/Reagent | Temperature | Exposure Time | Approximate Degradation (%) | Reference |
| Acidic | 2N HCl | 60°C | 30 mins | 6.22 | [2] |
| Basic | 2N NaOH | 60°C | 30 mins | 4.77 | [2] |
| Oxidative | 20% H₂O₂ | 60°C | 30 mins | 4.72 | [2] |
| Thermal | Diluent | 105°C | 6 hours | 2.14 | [2] |
| Photolytic | Diluent | N/A | N/A | 1.98 | [2] |
| Hydrolytic | Water | 60°C | 1 hour | 0.42 | [3] |
Note: The diluent used in these studies was typically a mixture of acetonitrile (B52724) and a buffer, not DMSO. The degradation percentages are indicative of susceptibility under these specific stress conditions.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (pharmaceutical grade recommended)
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Inert gas (argon or nitrogen)
-
Calibrated balance, vortex mixer, and sonicator
-
-
Procedure:
-
Equilibrate the this compound container and anhydrous DMSO to room temperature in a desiccator to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile vial.
-
Under a gentle stream of inert gas, add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Tightly cap the vial and vortex or sonicate at room temperature until the solid is completely dissolved.
-
If preparing multiple aliquots, dispense the stock solution into smaller, single-use amber glass vials under inert gas.
-
Seal the vials tightly and label them with the compound name, concentration, date, and solvent.
-
Store the vials upright at -80°C.
-
Protocol 2: RP-HPLC Method for Stability Assessment of this compound
This protocol is a generalized procedure based on published methods.[3][5][11][12]
-
Instrumentation and Conditions:
-
HPLC System: With UV or PDA detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01N KH₂PO₄) and acetonitrile in a suitable ratio (e.g., 60:40 v/v). The exact composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Dilute a sample of the this compound/DMSO stock solution to be tested with the mobile phase to a concentration within the linear range of the assay.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of this compound.
-
Calculate the concentration of this compound remaining in the sample by comparing its peak area to that of the standard.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Experimental workflow for preparing, storing, and analyzing this compound in DMSO.
Caption: Postulated hydrolytic degradation pathway of this compound in the presence of trace water in DMSO.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of this compound and dexmethylphenidate in presence of their degradation products—with computational assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijisrt.com [ijisrt.com]
- 12. ijrpc.com [ijrpc.com]
- 13. dmsostore.com [dmsostore.com]
- 14. DE60028959T2 - METHOD AND DEVICE FOR PREPARING HIGH-PURITY DMSO - Google Patents [patents.google.com]
- 15. Chemical stability and bioadhesive properties of an ester prodrug of Delta 9-tetrahydrocannabinol in poly(ethylene oxide) matrices: effect of formulation additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Serdexmethylphenidate and Dexmethylphenidate Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of serdexmethylphenidate and its active metabolite, dexmethylphenidate (B1218549). The data presented is compiled from peer-reviewed literature and publicly available documents, offering a comprehensive resource for understanding the absorption, distribution, metabolism, and excretion of these compounds.
Introduction
This compound (SDX) is a prodrug of dexmethylphenidate (d-MPH), the pharmacologically active d-threo-enantiomer of racemic methylphenidate.[1][2] Dexmethylphenidate is a central nervous system (CNS) stimulant that functions by blocking the reuptake of norepinephrine (B1679862) and dopamine (B1211576) into the presynaptic neuron, thereby increasing the levels of these neurotransmitters in the extraneuronal space.[3][4] this compound itself has minimal to no pharmacological activity and requires conversion to dexmethylphenidate.[2] This conversion is believed to occur primarily in the lower gastrointestinal tract.[1]
The combination product, Azstarys, contains both immediate-release dexmethylphenidate and this compound, formulated in a 30:70 molar ratio.[1] This formulation is designed to provide a rapid onset of action from the immediate-release d-MPH component, followed by an extended duration of effect from the gradual conversion of SDX to d-MPH.[5]
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound and dexmethylphenidate, including data from studies on the combination product Azstarys (this compound/dexmethylphenidate).
Table 1: Single-Dose Pharmacokinetic Parameters of d-MPH after Administration of Azstarys in Healthy Adults[6][7]
| Treatment (d-MPH equivalent dose) | Cmax (ng/mL) | Tmax (hr) (median) | AUC0-last (hng/mL) | AUC0-inf (hng/mL) | t1/2 (hr) (median) |
| SDX/d-MPH 26.1/5.2 mg (20 mg) | 7.1 ± 2.1 | 2.00 | 97.2 ± 28.8 | - | 8.59 |
| SDX/d-MPH 39.2/7.8 mg (30 mg) | 9.8 ± 2.8 | 2.00 | 142.5 ± 41.2 | - | 10.54 |
| SDX/d-MPH 52.3/10.4 mg (40 mg) | 13.8 ± 3.8 | 2.00 | 199.8 ± 57.2 | - | 9.77 |
Data are presented as mean ± standard deviation, except for Tmax and t1/2 which are median values. AUC0-inf was not reported for all treatment arms in the source.
Table 2: Steady-State Pharmacokinetic Parameters of d-MPH after Multiple Doses of Azstarys (52.3/10.4 mg) in Healthy Adults[1]
| Parameter | Day 1 | Day 4 |
| Cmax (ng/mL) | 14.9 ± 3.9 | 20.0 ± 4.7 |
| Tmax (hr) | 2.18 ± 1.0 | 1.8 ± 0.8 |
| AUC0–24h (h*ng/mL) | - | 153.2 ± 47.9 |
Data are presented as mean ± standard deviation. AUC0-24h for Day 1 was not reported in the source.
Table 3: Pharmacokinetic Parameters of Immediate-Release Dexmethylphenidate (Focalin®) in Adults[8]
| Parameter | Value |
| Cmax | Dose-dependent |
| Tmax (hr) | ~1 to 1.5 (fasting) |
| t1/2 (hr) | ~2.2 |
| Absolute Bioavailability | 22-25% |
Table 4: Pharmacokinetic Parameters of this compound Prodrug after Single and Multiple Doses of Azstarys (52.3/10.4 mg) in Healthy Adults[1]
| Parameter | Day 1 | Day 4 |
| Cmax (ng/mL) | 41.8 ± 23.5 | 41.7 ± 38.0 |
| Tmax (hr) | 2.18 ± 1.0 | 1.8 ± 0.8 |
| t1/2 (hr) | - | - |
| Bioavailability | <3% | - |
Data are presented as mean ± standard deviation. Half-life (t1/2) for this compound after Azstarys administration was not reported in this source, but another source indicates a mean terminal elimination half-life of 5.7 hours for this compound.[2]
Experimental Protocols
Study of Dose Proportionality and Steady-State Pharmacokinetics of this compound/Dexmethylphenidate[1][6]
-
Study Design: This was an open-label, randomized, crossover study with single-dose and multiple-dose phases.[1]
-
Participants: The study enrolled 23 healthy volunteers between the ages of 18 and 55.[6]
-
Dosing:
-
Single-Dose Phase: Participants received single oral doses of SDX/d-MPH at three strengths: 26.1/5.2 mg, 39.2/7.8 mg, and 52.3/10.4 mg under fasted conditions in a crossover manner, with a 96-hour washout period between each treatment.[6]
-
Multiple-Dose Phase: Following a 96-hour washout after the single-dose phase, participants received four consecutive daily doses of SDX/d-MPH 52.3/10.4 mg.[6]
-
-
Sampling: Blood samples were collected at various time points to measure plasma concentrations of d-MPH and SDX for pharmacokinetic analysis.[6]
-
Analytical Method: Plasma concentrations of this compound and dexmethylphenidate were determined using a validated analytical method.
Mass Balance and Metabolic Pathway of [14C]-Serdexmethylphenidate[9]
-
Study Design: This was an open-label, single radiolabeled dose, nonrandomized study.
-
Participants: The study was conducted in 8 healthy adult male subjects.
-
Dosing: Subjects were administered a single oral dose of 60 mg [14C]-SDX chloride, which is the molar equivalent of 30 mg d-MPH hydrochloride.
-
Sampling: Blood, urine, and fecal samples were collected at various time points post-dose for radioanalysis and metabolite identification. Whole blood and plasma were collected up to 168 hours post-dose.
-
Analytical Method: Samples were analyzed for total radioactivity and for the identification of SDX and its metabolites.
Metabolic Pathway and Mechanism of Action
This compound is a prodrug that is converted to the active moiety, dexmethylphenidate. This conversion is thought to occur primarily in the lower gastrointestinal tract.[1] The primary metabolite of dexmethylphenidate is d-α-phenyl-piperidine acetic acid (d-ritalinic acid), which has little to no pharmacological activity.[7]
Caption: Metabolic pathway of this compound to dexmethylphenidate.
Conclusion
The pharmacokinetic profile of this compound is characterized by its conversion to dexmethylphenidate, leading to a delayed Tmax and extended exposure of the active compound compared to immediate-release dexmethylphenidate. The combination product, Azstarys, leverages this by including an immediate-release component of dexmethylphenidate to ensure a rapid onset of action. The dose-proportional pharmacokinetics of the combination product allow for predictable dose adjustments. This detailed comparison provides valuable insights for researchers and clinicians in the field of drug development and psychopharmacology.
References
- 1. Dose Proportionality and Steady-State Pharmacokinetics of this compound/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. hhs.texas.gov [hhs.texas.gov]
- 5. corium.com [corium.com]
- 6. Dose Proportionality and Steady-State Pharmacokinetics of this compound/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Comparative Efficacy of Serdexmethylphenidate and Lisdexamfetamine in Animal Models: A Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of serdexmethylphenidate and lisdexamfetamine (B1249270), two long-acting prodrug stimulants used in the management of Attention-Deficit/Hyperactivity Disorder (ADHD). The information presented is based on available data from animal models, focusing on key pharmacodynamic and behavioral endpoints. It is important to note that direct comparative preclinical studies between this compound and lisdexamfetamine are limited. Therefore, this guide synthesizes findings from separate studies to provide an indirect comparison, highlighting the effects of each compound on locomotor activity, cognitive function, and their underlying mechanisms of action.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic data for dexmethylphenidate (B1218549) (the active metabolite of this compound) and lisdexamfetamine in rats.
Table 1: Comparative Pharmacokinetics in Rats
| Parameter | This compound (as dexmethylphenidate) | Lisdexamfetamine (as d-amphetamine) | Reference(s) |
| Administration Route | Oral | Oral / Intraperitoneal | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | ~2.0 - 8.0 hours | ~1.1 hours longer than d-amphetamine | [1][2] |
| Peak Plasma Concentration (Cmax) | Dose-proportional increase | Lower than equivalent dose of d-amphetamine | [1][3] |
| Elimination Half-life (t1/2) | ~5.7 hours (this compound); ~11.7 hours (dexmethylphenidate) | Not directly reported for lisdexamfetamine; d-amphetamine half-life is ~10-12 hours in humans | [2] |
Table 2: Effects on Locomotor Activity in Rats
| Treatment | Dose Range (mg/kg) | Effect on Locomotor Activity | Reference(s) |
| Methylphenidate | 0.6 - 10 | Dose-dependent increase; sensitization observed with lower doses | [4] |
| Lisdexamfetamine | 0.5 - 13.5 (d-amphetamine base) | Increased activity at lower doses (0.5-1.5 mg/kg), less pronounced than d-amphetamine. | [5][6][7] |
Table 3: Effects on Cognitive Function in Rats
| Treatment | Behavioral Task | Key Findings | Reference(s) |
| Methylphenidate | Goal-directed behavior | Restored goal-directed behavior in a rat model of ADHD. | [4] |
| Lisdexamfetamine | Spatial Working Memory | Improved spatial working and recognition memory. | [7][8] |
| Lisdexamfetamine | Five-Choice Serial Reaction Time Task | Enhanced sustained attention and reduced impulsivity. | [9] |
Mechanism of Action and Signaling Pathways
Both this compound and lisdexamfetamine are prodrugs that are converted to their active forms, dexmethylphenidate and d-amphetamine, respectively. These active metabolites primarily exert their effects by modulating dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) signaling in the brain.[10] Dexmethylphenidate is a dopamine and norepinephrine transporter (DAT and NET) inhibitor, increasing the extracellular levels of these neurotransmitters.[10] D-amphetamine also inhibits DAT and NET but additionally promotes the release of dopamine and norepinephrine from presynaptic vesicles.[11]
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate the efficacy of these compounds in animal models are provided below.
Open Field Test for Locomotor Activity
The open field test is a common assay to assess spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents.[12][13][14][15]
Apparatus:
-
A square or circular arena with walls to prevent escape. A common size for rats is 100x100 cm.[14] The arena is typically made of a non-porous material for easy cleaning.
-
The floor may be divided into a grid of squares to facilitate manual scoring, or the apparatus can be equipped with infrared beams or a video tracking system for automated data collection.[14]
Procedure:
-
Habituation: Animals are brought to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the new environment.[12]
-
Drug Administration: The test compound (this compound, lisdexamfetamine, or vehicle) is administered at the appropriate dose and route, with a predetermined pretreatment time.
-
Testing: Each animal is individually placed in the center of the open field arena and allowed to explore freely for a set period, typically 5 to 60 minutes.[14]
-
Data Collection: The following parameters are typically measured:
-
Horizontal Activity: Total distance traveled, number of grid lines crossed.
-
Vertical Activity (Rearing): Number of times the animal rears on its hind legs.
-
Time in Center vs. Periphery: A measure of anxiety-like behavior, as rodents tend to stay near the walls (thigmotaxis) when anxious.
-
-
Cleaning: The arena is thoroughly cleaned with a disinfectant between each animal to eliminate olfactory cues.[12]
Elevated Plus Maze for Anxiety-Like Behavior
The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[16][17][18]
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two opposite arms are enclosed by high walls (closed arms), while the other two arms are open.
-
The maze is typically made of a non-reflective material.
Procedure:
-
Habituation and Drug Administration: Similar to the open field test, animals are habituated to the testing room, and the test compound is administered prior to testing.
-
Testing: Each animal is placed in the center of the maze, facing one of the open arms, and is allowed to explore for a 5-minute session.[17]
-
Data Collection: The primary measures recorded are:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
-
-
Cleaning: The maze is cleaned between trials to remove any scent cues.
Five-Choice Serial Reaction Time Task (5-CSRTT) for Attention and Impulsivity
The 5-CSRTT is an operant conditioning task used to assess visuospatial attention and motor impulsivity in rodents.[9][19][20][21][22]
Apparatus:
-
An operant chamber with a wall containing five apertures that can be illuminated.
-
A food dispenser on the opposite wall delivers a reward (e.g., a sugar pellet).
-
The chamber is controlled by a computer that presents the stimuli and records the animal's responses.
Procedure:
-
Training: Animals undergo a lengthy training period to learn the task. This involves several stages, starting with simple tasks and gradually increasing in difficulty.
-
Testing:
-
A trial begins with an inter-trial interval (ITI).
-
A brief light stimulus is presented in one of the five apertures.
-
The animal must make a nose-poke into the illuminated aperture within a limited time to receive a food reward.
-
-
Data Collection: Several behavioral measures are recorded:
-
Accuracy: Percentage of correct responses, a measure of attention.
-
Omissions: Number of trials with no response, indicating inattention.
-
Premature Responses: Responses made during the ITI, a measure of impulsivity.
-
Perseverative Responses: Repeated pokes into an aperture after a correct or incorrect response.
-
Response Latency: Time taken to make a correct response.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a preclinical behavioral pharmacology study.
Conclusion
Based on the available preclinical data, both this compound (via its active metabolite dexmethylphenidate) and lisdexamfetamine demonstrate efficacy in animal models relevant to ADHD. Both compounds modulate dopamine and norepinephrine systems, leading to improvements in activity and cognitive function. Lisdexamfetamine has been shown to have a more gradual and sustained effect on dopamine release compared to immediate-release d-amphetamine, which may contribute to its efficacy profile.[1] Preclinical studies on this compound are less extensive, but data on methylphenidate suggest a similar mechanism of action involving catecholamine reuptake inhibition.
References
- 1. Pharmacokinetics and Pharmacodynamics of Lisdexamfetamine Compared with D-Amphetamine in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dose Proportionality and Steady-State Pharmacokinetics of this compound/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 5. Differences in the neurochemical and behavioural profiles of lisdexamfetamine methylphenidate and modafinil revealed by simultaneous dual-probe microdialysis and locomotor activity measurements in freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of Lisdexamfetamine, a Prodrug of D-Amphetamine, on Locomotion, Spatial Cognitive Processing and Neurochemical Profiles in Rats: A Comparison With Immediate-Release Amphetamine [frontiersin.org]
- 7. Effects of Lisdexamfetamine, a Prodrug of D-Amphetamine, on Locomotion, Spatial Cognitive Processing and Neurochemical Profiles in Rats: A Comparison With Immediate-Release Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Five-choice serial-reaction time task - Wikipedia [en.wikipedia.org]
- 10. This compound | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5 choice serial reaction time task [panlab.com]
- 21. touchscreencognition.org [touchscreencognition.org]
- 22. conductscience.com [conductscience.com]
A Comparative Guide to Validating the Enzymatic Cleavage of Serdexmethylphenidate in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing experiments to validate the enzymatic cleavage of serdexmethylphenidate (SDX), a prodrug of d-methylphenidate (d-MPH), across various biological matrices. Given that SDX is specifically designed for conversion in the lower gastrointestinal tract, this document compares the expected metabolic activity in different biological systems and provides the necessary protocols to test these hypotheses experimentally.
Introduction and Background
This compound (SDX) is a novel, pharmacologically inactive prodrug that is converted in vivo to the active therapeutic agent, d-methylphenidate (d-MPH), a well-established treatment for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] The primary site of this bioactivation is believed to be the lower gastrointestinal tract, a mechanism that provides for the extended release of d-MPH.[1][3][4] Data from in vitro studies indicates that SDX is remarkably stable in simulated gastric and intestinal fluids, as well as in human whole blood, plasma, and various tissue homogenates (liver, kidney, intestine).[3]
This stability is a key design feature, preventing premature cleavage and ensuring targeted release. Therefore, a validation study of SDX's enzymatic cleavage is fundamentally a comparative stability assay. The expected outcome is high stability in most systemic and upper gastrointestinal matrices, with significant conversion being localized to the lower gut, likely involving enzymes that are not fully elucidated but may include those from the gut microbiome.[1][3]
This guide offers detailed protocols for assessing the stability and cleavage of SDX and presents the expected outcomes to aid in the interpretation of experimental data.
Metabolic Pathway of this compound
The metabolic journey of SDX involves two key, location-specific steps. First, the prodrug is cleaved to release the active d-MPH in the lower GI tract. Second, the absorbed d-MPH is subsequently metabolized in the liver, primarily by the enzyme Carboxylesterase 1 (CES1), into its inactive metabolite, d-ritalinic acid.[5][6][7]
Caption: Metabolic pathway of this compound (SDX).
Comparison of Biological Matrices for Cleavage Validation
The choice of biological matrix is critical for validating the site-specific cleavage of SDX. The following table summarizes the rationale for testing each matrix and the anticipated results based on current knowledge. The primary finding should be a significant difference in stability between matrices representing systemic circulation/upper GI tract and those mimicking the lower GI tract environment.
| Biological Matrix | Rationale for Testing | Expected Outcome (Cleavage of SDX to d-MPH) | Key Differentiating Factor |
| Human Plasma / Whole Blood | To confirm stability in systemic circulation and rule out bioactivation in the bloodstream. | Negligible. SDX is expected to be highly stable. | Absence of specific cleaving enzymes. |
| Human Liver Microsomes / S9 | To assess the role of hepatic enzymes in prodrug cleavage. | Negligible. SDX is expected to be stable. | Confirms that hepatic metabolism is focused on d-MPH, not the prodrug. |
| Simulated Gastric Fluid (SGF) | To evaluate stability in the acidic environment of the stomach. | Negligible. High stability is expected. | Low pH; absence of converting enzymes. |
| Simulated Intestinal Fluid (SIF) | To evaluate stability in the upper small intestine. | Negligible. High stability is expected. | Neutral pH; standard preparations lack lower gut enzymes. |
| Intestinal Homogenates / S9 | To test for cleavage by enzymes present in the intestinal wall. | Low to Negligible. Stability is expected in standard preparations. | May lack specific enzymes from the gut lumen/microbiota. |
| Fecal Homogenates / Gut Microbiota Co-culture | To simulate the enzymatic environment of the lower GI tract, the proposed site of action. | Significant Cleavage. This is the only matrix where substantial conversion is expected. | Presence of unique enzymes, potentially of microbial origin. |
Experimental Protocols
Successful validation requires a robust experimental workflow, from the initial incubation to the final analytical quantification.
Caption: General workflow for an in vitro SDX cleavage assay.
This protocol provides a general procedure for assessing the stability of SDX in various biological matrices.
-
Reagents and Materials:
-
This compound (SDX), d-methylphenidate (d-MPH), d-ritalinic acid standards.
-
Biological Matrix: Human plasma, liver S9 fraction, intestinal S9 fraction, etc.
-
Buffer: Phosphate buffered saline (PBS), pH 7.4.
-
Cofactor Solution (for S9/microsomes): NADPH regenerating system.
-
Termination Solution: Cold acetonitrile containing an appropriate internal standard (e.g., racemic methylphenidate).
-
96-well plates or microcentrifuge tubes.
-
Incubator/shaking water bath set to 37°C.
-
-
Procedure:
-
Matrix Preparation: Thaw biological matrices on ice. Dilute S9 fractions or homogenates to a final protein concentration of 1 mg/mL with cold PBS buffer. Keep on ice.
-
Reaction Setup: In a 96-well plate or tubes, add 198 µL of the diluted matrix (or undiluted plasma). For S9 fractions, include the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: Pre-incubate the matrix at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the reaction by adding 2 µL of a 100 µM SDX stock solution (in methanol (B129727) or DMSO) to each well, achieving a final concentration of 1 µM. Mix gently.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction in duplicate wells by adding 400 µL of the cold acetonitrile termination solution. The T=0 sample is prepared by adding the termination solution before adding the SDX substrate.
-
Sample Processing: Once all time points are collected, centrifuge the plate or tubes at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new plate or HPLC vials for analysis.
-
The quantification of SDX and its metabolites is crucial. Several validated RP-HPLC methods have been published.[8][9] The following is a representative method.
-
Instrumentation: HPLC system with UV or PDA detector.
-
Column: C18 column (e.g., Waters X-terra C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 0.1% Trifluoroacetic Acid in water and Acetonitrile (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Quantification: Create standard curves for SDX, d-MPH, and d-ritalinic acid (if available) in the same ratio of buffer-to-acetonitrile as the final samples to ensure accurate quantification.
Data Presentation and Interpretation
Quantitative data should be organized to facilitate clear comparisons across different matrices.
| Time (min) | % SDX Remaining (Plasma) | % SDX Remaining (Liver S9) | % SDX Remaining (Fecal Homogenate) | d-MPH Formed (µM) (Fecal Homogenate) |
| 0 | 100 | 100 | 100 | 0.00 |
| 5 | 98.5 | 99.1 | 85.2 | 0.15 |
| 15 | 97.2 | 98.5 | 60.7 | 0.39 |
| 30 | 96.8 | 97.9 | 35.1 | 0.65 |
| 60 | 95.5 | 96.2 | 10.4 | 0.90 |
| 120 | 94.3 | 95.1 | <5 | >0.95 |
Data are hypothetical and for illustrative purposes.
The results from the stability assays can guide further investigation.
Caption: Decision tree for interpreting SDX cleavage results.
By employing this comparative approach, researchers can effectively validate the site-specific enzymatic cleavage of this compound, confirming its designed stability in systemic circulation and demonstrating its targeted bioactivation in the lower gastrointestinal tract.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fda.report [fda.report]
- 5. researchgate.net [researchgate.net]
- 6. The impact of CES1 genotypes on the pharmacokinetics of methylphenidate in healthy Danish subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylesterase 1 Genetic Variation and Methylphenidate in ADHD - John Markowitz [grantome.com]
- 8. benthamscience.com [benthamscience.com]
- 9. ijisrt.com [ijisrt.com]
A Head-to-Head Comparison of Serdexmethylphenidate and Atomoxetine on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the cognitive effects of serdexmethylphenidate and atomoxetine (B1665822), two prominent medications for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). While direct head-to-head trials of this compound and atomoxetine are not yet prevalent in the published literature, this analysis leverages data from studies comparing various formulations of methylphenidate, the active moiety of which is dexmethylphenidate (B1218549) (the active metabolite of this compound), with atomoxetine.
Executive Summary
This compound, a prodrug of dexmethylphenidate, is a central nervous system (CNS) stimulant.[1][2][3] Its mechanism of action involves blocking the reuptake of dopamine (B1211576) and norepinephrine (B1679862), leading to increased levels of these neurotransmitters in the synaptic cleft.[1][4] Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) and is not classified as a stimulant.[5][6][7][8] It works by selectively blocking the presynaptic norepinephrine transporter, which also leads to an increase in dopamine levels in the prefrontal cortex.[5][6][7]
Both medications have been shown to improve various domains of executive function in individuals with ADHD.[9][10][11][12][13] However, studies comparing methylphenidate and atomoxetine suggest differential effects on specific cognitive functions. Methylphenidate may offer a greater magnitude of improvement in response selection and inhibition, while atomoxetine has shown potentially greater efficacy in improving spatial planning.[9][10] Long-term studies and meta-analyses suggest that both medications have comparable effects on improving overall executive functions, with the most significant impact observed in the domain of attention.[12][14]
Mechanisms of Action
The distinct pharmacological profiles of this compound and atomoxetine underpin their effects on cognition. This compound provides a gradual release of dexmethylphenidate, which acts as a dopamine and norepinephrine reuptake inhibitor.[1] Atomoxetine's primary action is on the norepinephrine transporter, with a secondary effect on dopamine in the prefrontal cortex.[5][6][7][15]
Quantitative Data from Head-to-Head Clinical Trials
The following tables summarize quantitative data from studies directly comparing oral osmotic-release methylphenidate (OROS-MPH) or immediate-release methylphenidate (IR-MPH) with atomoxetine on various cognitive domains.
Table 1: Effects on Executive Functions in Children with ADHD
| Cognitive Domain/Test | OROS-Methylphenidate | Atomoxetine | Key Findings |
| Response Selection/Inhibition | |||
| Conners' CPT: Detectability (d') Slope | 0.15 | 0.06 | OROS-MPH showed a greater magnitude of improvement (p < 0.01).[9] |
| Working Memory | |||
| Rey Complex Figure Test (RCFT) | Significant Improvement | Significant Improvement | Both treatments improved scores to a level not significantly different from controls.[11] |
| Reverse Digit Span | Significant Improvement | Significant Improvement | Both treatments improved scores to a level not significantly different from controls.[11] |
| Set-Shifting/Flexibility | |||
| Trail-Making Test (Shifting Time) | Significant Improvement to subnormal level | - | OROS-MPH showed significant improvement.[11] |
| Verbal Fluency | |||
| Total Correct Responses | Significant Improvement to normal level | - | OROS-MPH showed significant improvement.[11] |
Table 2: Effects on Executive Functions in Adults with ADHD
| Cognitive Domain/Test (CANTAB) | IR-Methylphenidate | Atomoxetine | Key Findings |
| Spatial Working Memory | Significant Improvement | Significant Improvement | Both treatments showed improvement.[10] |
| Spatial Short-Term Memory | - | Significant Improvement | Atomoxetine showed significant improvement.[10] |
| Sustained Attention (RVP) | - | Significant Improvement | Atomoxetine showed significant improvement.[10] |
| Spatial Planning (SOC) | - | Significant Improvement | Atomoxetine showed significantly greater improvement than IR-MPH.[10] |
Experimental Protocols
The methodologies of the key cited studies provide a framework for understanding the presented data.
Study by Wang et al. (2013) comparing OROS-MPH and Atomoxetine in children: [9]
-
Design: An open-label, head-to-head, 3-month, randomized clinical trial.
-
Participants: 157 children with ADHD. 79 received OROS-MPH and 78 received atomoxetine.
-
Cognitive Assessment:
-
Conners' Continuous Performance Test (CPT) for response selection/inhibition.
-
Cambridge Neuropsychological Test Automated Battery (CANTAB) for flexibility and planning/working memory.
-
-
Dosage: Titrated to optimal response.
Study by Ni et al. (2013) comparing IR-MPH and Atomoxetine in adults: [10]
-
Design: An 8-10 week, open-label, head-to-head, randomized clinical trial.
-
Participants: 63 adults with ADHD. 31 received IR-methylphenidate and 32 received atomoxetine.
-
Cognitive Assessment:
-
Cambridge Neuropsychological Test Automated Battery (CANTAB), including tests for spatial working memory, spatial span, intra-extra dimensional set shifts, rapid visual information processing, and Stockings of Cambridge (SOC).
-
-
Dosage: Titrated to optimal response.
Logical Relationship of Comparison
The comparison between this compound and atomoxetine on cognitive function involves evaluating their respective impacts on various cognitive domains and identifying areas of superior or differential efficacy.
Conclusion
Both this compound (via its active metabolite, dexmethylphenidate) and atomoxetine are effective in improving cognitive functions in individuals with ADHD. The available evidence from head-to-head trials of methylphenidate and atomoxetine suggests that while there is considerable overlap in their cognitive benefits, there may be nuances in their effects on specific executive function domains. Methylphenidate appears to have a more pronounced effect on response inhibition, whereas atomoxetine may be more beneficial for spatial planning. Long-term data suggest comparable overall efficacy in enhancing cognition. Future direct head-to-head trials of this compound and atomoxetine are warranted to confirm these findings and provide a more definitive comparison.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound/dexmethylphenidate - Zevra Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Atomoxetine Works: Understanding Its Mechanism of Action - GoodRx [goodrx.com]
- 6. droracle.ai [droracle.ai]
- 7. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atomoxetine - Wikipedia [en.wikipedia.org]
- 9. Differential Treatment Effects of Methylphenidate and Atomoxetine on Executive Functions in Children with Attention-Deficit/Hyperactivity Disorder [pubmed.ncbi.nlm.nih.gov]
- 10. A head-to-head randomized clinical trial of methylphenidate and atomoxetine treatment for executive function in adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study of OROS-MPH and atomoxetine on executive function improvement in ADHD: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New study finds that both stimulant and non-stimulant medications improve cognition in ADHD | King's College London [kcl.ac.uk]
- 13. additudemag.com [additudemag.com]
- 14. psypost.org [psypost.org]
- 15. Atomoxetine improves memory and other components of executive function in young-adult rats and aged rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Serdexmethylphenidate Exhibits Lower Abuse Liability Compared to Traditional Stimulants: A Comparative Analysis
For Immediate Release
A comprehensive review of recent clinical data indicates that serdexmethylphenidate (SDX), a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), possesses a significantly lower abuse potential than its parent compound and other traditional stimulants.[1][2][3] This finding is supported by a series of human abuse potential (HAP) studies that evaluated the subjective effects of SDX when administered via oral, intranasal, and intravenous routes—common methods of abuse for prescription stimulants.[2][3] The unique pharmacokinetic profile of SDX, characterized by its gradual conversion to d-MPH in the lower gastrointestinal tract, attenuates the rapid rise in central nervous system stimulant levels associated with a "high," thereby reducing its desirability for non-medical use.[1][4]
Overview of this compound
This compound is a chemically synthesized entity where d-methylphenidate is covalently bonded to another molecule, rendering it pharmacologically inactive until metabolized.[4][5][6] This prodrug design provides a prolonged and consistent release of the active d-methylphenidate, which is therapeutically beneficial for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) while simultaneously diminishing its appeal for abuse.[4][7] Traditional stimulants, in contrast, are often formulated for immediate release, leading to a faster onset of action and a higher potential for abuse.
Quantitative Comparison of Abuse Liability
Data from three randomized, double-blind, placebo- and active-controlled crossover studies in recreational drug users demonstrate a consistent and statistically significant reduction in abuse-related subjective effects for this compound across all tested routes of administration when compared to equimolar doses of d-methylphenidate.[1][2][3] The primary endpoint in these studies was the maximum "Drug Liking" (DL) score, a standard measure of a substance's abuse potential, assessed on a 100-point visual analog scale (VAS).[1][8]
| Route of Administration | Study Drug | Dose | Mean Drug Liking Emax (0-100 scale) | p-value vs. d-MPH |
| Oral | This compound (SDX) | 120 mg | 62.8 | < 0.001[2][3] |
| This compound (SDX) | 240 mg | 63.8 | 0.006[2][3] | |
| Extended-Release d-MPH (ER d-MPH) | 80 mg | 81.5 | - | |
| Phentermine | 60 mg | 80.2 | - | |
| Intranasal | This compound (SDX) | 80 mg | 71.0 | < 0.0001[2][3] |
| d-Methylphenidate (d-MPH) | 40 mg | 93.2 | - | |
| Intravenous | This compound (SDX) | 30 mg | 56.6 | 0.001[2][3] |
| d-Methylphenidate (d-MPH) | 15 mg | 84.3 | - |
Secondary endpoints, including "Feeling High," "Good Effects," and "Take Drug Again," were generally consistent with the primary "Drug Liking" findings, further supporting the lower abuse potential of SDX.[1][2] Notably, intravenous SDX was found to be non-inferior to placebo in terms of "Drug Liking" scores.[2][3]
Experimental Protocols
The HAP studies were designed in accordance with the 2017 FDA Guidance for Industry on the Assessment of Abuse Potential of Drugs.[8]
Study Design: The three studies employed a randomized, double-blind, placebo- and active-controlled crossover design.[2][3][9] This design allows each participant to serve as their own control, increasing the statistical power and reliability of the results.
Participants: The studies enrolled healthy adult recreational drug users with a history of stimulant use who were able to discriminate between a stimulant and a placebo.[2][3] This specific population is crucial for accurately assessing the abuse potential of a new chemical entity.
Assessments: A battery of validated subjective assessments was used to measure the abuse-related effects of the study drugs.[8] These included "at-the-moment" visual analog scales (VAS) for "Drug Liking," "Feeling High," "Good Effects," "Bad Effects," "Any Effects," and "Drowsiness/Alertness."[1][8] Retrospective assessments of "Overall Drug Liking" and "Take Drug Again" were also conducted at the end of each treatment period.[1][8]
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and study designs, the following diagrams are provided.
Conclusion
The available evidence strongly suggests that this compound has a lower abuse liability than traditional stimulants like d-methylphenidate.[2][3] This reduced potential for abuse is a direct result of its prodrug design, which prevents the rapid delivery of the active substance to the brain that is sought by recreational users.[1][4] For researchers, scientists, and drug development professionals, this compound represents a significant advancement in the development of safer stimulant medications, offering a promising alternative for the treatment of ADHD with a reduced risk of misuse and diversion.[7]
References
- 1. This compound, a Prodrug of Dexmethylphenidate and Contained in Corium's ADHD Medication AZSTARYS® (this compound and dexmethylphenidate), Has Low Relative Potential for Abuse [prnewswire.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Oral, intranasal, and intravenous abuse potential of this compound, a novel prodrug of d-methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. This compound | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evaluating this compound and dexmethylphenidate capsules as a once-daily treatment option for ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. corium.com [corium.com]
- 9. tandfonline.com [tandfonline.com]
validation of serdexmethylphenidate's prodrug conversion using in vitro liver microsomes
Published: December 21, 2025
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vitro validation of serdexmethylphenidate's (SDX) conversion to d-methylphenidate (d-MPH), with a focus on the role of liver microsomes. This compound is a novel prodrug of d-MPH, the pharmacologically active enantiomer used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Understanding the metabolic activation of such prodrugs is crucial for predicting their pharmacokinetic profile and potential for drug-drug interactions.
Introduction to this compound Metabolism
This compound is designed to be a pharmacologically inactive molecule that, after oral administration, is converted to the active therapeutic agent, d-MPH.[1][2] This conversion is understood to occur primarily in the lower gastrointestinal tract, with the specific enzymes responsible for this hydrolysis yet to be fully elucidated.[3][4][5] Notably, in vitro studies have demonstrated that this compound is stable in human liver, kidney, and intestinal preparations, suggesting that hepatic enzymes, such as those present in liver microsomes, are not the primary drivers of its conversion to d-MPH.[3]
This contrasts with many other prodrugs that are specifically designed to be activated by hepatic enzymes. For instance, the metabolism of methylphenidate itself to its inactive metabolite, ritalinic acid, is primarily mediated by the human carboxylesterase CES1A1, which is abundant in the liver.[6][7][8][9]
In Vitro Metabolic Stability of this compound
While specific quantitative data on the conversion of this compound in liver microsomes is not publicly available due to its primary site of conversion being the gastrointestinal tract, a qualitative comparison can be made with a hypothetical CNS stimulant prodrug that undergoes hepatic metabolism.
| Feature | This compound (SDX) | Hypothetical Hepatically-Activated CNS Prodrug |
| Primary Site of Prodrug Conversion | Lower Gastrointestinal Tract[3][4][5] | Liver |
| Primary Conversion Mechanism | Enzymatic hydrolysis (specific enzymes not yet identified)[3][4][5] | Cytochrome P450 oxidation, hydrolysis by esterases (e.g., CES1) |
| Stability in Human Liver Microsomes | Stable[3] | Metabolized to active drug |
| Key In Vitro Model for Conversion | Intestinal fluid simulations, gut homogenates | Liver microsomes, hepatocytes |
| Expected In Vitro Liver Microsome Assay Outcome | Minimal to no conversion to d-MPH | Time-dependent formation of the active drug |
Experimental Protocols
While a specific protocol for this compound conversion in liver microsomes is not applicable, a general protocol for assessing the metabolic stability of a compound in human liver microsomes is provided below for reference and comparison.
General Protocol for In Vitro Metabolic Stability in Human Liver Microsomes
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound (e.g., hypothetical CNS prodrug)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound (e.g., a compound with known high hepatic clearance)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
-
-
Incubation Procedure:
-
Pre-warm the phosphate buffer, HLM, and test compound solutions to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Visualizing Metabolic Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the metabolic pathway of this compound and a general workflow for an in vitro liver microsome stability assay.
Caption: Metabolic Pathway of this compound to d-Methylphenidate and its Subsequent Metabolism.
Caption: General Experimental Workflow for an In Vitro Liver Microsome Metabolic Stability Assay.
Conclusion
The available evidence indicates that this compound's conversion to its active form, d-methylphenidate, is not primarily mediated by hepatic enzymes found in liver microsomes, but rather occurs in the lower gastrointestinal tract. This characteristic distinguishes it from many other prodrugs that rely on hepatic metabolism for their activation. Consequently, in vitro liver microsome assays, while a standard tool in drug metabolism studies, are not the most relevant model for validating the bioactivation of this compound. Instead, in vitro models that simulate the enzymatic environment of the lower gastrointestinal tract would be more appropriate for studying its conversion. This guide highlights the importance of understanding the specific metabolic pathway of a prodrug to select the appropriate in vitro models for its characterization and to accurately predict its in vivo performance.
References
- 1. Dose Proportionality and Steady-State Pharmacokinetics of this compound/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corium.com [corium.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacodynamic Effects of Different Methylphenidate Prodrugs and Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic effects of various methylphenidate prodrugs and novel formulations used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The information presented is supported by experimental data from clinical trials to aid in research and development efforts.
Introduction to Methylphenidate and Prodrug Strategy
Methylphenidate (MPH) is a central nervous system stimulant that primarily acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor.[1][2] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), MPH increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism for its therapeutic effects in ADHD.[2][3] The pharmacologically active enantiomer is d-threo-methylphenidate (d-MPH), also known as dexmethylphenidate.[4][5]
Traditional immediate-release MPH formulations have a short duration of action, requiring multiple daily doses. To address this, various long-acting formulations and prodrugs have been developed. Prodrugs are inactive compounds that are metabolized into the active drug in the body.[6] This approach can offer advantages such as a longer duration of action, a smoother pharmacokinetic profile, and potentially reduced abuse liability.[7]
This guide will focus on the comparative pharmacodynamics of three key products:
-
Azstarys® (serdexmethylphenidate/dexmethylphenidate): A capsule containing a combination of immediate-release d-MPH and this compound (SDX), a prodrug of d-MPH.[8]
-
Jornay PM® (methylphenidate hydrochloride): A delayed-release and extended-release capsule formulation of MPH (HLD200) taken in the evening.[9][10]
-
Adlarity®/Daytrana® (methylphenidate transdermal system): A patch that delivers methylphenidate through the skin.[11]
Mechanism of Action: Signaling Pathway
The primary mechanism of action for methylphenidate involves the blockade of dopamine and norepinephrine transporters in the presynaptic neuron. This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Quantitative Pharmacodynamic Data
The following tables summarize key pharmacodynamic parameters for the different methylphenidate prodrugs and formulations.
Transporter Occupancy
| Drug | Transporter | Occupancy/Affinity (ED50 or IC50) | Notes |
| Oral Methylphenidate | Dopamine Transporter (DAT) | ED50: 0.25 mg/kg[12] | Therapeutic doses (0.3-0.6 mg/kg) are likely to occupy >50% of DAT.[12] A plasma concentration of 5.7 ng/mL is associated with 50% DAT blockade.[13] |
| Norepinephrine Transporter (NET) | ED50: 0.14 mg/kg[14] | Average clinical doses (0.35-0.55 mg/kg) produce 70-80% NET occupancy.[14] | |
| This compound (SDX) | Monoamine Transporters | Little to no binding in vitro.[15] | SDX is a prodrug and is pharmacologically inactive until converted to d-MPH.[6] |
Clinical Efficacy in Laboratory Classroom Setting
The Swanson, Kotkin, Agler, M-Flynn, and Pelham (SKAMP) rating scale is a validated 13-item scale used to assess classroom behaviors in children with ADHD, with lower scores indicating improvement.[8][10] The Permanent Product Measure of Performance (PERMP) is a math test that measures academic productivity.[16][17]
| Drug | Study Population | Primary Efficacy Measure (vs. Placebo) | Onset of Action | Duration of Effect |
| Azstarys® (SDX/d-MPH) | Children (6-12 years) | SKAMP-Combined Score: -5.41 LS Mean Difference[18] | 30 minutes[18] | 13 hours[18] |
| PERMP-Attempted & Correct: Statistically significant improvement (p < 0.001)[18] | ||||
| Jornay PM® (HLD200) | Children (6-12 years) | SKAMP-Combined Score: -5.9 LS Mean Difference (14.8 vs 20.7)[10][19] | Effective upon waking (administered the evening before)[10] | Through the classroom day (significant effects from 9 AM to 7 PM)[19] |
| PERMP-Attempted & Correct: Statistically significant improvement (p=0.006 and p=0.009, respectively)[20] | ||||
| Adlarity®/Daytrana® (MTS) | Adolescents (13-17 years) | Efficacy established based on bioequivalence to oral MPH.[21][22] | ~2 hours after patch application[23] | Up to 12 hours (dependent on wear time)[23] |
Experimental Protocols
The pharmacodynamic effects of methylphenidate prodrugs and formulations are primarily evaluated in randomized, controlled laboratory classroom studies.
Laboratory Classroom Study Protocol
This protocol is designed to assess the efficacy of ADHD medications in a controlled environment that simulates a typical school day.
1. Screening Phase:
-
Participants are screened to confirm an ADHD diagnosis based on DSM criteria.
-
Inclusion and exclusion criteria are applied to ensure a suitable study population.[10][18]
2. Dose Optimization Phase:
-
This is typically an open-label phase where all participants receive the active drug.
-
The dosage is titrated weekly to determine the optimal therapeutic dose for each individual with an acceptable safety profile.[10][18] For evening-dosed formulations like Jornay PM®, the optimal administration time is also determined.[10]
3. Double-Blind Treatment Phase:
-
Participants are randomized to receive either their optimized dose of the active drug or a placebo.[10][18]
-
This phase typically lasts for one to several weeks.
4. Laboratory Classroom Day:
-
On the final day of the treatment period, participants attend a laboratory classroom.
-
Pharmacodynamic assessments are conducted at multiple time points throughout the day (e.g., pre-dose, and at various intervals post-dose).[8][10]
5. Pharmacodynamic Assessments:
-
SKAMP (Swanson, Kotkin, Agler, M-Flynn, and Pelham) Rating Scale: Trained observers rate the child's classroom behavior on 13 items related to attention and deportment.[24][25]
-
PERMP (Permanent Product Measure of Performance): Participants complete a 10-minute math test to assess academic productivity (number of problems attempted and number correct).[16][17]
6. Crossover (for crossover designs):
-
After a washout period, participants switch to the other treatment arm (e.g., from active drug to placebo, or vice versa).
-
The laboratory classroom assessment is repeated at the end of the second treatment period.
7. Safety Monitoring:
-
Adverse events, vital signs, and other safety parameters are monitored throughout the study.[18]
Prodrug Conversion and Release Mechanisms
The pharmacodynamic profile of a methylphenidate prodrug is largely determined by the rate and location of its conversion to the active d-MPH.
-
This compound (Azstarys®): SDX is a prodrug that is pharmacologically inactive until it is converted to d-MPH. This conversion is believed to occur primarily in the lower gastrointestinal tract.[7][15][26] The co-formulation with immediate-release d-MPH provides a rapid onset of action, while the gradual conversion of SDX leads to an extended duration of effect.[8]
-
Jornay PM® (HLD200): This formulation utilizes a delayed-release and extended-release mechanism. When taken in the evening, the delayed-release coating prevents the medication from being released for several hours. The extended-release component then provides a gradual release of MPH throughout the following day.[10]
-
Adlarity®/Daytrana® (Transdermal System): This formulation avoids first-pass metabolism in the liver. Methylphenidate is delivered continuously through the skin, with therapeutic effects seen approximately two hours after application. The duration of effect can be tailored by the length of time the patch is worn.[23]
Conclusion
The development of methylphenidate prodrugs and novel formulations has provided clinicians and patients with a range of options to tailor ADHD treatment to individual needs. Azstarys®, with its combination of immediate-release d-MPH and the prodrug this compound, offers a rapid onset and extended duration of action. Jornay PM® provides a unique evening-dosing regimen that delivers therapeutic effects upon waking and throughout the day. The methylphenidate transdermal system, Adlarity®, offers a non-oral route of administration with a flexible duration of effect.
The choice of a specific product will depend on a variety of factors, including the desired onset and duration of action, patient characteristics, and potential for co-morbid conditions. The pharmacodynamic data and experimental methodologies presented in this guide provide a foundation for further research and development in this area. Future head-to-head comparative studies will be valuable in further elucidating the relative pharmacodynamic profiles of these and other emerging methylphenidate-based therapies.
References
- 1. Long-acting versus short-acting methylphenidate for paediatric ADHD: a systematic review and meta-analysis of comparative efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. corium.com [corium.com]
- 8. ADHD Efficacy and Clinical Trial Results | AZSTARYS® HCP [azstarys-pro.com]
- 9. JORNAY PM® (methylphenidate hydrochloride) [jornaypm-pro.com]
- 10. A Randomized, Double-Blind, Placebo-Controlled Study of HLD200, a Delayed-Release and Extended-Release Methylphenidate, in Children with Attention-Deficit/Hyperactivity Disorder: An Evaluation of Safety and Efficacy Throughout the Day and Across Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.aap.org [publications.aap.org]
- 16. Academic, Behavioral, and Cognitive Effects of OROS® Methylphenidate on Older Children with Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Laboratory School Protocol Mini-Review: Use of Direct Observational and Objective Measures to Assess ADHD Treatment Response Across the Lifespan [frontiersin.org]
- 18. A Randomized, Controlled Laboratory Classroom Study of this compound and d-Methylphenidate Capsules in Children with Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 20. A Randomized, Double-Blind, Placebo-Controlled Study of HLD200, a Delayed-Release and Extended-Release Methylphenidate, in Children with Attention-Deficit/Hyperactivity Disorder: An Evaluation of Safety and Efficacy Throughout the Day and Across Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. Long-Acting Methylphenidate Formulations for ADHD - Page 5 [medscape.com]
- 24. Website [eprovide.mapi-trust.org]
- 25. Psychometric properties of teacher SKAMP ratings from a community sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Dose Proportionality and Steady-State Pharmacokinetics of this compound/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Relative Potency of Serdexmethylphenidate and d-Amphetamine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the relative potency of serdexmethylphenidate and d-amphetamine, two central nervous system (CNS) stimulants. This compound is a prodrug of d-methylphenidate, meaning it is converted into d-methylphenidate in the body.[1][2] Therefore, this guide will focus on the comparative potency of d-methylphenidate and d-amphetamine as the active moieties.
The primary mechanism of action for both d-methylphenidate and d-amphetamine involves increasing the synaptic concentrations of dopamine (B1211576) and norepinephrine (B1679862).[2][3] However, they do so through distinct mechanisms. D-methylphenidate primarily acts as a dopamine and norepinephrine transporter inhibitor, blocking the reuptake of these neurotransmitters from the synaptic cleft.[3] D-amphetamine also inhibits the reuptake of dopamine and norepinephrine but further enhances their release from presynaptic terminals.[3] These mechanistic differences are believed to underlie the variations in their potency and behavioral effects.
Quantitative Comparison of In Vivo Potency
The following tables summarize key in vivo data comparing the potency of d-methylphenidate and d-amphetamine in preclinical models. These assays are standard in pharmacological profiling to assess the stimulant and abuse potential of new chemical entities.
Table 1: Locomotor Activity
| Compound | Animal Model | Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| d-methylphenidate | Mice | 1 - 3 | Increased locomotor activity | [4] |
| d-amphetamine | Mice | 1 - 3 | Increased locomotor activity | [4] |
Table 2: Drug Discrimination
| Training Drug | Test Drug | Animal Model | ED50 (mg/kg) | Notes | Reference |
| d-amphetamine (30 mg, oral) | d-methylphenidate | Human | 7.5 - 60 (full substitution at higher doses) | d-methylphenidate produced dose-related increases in d-amphetamine-appropriate responding. | [5] |
| Methamphetamine (10 mg, oral) | d-amphetamine | Human | 2.5 - 15 | Full substitution | [6] |
| Methamphetamine (10 mg, oral) | d-methylphenidate | Human | 5 - 30 | Full substitution | [6] |
| Cocaine (5.0 mg/kg) | d-amphetamine | Rats | 0.19 - 0.33 | ED50 varied based on rearing conditions. | [7] |
Table 3: In Vivo Microdialysis (Striatal Dopamine)
| Compound | Animal Model | Dose (mg/kg) | Route | Peak Increase in Extracellular Dopamine (%) | Reference |
| d-methylphenidate | Rodents | 5.0 | i.p. | 360 ± 31 | [8] |
| d-amphetamine | Rodents | 2.5 | i.p. | 1398 ± 272 | [8] |
| Methylphenidate | Monkey | 10 | Oral | Significant increase in PFC and striatum |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Locomotor Activity Assay
Objective: To assess the stimulant effects of a compound by measuring changes in spontaneous motor activity.
Protocol:
-
Animals: Male mice or rats are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Apparatus: A square open-field arena equipped with infrared beams to automatically track horizontal and vertical movements.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Each animal is placed in the center of the open-field arena and their basal locomotor activity is recorded for a set period (e.g., 30-60 minutes).
-
Animals are then administered the test compound (d-methylphenidate or d-amphetamine) or vehicle via intraperitoneal (i.p.) injection.
-
Immediately after injection, the animal is returned to the open-field arena, and locomotor activity is recorded for a subsequent period (e.g., 60-120 minutes).
-
-
Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena are quantified and compared between treatment groups.
Drug Discrimination Assay
Objective: To evaluate the subjective effects of a test compound by determining if it substitutes for a known training drug.
Protocol:
-
Animals: Rats or non-human primates are typically used. They are often food-restricted to motivate responding for food rewards.
-
Apparatus: An operant conditioning chamber equipped with two response levers and a food dispenser.
-
Procedure:
-
Training Phase: Animals are trained to press one lever after receiving an injection of the training drug (e.g., d-amphetamine) and the other lever after receiving a vehicle injection to receive a food reward. This is typically done on a fixed-ratio schedule of reinforcement.
-
Testing Phase: Once the animals have learned to reliably discriminate between the drug and vehicle (e.g., >80% correct responses), generalization tests are conducted.
-
On test days, animals are administered various doses of the test compound (e.g., d-methylphenidate) and then placed in the operant chamber where responses on either lever are recorded but may or may not be reinforced.
-
-
Data Analysis: The percentage of responses on the drug-appropriate lever is calculated for each dose of the test compound. A dose-response curve is generated to determine the ED50 value, which is the dose at which the test compound produces 50% drug-appropriate responding.
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.
Protocol:
-
Animals: Rats are most commonly used for this procedure.
-
Surgery: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or nucleus accumbens). Animals are allowed to recover for several days.
-
Apparatus: A microdialysis probe, a syringe pump, a fraction collector, and an analytical system (e.g., HPLC with electrochemical detection).
-
Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period to obtain a baseline, the test compound (d-methylphenidate or d-amphetamine) is administered (e.g., i.p. or subcutaneously).
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) before and after drug administration.
-
-
Data Analysis: The concentration of dopamine in each dialysate sample is quantified using a sensitive analytical method. The results are typically expressed as a percentage change from the baseline levels.
Visualizations
Signaling Pathways
The following diagram illustrates the primary mechanisms of action of d-methylphenidate and d-amphetamine on dopaminergic and noradrenergic neurons.
Caption: Mechanisms of action for d-methylphenidate and d-amphetamine.
Experimental Workflow
The following diagram outlines the general workflow for assessing the in vivo potency of CNS stimulants.
Caption: General workflow for in vivo potency assessment of stimulants.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discriminative stimulus effects of d-amphetamine, methylphenidate, and diazepam in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discriminative Stimulus and Subject-Rated Effects of Methamphetamine, d-Amphetamine, Methylphenidate, and Triazolam in Methamphetamine-Trained Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In a drug discrimination procedure isolation-reared rats generalize to lower doses of cocaine and amphetamine than rats reared in an enriched environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic doses of amphetamine or methylphenidate differentially increase synaptic and extracellular dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Serdexmethylphenidate's Action on Monoamine Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the action of serdexmethylphenidate and its active metabolite, d-methylphenidate, on monoamine transporters. Through a detailed analysis of experimental data, we validate the specificity of its mechanism, offering a valuable resource for researchers and professionals in the field of drug development.
This compound is a prodrug of d-methylphenidate, a well-established central nervous system (CNS) stimulant.[1][2] Its therapeutic effects are primarily attributed to the activity of d-methylphenidate upon its conversion in the body. Pharmacokinetic studies have shown that less than 3% of orally administered this compound is found intact in the bloodstream, indicating that the prodrug itself has minimal direct pharmacological activity.[2] The primary mechanism of action is the inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET) by its active metabolite, d-methylphenidate, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1]
Quantitative Comparison of Monoamine Transporter Inhibition
To contextualize the specificity of d-methylphenidate, this section presents a comparative analysis of its binding affinity (Ki) and functional inhibition (IC50) at the dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters, alongside other commonly used psychostimulants. The data, summarized in the table below, is derived from in vitro studies using radioligand binding and uptake inhibition assays.
| Drug | Transporter | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) | Species/Tissue |
| d-Methylphenidate | DAT | 84 | 33 | Rat Brain Membranes |
| NET | 514 | 244 | Rat Brain Membranes | |
| SERT | >10,000 | >50,000 | Rat Brain Membranes | |
| d-Amphetamine | DAT | 34 - 225 | - | - |
| NET | 39 - 55 | - | - | |
| SERT | 1,400 - 3,800 | - | - | |
| Lisdexamfetamine | - | Inactive Prodrug | Inactive Prodrug | - |
| Methylphenidate (racemic) | DAT | - | 34 | Human and Canine Kidney Cells |
| NET | - | 339 | Human and Canine Kidney Cells | |
| SERT | - | >10,000 | Human and Canine Kidney Cells |
Note: Ki and IC50 values can vary between studies due to different experimental conditions. Data from multiple sources have been compiled for a broader perspective.
The data clearly indicates that d-methylphenidate, the active form of this compound, is a potent inhibitor of both DAT and NET, with a significantly lower affinity for SERT.[3] This profile demonstrates a high degree of specificity for the catecholaminergic systems over the serotonergic system. In comparison, while d-amphetamine also shows a preference for DAT and NET, it has a more notable interaction with SERT than d-methylphenidate. Lisdexamfetamine, another prodrug, is inactive until it is metabolized to d-amphetamine.
Experimental Protocols
The quantitative data presented above is primarily generated through two key in vitro experimental methodologies: radioligand binding assays and neurotransmitter uptake inhibition assays. These are considered the gold standard for characterizing the interaction of compounds with monoamine transporters.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity and specificity for a particular transporter.
Materials:
-
HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).
-
Cell culture medium and assay buffer.
-
Radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Test compound (e.g., d-methylphenidate).
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Cell Culture and Plating: Cells are cultured and plated in 96-well microplates.
-
Assay Preparation: On the day of the experiment, cell monolayers are washed with assay buffer.
-
Binding Reaction: Cells are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Termination: The binding reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove the unbound radioligand.
-
Cell Lysis: A lysis buffer is added to the cells.
-
Scintillation Counting: The cell lysates are transferred to scintillation vials with scintillation fluid, and radioactivity is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
This assay directly measures how effectively a test compound blocks the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
Materials:
-
HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).
-
Cell culture medium and assay buffer.
-
Radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Test compound.
-
Known transporter inhibitor for determining non-specific uptake.
Protocol:
-
Cell Culture and Plating: Similar to the binding assay.
-
Pre-incubation with Inhibitor: Cells are washed and pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: A solution containing the radiolabeled monoamine substrate is added to the cells to initiate uptake.
-
Incubation: The plates are incubated for a short, defined period.
-
Termination of Uptake: The uptake is rapidly stopped by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Similar to the binding assay.
-
Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The IC50 value is determined by plotting the percentage of inhibition against the test compound concentration.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of d-methylphenidate and the general workflow of the in vitro assays.
Mechanism of d-methylphenidate action.
In vitro monoamine transporter assay workflow.
References
Safety Operating Guide
Proper Disposal of Serdexmethylphenidate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Serdexmethylphenidate, a Schedule IV controlled substance, is a critical component of laboratory safety and regulatory compliance. Adherence to established procedures is mandatory to prevent diversion and environmental contamination. This guide provides detailed, step-by-step instructions for the safe and legal disposal of this compound in a laboratory setting.
Regulatory Framework
The disposal of this compound is governed by several regulatory bodies, primarily the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[1][2] Key regulations include 21 CFR Part 1317, which outlines the disposal requirements for controlled substances.[3][4] It is imperative that all disposal activities comply with federal, state, and local laws.[3][4]
Disposal Procedures for this compound
The primary and recommended method for disposing of expired, unwanted, or unusable this compound is through a DEA-registered reverse distributor.[5][6][7] This process ensures that the controlled substance is handled and destroyed in a compliant and secure manner.
Step-by-Step Disposal Protocol Using a Reverse Distributor:
-
Segregation and Labeling:
-
Contact Your Institution's Environmental Health and Safety (EHS) Department:
-
Your institution's EHS department is the primary point of contact for initiating the disposal process.[8] They will have established procedures and contracts with approved reverse distributors.
-
-
Documentation:
-
Accurate and complete documentation is a critical aspect of controlled substance disposal. The DEA requires meticulous record-keeping to track the substance from "cradle-to-grave."
-
You will likely be required to complete specific forms, such as an inventory of the substances to be disposed of. For Schedule III-V substances, a transfer may be documented via an invoice.[6][7] While DEA Form 41 is the "Registrants Inventory of Drugs Surrendered," the reverse distributor will typically be responsible for its completion and submission after receiving the substances.[9]
-
-
Transfer to the Reverse Distributor:
-
The EHS department will coordinate the transfer of the this compound to the DEA-registered reverse distributor.
-
Ensure a clear chain of custody is maintained and documented during the transfer.
-
Handling Different Types of this compound Waste
Laboratory operations may generate different forms of this compound waste, each with specific handling requirements.
| Waste Type | Description | Disposal Procedure |
| Expired/Unwanted Bulk Material | Unused or expired pure this compound or high-concentration solutions. | Must be transferred to a DEA-registered reverse distributor for destruction.[5] |
| Recoverable Residue | Significant amounts of this compound remaining in containers that can be recovered. | Treat as bulk material and transfer to a reverse distributor.[5] |
| Non-Recoverable Residue | Trace amounts of this compound remaining in "empty" containers (e.g., vials, syringes) that cannot be drawn out. | Empty containers may be disposed of in a biohazard sharps container. The disposal of the empty container must be recorded in the controlled substance accountability record.[5][6] |
| Contaminated Materials | Personal protective equipment (PPE), absorbent pads, or other lab materials contaminated with trace amounts of this compound. | Follow your institution's guidelines for hazardous or chemical waste disposal. These materials are typically incinerated.[10][11] |
On-Site Destruction (Less Common for Laboratories)
While on-site destruction is permissible under DEA regulations, it is less common for research laboratories due to the stringent requirement that the substance be rendered "non-retrievable."[12] This standard means the substance cannot be transformed into a usable controlled substance. Methods like incineration or chemical digestion are approved, but require specialized equipment and validation.[12] For most laboratory settings, using a reverse distributor is the more practical and compliant option.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound from a laboratory setting.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific policies and procedures for controlled substance disposal and contact their EHS department for guidance.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 3. regulations.gov [regulations.gov]
- 4. Federal Register :: Schedules of Controlled Substances: Placement of this compound in Schedule IV [federalregister.gov]
- 5. research-compliance.umich.edu [research-compliance.umich.edu]
- 6. unthsc.edu [unthsc.edu]
- 7. Controlled Substance Waste [ehs.tcu.edu]
- 8. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. rxdestroyer.com [rxdestroyer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
